(+)-Ifosfamide
Description
Structure
3D Structure
Properties
CAS No. |
66849-34-1 |
|---|---|
Molecular Formula |
C7H15Cl2N2O2P |
Molecular Weight |
261.08 g/mol |
IUPAC Name |
(2R)-N,3-bis(2-chloroethyl)-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C7H15Cl2N2O2P/c8-2-4-10-14(12)11(6-3-9)5-1-7-13-14/h1-7H2,(H,10,12)/t14-/m1/s1 |
InChI Key |
HOMGKSMUEGBAAB-CQSZACIVSA-N |
Isomeric SMILES |
C1CN([P@](=O)(OC1)NCCCl)CCCl |
Canonical SMILES |
C1CN(P(=O)(OC1)NCCCl)CCCl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
(+)-Ifosfamide; L-Ifosfamide; |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of (+)-Ifosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifosfamide, a structural isomer of cyclophosphamide, is a crucial alkylating agent in the chemotherapeutic arsenal against a spectrum of cancers, including sarcomas, lymphomas, and lung cancer.[1] Administered as a racemic mixture, its therapeutic and toxic effects are intrinsically linked to its stereochemistry, with the (+)-(R)-enantiomer and its metabolites exhibiting distinct pharmacological profiles. This in-depth technical guide elucidates the historical discovery, detailed synthetic pathways, and the intricate mechanism of action of (+)-Ifosfamide. It provides researchers and drug development professionals with a comprehensive resource, including detailed experimental protocols, quantitative data on its efficacy and toxicity, and a visual representation of its signaling pathways.
Discovery and Development
Ifosfamide was first synthesized in the mid-1960s by investigators at Asta-Werke in Germany, the same company that developed cyclophosphamide.[2][3] The goal was to create an analogue of cyclophosphamide with a broader spectrum of activity and a different toxicity profile.[2] While preclinical models demonstrated ifosfamide's superior activity against certain tumors and reduced myelosuppression compared to cyclophosphamide, its clinical use was initially hampered by severe hemorrhagic cystitis, a dose-limiting toxicity.[2] The introduction of the uroprotective agent mesna in the 1980s, which neutralizes the toxic metabolite acrolein in the bladder, was a pivotal moment that allowed for the administration of higher, more effective doses of ifosfamide and its widespread clinical adoption.[3]
The development of ifosfamide can be traced back to the early exploration of nitrogen mustards as anti-cancer agents, with key contributions from researchers like Sir Alexander Haddow, Dr. Alfred Z. Gilman, Dr. Louis S. Goodman, Dr. George Gomori, and Dr. Norbert Brock, who systematically advanced the field of cancer chemotherapy.[4]
Synthesis of Ifosfamide
The synthesis of ifosfamide is a multi-step process, with the most common industrial route starting from phosphorus oxychloride. This method is favored for its safety and efficiency.[5][6] The following is a representative protocol for the synthesis of racemic ifosfamide.
Experimental Protocol: Synthesis of Racemic Ifosfamide
Step 1: Formation of the Cyclic Phosphoramidic Chloride Intermediate
-
In a cooled reactor (-5 to 25 °C) under an inert atmosphere, dissolve 3-aminopropan-1-ol in an anhydrous solvent such as dichloromethane, containing a tertiary amine base (e.g., triethylamine).[5][7]
-
Slowly add phosphorus oxychloride to the solution while maintaining the temperature.[5][7]
-
Allow the reaction to stir for 2-8 hours. Completion of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).[5] The product of this step is the cyclic phosphoramidic chloride intermediate.
Step 2: Introduction of the First Chloroethyl Side Chain
-
To the reaction mixture containing the cyclic intermediate, add 2-chloroethylamine hydrochloride.[7]
-
Continue stirring at -5 to 25 °C for 3-5 hours to form the intermediate phosphoramide.[5]
Step 3: Acylation
Step 4: Reduction to Ifosfamide
-
Isolate the crude N-acylated intermediate.
-
Dissolve the intermediate in a suitable solvent and add a reducing agent, such as sodium borohydride, in the presence of an alkaline hydroxide.[5][7]
-
After the reduction is complete, quench the reaction and extract the final ifosfamide product.[5] The overall yield for this process is reported to be in the range of 30-35%.[7]
Chiral Separation of (+)- and (-)-Ifosfamide
Ifosfamide is administered clinically as a racemic mixture. However, research into the distinct properties of each enantiomer necessitates their separation. This is typically achieved using chiral chromatography techniques.
Experimental Protocol: Enantiomeric Separation
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system equipped with a chiral stationary phase is used. An alpha 1-glycoprotein column is a common choice for this separation.[8]
-
Mobile Phase: A typical mobile phase consists of a low percentage of an organic modifier, such as acetonitrile (e.g., 1%), in a phosphate buffer (e.g., 0.015 M, pH 4).[8]
-
Detection: The separated enantiomers can be detected using a UV detector.
-
Resolution: This method allows for the baseline separation of the (R)-(+)- and (S)-(-)-enantiomers of ifosfamide.[8]
Mechanism of Action
Ifosfamide is a prodrug that requires metabolic activation in the liver by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to exert its cytotoxic effects.[1]
Bioactivation and DNA Alkylation
The activation of ifosfamide proceeds through a 4-hydroxylation pathway to form 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[9] This active metabolite is then transported into cells where it decomposes to form the ultimate alkylating agent, isophosphoramide mustard, and a toxic byproduct, acrolein.[1] Isophosphoramide mustard is a bifunctional alkylating agent that forms covalent cross-links with DNA, primarily at the N7 position of guanine bases.[9] These DNA cross-links interfere with DNA replication and transcription, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[9]
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifosfamide | C7H15Cl2N2O2P | CID 3690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. The Synthesis of Ifosfamide - Master's thesis - Dissertation [dissertationtopic.net]
- 7. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]
- 8. Enantiomeric separation of R- and S-ifosfamide and their determination in serum from clinical subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
Stereospecific Synthesis of (+)-Ifosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide, a crucial alkylating agent in cancer chemotherapy, is a chiral molecule typically administered as a racemic mixture. However, the two enantiomers, (R)-(-)-Ifosfamide and (S)-(+)-Ifosfamide, exhibit different metabolic profiles and therapeutic activities. The (+)-enantiomer, in particular, has garnered significant interest due to its distinct pharmacological properties. This technical guide provides an in-depth overview of the stereospecific synthesis of (+)-Ifosfamide, focusing on established methodologies and key experimental considerations. While a definitive, high-yielding, and enantiopure synthesis remains a complex challenge, this document outlines the foundational strategies that have been explored.
Core Synthetic Strategies
The stereospecific synthesis of P-chiral compounds like this compound presents a significant synthetic hurdle. The primary approaches to achieve enantiomeric purity involve either the resolution of a racemic mixture or, more desirably, a stereocontrolled synthesis from chiral precursors or through the use of chiral auxiliaries.
One of the foundational methods in the field involves the stereospecific synthesis of chiral metabolites of ifosfamide, which lays the groundwork for accessing enantiomerically pure parent compounds.[1][2] This approach often relies on the separation of diastereomeric intermediates.
A common strategy for the synthesis of racemic ifosfamide, which can then potentially be resolved, involves a multi-step process starting from phosphorus oxychloride.[3]
Logical Flow of a General Racemic Synthesis:
Caption: General synthetic workflow for racemic ifosfamide.
Stereospecific Approaches
While a detailed, high-yield stereospecific synthesis of this compound is not extensively documented in readily available literature, the principles of asymmetric synthesis of P-chiral compounds can be applied. A promising strategy involves the use of a chiral auxiliary to direct the stereochemistry at the phosphorus center.
Conceptual Stereospecific Synthesis Workflow:
Caption: Conceptual workflow for a chiral auxiliary-mediated synthesis of this compound.
Experimental Protocols (Adapted from Racemic and Analog Synthesis)
The following protocols are adapted from established methods for the synthesis of racemic ifosfamide and its analogs. These can serve as a starting point for developing a stereospecific synthesis of this compound, likely requiring significant optimization and the introduction of a chiral element.
Protocol 1: Synthesis of the Cyclic Phosphoramidic Chloride Intermediate
This protocol describes the formation of the core oxazaphosphorinane ring, a key intermediate in ifosfamide synthesis.
| Step | Reagent/Parameter | Details |
| 1 | Reactants | Phosphorus oxychloride, 3-aminopropan-1-ol, Triethylamine |
| 2 | Solvent | Dichloromethane |
| 3 | Temperature | -5 to 25 °C |
| 4 | Reaction Time | 4 - 40 hours |
| 5 | Procedure | In a cooled reactor under an inert atmosphere, a solution of 3-aminopropan-1-ol and triethylamine in dichloromethane is slowly added to a solution of phosphorus oxychloride in dichloromethane. The reaction mixture is stirred until completion, which can be monitored by thin-layer chromatography (TLC).[3] |
| 6 | Work-up | The reaction mixture is filtered to remove triethylamine hydrochloride, and the filtrate is concentrated under reduced pressure to yield the crude cyclic phosphoramidic chloride. |
Protocol 2: Synthesis of Racemic Ifosfamide
This protocol details the subsequent steps to form racemic ifosfamide from the cyclic intermediate.
| Step | Reagent/Parameter | Details |
| 1 | Reactants | Cyclic phosphoramidic chloride intermediate, 2-chloroethylamine hydrochloride, Triethylamine |
| 2 | Solvent | Dichloromethane |
| 3 | Temperature | -40 to 25 °C |
| 4 | Reaction Time | 3 - 30 hours |
| 5 | Procedure | To the crude cyclic phosphoramidic chloride intermediate dissolved in dichloromethane, 2-chloroethylamine hydrochloride and triethylamine are added. The reaction is stirred until the formation of the intermediate phosphoramide is complete.[3] |
| 6 | Acylation | 2-Chloroacetyl chloride is then added to the reaction mixture, and stirring is continued for 5 - 50 hours to yield the N-acylated intermediate.[3] |
| 7 | Reduction | The crude N-acylated intermediate is isolated and then reduced using a suitable reducing agent, such as sodium borohydride, in the presence of an alkaline hydroxide to yield racemic ifosfamide.[3] |
| 8 | Purification | The final product is typically purified by column chromatography or recrystallization. |
Quantitative Data
Quantitative data for the stereospecific synthesis of this compound is not well-documented in publicly available literature. The following table provides representative data for the synthesis of racemic ifosfamide as a benchmark.
| Parameter | Value | Reference |
| Overall Yield (Racemic) | ~30-35% | [3] |
| Purity (Racemic) | >98% after purification | [3] |
Conclusion
References
- 1. Efficient asymmetric synthesis of P-chiral phosphine oxides via properly designed and activated benzoxazaphosphinine-2-oxide agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereospecific synthesis of chiral metabolites of ifosfamide and their determination in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN101058589A - Method of synthesizing ifosfamide - Google Patents [patents.google.com]
An In-Depth Technical Guide to the Mechanism of Action of (+)-Ifosfamide in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(+)-Ifosfamide, a cornerstone of combination chemotherapy for a spectrum of solid tumors and hematologic malignancies, functions as a prodrug requiring metabolic activation to exert its cytotoxic effects. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the anticancer activity of this compound, from its bioactivation to the induction of cancer cell death. Detailed experimental protocols for key assays, quantitative data on cytotoxicity, and visual representations of the critical signaling pathways are presented to support further research and drug development efforts in this area.
Introduction
Ifosfamide is a synthetic analogue of cyclophosphamide, belonging to the oxazaphosphorine class of alkylating agents.[1] Its clinical efficacy is well-established against various cancers, including sarcomas, testicular cancer, and lymphomas.[2] As a prodrug, ifosfamide is metabolically inert and must undergo enzymatic conversion to its active cytotoxic metabolites.[3][4] This bioactivation process, primarily occurring in the liver, is a critical determinant of both its therapeutic efficacy and its associated toxicities.
Metabolic Activation of this compound
The journey of this compound from an inactive prodrug to a potent anticancer agent is a multi-step process initiated by cytochrome P450 (CYP) enzymes.
Hepatic 4-Hydroxylation
The rate-limiting step in ifosfamide activation is the 4-hydroxylation of the oxazaphosphorine ring, predominantly catalyzed by CYP3A4 and CYP2B6 isoforms in the liver.[5] This reaction yields the unstable intermediate, 4-hydroxyifosfamide.
Formation of Active and Toxic Metabolites
4-Hydroxyifosfamide exists in equilibrium with its open-ring tautomer, aldoifosfamide.[6] Aldoifosfamide subsequently undergoes spontaneous decomposition to produce two key molecules:
-
Isophosphoramide Mustard (IPM): The primary active alkylating metabolite responsible for the cytotoxic effects of ifosfamide.[1][6]
-
Acrolein: A highly reactive unsaturated aldehyde that contributes significantly to the urotoxic side effects of ifosfamide therapy, particularly hemorrhagic cystitis.[1][7]
A competing metabolic pathway involves the N-dechloroethylation of ifosfamide, also mediated by CYP3A4 and CYP2B6, which leads to the formation of inactive dechloroethylated metabolites and the neurotoxic byproduct, chloroacetaldehyde (CAA).[1][3]
Diagram: Metabolic Activation of this compound
Caption: Metabolic pathway of this compound activation.
Molecular Mechanism of Action in Cancer Cells
The anticancer activity of this compound is primarily mediated by the covalent modification of DNA by its active metabolite, isophosphoramide mustard (IPM).
DNA Alkylation and Cross-Linking
IPM is a bifunctional alkylating agent that readily enters the nucleus of cancer cells.[1] It forms covalent bonds with nucleophilic sites on DNA bases, with a strong preference for the N7 position of guanine.[8][9] The presence of two reactive chloroethyl groups allows IPM to form both:
-
Intrastrand cross-links: Covalent bonds between two bases on the same DNA strand.
-
Interstrand cross-links (ICLs): Covalent bonds between bases on opposite DNA strands.[1]
These ICLs are particularly cytotoxic as they physically prevent the separation of the DNA double helix, thereby inhibiting essential cellular processes like DNA replication and transcription.[8] This leads to the arrest of the cell cycle and ultimately triggers programmed cell death.[10]
Induction of Apoptosis
The extensive DNA damage caused by IPM-induced cross-links activates the intrinsic pathway of apoptosis. This signaling cascade involves the following key events:
-
DNA Damage Recognition: The presence of DNA adducts and stalled replication forks activates DNA damage response (DDR) pathways.
-
Activation of Pro-apoptotic Bcl-2 Family Proteins: The DDR signals lead to the activation of pro-apoptotic proteins such as BAX and BAK.[7]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): Activated BAX and BAK induce the permeabilization of the outer mitochondrial membrane, leading to the release of cytochrome c into the cytoplasm.
-
Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apaf-1, triggering the formation of the apoptosome and the activation of initiator caspase-9.[7]
-
Executioner Caspase Activation: Caspase-9 then cleaves and activates executioner caspases, primarily caspase-3 and caspase-7.[7]
-
Cellular Dismantling: Activated executioner caspases orchestrate the systematic dismantling of the cell by cleaving a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
Ifosfamide has also been shown to downregulate the expression of the anti-apoptotic protein Bcl-2, further sensitizing cancer cells to apoptosis.[7]
Diagram: Ifosfamide-Induced DNA Damage and Apoptosis
Caption: Signaling pathway of ifosfamide-induced apoptosis.
Mechanisms of Resistance to this compound
The development of resistance to ifosfamide is a significant clinical challenge. Several mechanisms can contribute to reduced sensitivity of cancer cells to this agent:
-
Increased DNA Repair: Upregulation of DNA repair pathways, particularly those involved in the removal of ICLs, can counteract the cytotoxic effects of ifosfamide. O6-methylguanine-DNA methyltransferase (MGMT) is a key enzyme that can directly repair alkylated guanine bases, and its overexpression is associated with resistance.[1] The Fanconi anemia (FA) pathway and nucleotide excision repair (NER) are also crucial for the repair of ICLs.
-
Decreased Drug Activation: Reduced expression or activity of the CYP enzymes responsible for ifosfamide bioactivation can lead to lower intracellular concentrations of the active IPM.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters can actively pump ifosfamide and its metabolites out of the cancer cell, reducing their intracellular accumulation.
-
Altered Apoptotic Pathways: Mutations or altered expression of proteins in the apoptotic signaling cascade, such as overexpression of anti-apoptotic Bcl-2 family members or loss of pro-apoptotic proteins, can render cells resistant to ifosfamide-induced cell death.
Quantitative Data on this compound Cytotoxicity
The cytotoxic potency of ifosfamide and its metabolites is typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell growth or viability.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (h) | Citation |
| HepG2 | Hepatocellular Carcinoma | This compound | 133 ± 8.9 | 24 | [11] |
| HepG2 | Hepatocellular Carcinoma | This compound | 125 ± 11.2 | 48 | [11] |
| HepG2 | Hepatocellular Carcinoma | This compound | 100.2 ± 7.6 | 72 | [11] |
| U2OS | Osteosarcoma | This compound | 26.77 | Not Specified | |
| U2OS (Resistant) | Osteosarcoma | This compound | 37.13 | Not Specified | |
| MX1 | Breast Cancer | 4-Hydroxyifosfamide | 10.8 | Not Specified | |
| MX1 | Breast Cancer | Chloroacetaldehyde (CAA) | 8.6 | Not Specified | |
| S117 | Not Specified | 4-Hydroxyifosfamide | 25.0 | Not Specified | |
| S117 | Not Specified | Chloroacetaldehyde (CAA) | 15.3 | Not Specified |
Experimental Protocols
MTT Assay for Cell Viability
This protocol outlines a colorimetric assay to assess the cytotoxicity of this compound by measuring the metabolic activity of cells.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete culture medium and add to the respective wells. Include vehicle-treated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Remove the drug-containing medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Comet Assay for DNA Cross-Linking
This protocol describes a single-cell gel electrophoresis assay to detect ifosfamide-induced DNA interstrand cross-links.
Materials:
-
Microscope slides pre-coated with 1% normal melting point agarose
-
Low melting point agarose (0.5% in PBS)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR Gold or propidium iodide)
-
Fluorescence microscope with appropriate filters
-
Comet scoring software
Procedure:
-
Cell Preparation: Treat cells with this compound for the desired time. Harvest and resuspend the cells in ice-cold PBS.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and pipette onto a pre-coated slide. Allow the agarose to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in the electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes to unwind the DNA.
-
Electrophoresis: Apply a voltage of ~25 V for 20-30 minutes to separate the DNA fragments.
-
Neutralization and Staining: Neutralize the slides with neutralization buffer and stain with a fluorescent DNA dye.
-
Visualization and Analysis: Visualize the comets under a fluorescence microscope and quantify the extent of DNA damage (tail moment or tail intensity) using specialized software. A decrease in tail moment compared to irradiated controls indicates the presence of DNA cross-links.
O6-Methylguanine-DNA Methyltransferase (MGMT) Activity Assay
This protocol outlines a method to measure the activity of the DNA repair enzyme MGMT in cell lysates.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA or Bradford)
-
MGMT activity assay kit (containing a DNA substrate with O6-methylguanine)
-
Multi-well plate reader
Procedure:
-
Cell Lysate Preparation: Prepare cell lysates from control and ifosfamide-treated cells.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
MGMT Activity Reaction: Incubate a defined amount of cell lysate with the MGMT DNA substrate according to the manufacturer's instructions.
-
Signal Detection: Measure the signal (e.g., fluorescence or radioactivity) generated from the repair of the substrate.
-
Data Analysis: Quantify MGMT activity and normalize to the total protein concentration.
Conclusion
This compound remains a vital component of cancer chemotherapy. Its complex mechanism of action, centered on metabolic activation and subsequent DNA alkylation, provides multiple avenues for therapeutic intervention and potential mechanisms of resistance. A thorough understanding of these molecular pathways, supported by robust experimental methodologies, is essential for the development of more effective treatment strategies and for overcoming the challenge of drug resistance in the clinic. This guide provides a foundational resource for researchers dedicated to advancing the science of ifosfamide-based cancer therapy.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Western blot analysis of bcl-2 family proteins [chem.rutgers.edu]
- 3. benchchem.com [benchchem.com]
- 4. Bcl-2 Detection in Western Blotting - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. Quantitative profiling of caspase-cleaved substrates reveals different drug-induced and cell-type patterns in apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PROTOCOL : Annexin V and PI Staining by Flow Cytometry [novusbio.com]
- 7. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of phosphoramide mustard/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation and repair of unavoidable, endogenous interstrand cross-links in cellular DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Ifosfamide Enantiomers
Audience: Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the stereoselective biological activities of the (R)- and (S)-enantiomers of the alkylating agent ifosfamide. It covers their differential metabolism, pharmacokinetics, antitumor efficacy, and toxicity profiles, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
Introduction
Ifosfamide (IFO) is a crucial oxazaphosphorine alkylating agent used in the treatment of a wide range of solid tumors and hematologic malignancies.[1][2] As a prodrug, it requires metabolic activation by the cytochrome P450 (CYP) enzyme system to exert its cytotoxic effects.[1][3] Ifosfamide possesses a chiral phosphorus atom and is clinically administered as a racemic mixture of its (R)- and (S)-enantiomers.[1][4] Extensive research has revealed that these enantiomers are not biologically equivalent; they exhibit significant stereoselective differences in their metabolic fate, therapeutic efficacy, and, most critically, their toxicity profiles.[4][5] Understanding these differences is paramount for optimizing its therapeutic index and mitigating severe side effects.
Stereoselective Metabolism of Ifosfamide
The balance between ifosfamide's therapeutic and toxic effects is dictated by two competing metabolic pathways, both of which are highly stereoselective.
-
Activation via 4-Hydroxylation: This is the therapeutically desired pathway. Mediated primarily by CYP3A4 and CYP2B6, this reaction produces 4-hydroxyifosfamide (4-OH-IFO).[1][6] 4-OH-IFO exists in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes to form the ultimate DNA alkylating agent, isophosphoramide mustard (IPM) , and acrolein , a metabolite responsible for urotoxicity.[2][7][8] In vitro and in vivo studies have shown that (R)-ifosfamide is the preferred substrate for this pathway, with CYP3A4 in particular showing a higher affinity for converting (R)-IFO to 4-OH-IFO.[1][9][10]
-
Inactivation and Toxicity via N-dechloroethylation: This pathway involves the removal of one of the two chloroethyl side chains, leading to inactive metabolites and the highly neurotoxic byproduct, chloroacetaldehyde (CAA) .[1][11][12] This reaction is also catalyzed by CYP3A4 and CYP2B6.[1] The (S)-enantiomer is preferentially metabolized via N-dechloroethylation.[1][9] This stereopreference makes (S)-ifosfamide the primary contributor to the severe, dose-limiting neurotoxicity associated with ifosfamide therapy.[4]
The diagram below illustrates the metabolic fate of each enantiomer.
Comparative Pharmacokinetics
The stereoselective metabolism of ifosfamide directly influences its pharmacokinetic properties. Studies in both preclinical models and pediatric patients have demonstrated differences in the clearance and half-life of the two enantiomers.
| Parameter | (R)-Ifosfamide | (S)-Ifosfamide | Species/Context | Reference |
| Half-life (t½) | 34.2 min | 41.8 min | Male Rats | [9] |
| Half-life (t½) | 62.1 min | 75.1 min | Female Rats | [9] |
| Clearance | Higher | Lower | Children | [13] |
| Metabolic Preference | 4-hydroxylation (Activation) | N-dechloroethylation (Toxicity) | In vitro / In vivo | [1][9] |
| Auto-induction | Clearance increases over 5 days | Clearance increases over 5 days | Cancer Patients | [14] |
Differential Antitumor Activity
The relationship between stereochemistry and antitumor efficacy is complex, with some conflicting reports in the literature. This variation may be attributable to the different tumor models and experimental systems used.
| Finding | Tumor Models | Conclusion | Reference |
| Higher Antitumor Effect | Leukemia L1210 & P388, Lewis lung carcinoma, 16/C mammary adenocarcinoma, B16 melanoma (mice) | (S)-IFO exerted higher antitumor effects and revealed higher therapeutic indices. | [5] |
| Higher Antiproliferative Effect | P-388 leukemic cells, Lewis lung cells, Bone marrow stem cells (in vitro/ex vivo) | (S)-enantiomers exerted a higher antiproliferative effect than their (R)-counterparts. | [15] |
| Higher Cytotoxicity | 9L gliosarcoma cells expressing human CYP3A4 | (R)-IFO was more cytotoxic, correlating with a 2- to 3-fold higher rate of 4-hydroxylation. | [10] |
| No Significant Difference | Childhood rhabdomyosarcoma xenograft (mice) | No statistically significant differences were observed between the efficacy of (R)-IFO, (S)-IFO, and the racemate. | [16] |
Despite some studies showing superior activity of (S)-IFO, the prevailing mechanistic view suggests that (R)-IFO should be more therapeutically active due to its more efficient conversion to the DNA-alkylating metabolite, IPM.[1][10] This suggests that the use of enantiomerically pure (R)-ifosfamide could be a distinct clinical advantage.[1]
Stereoselective Toxicity
The most significant clinical difference between the ifosfamide enantiomers lies in their toxicity profile, particularly ifosfamide-induced encephalopathy (IIE).
| Toxicity Type | Causative Metabolite | Primary Enantiomeric Source | Mechanism & Clinical Manifestation | Reference |
| Neurotoxicity | Chloroacetaldehyde (CAA) | (S)-Ifosfamide | CAA crosses the blood-brain barrier and is a direct neurotoxin. It may also inhibit mitochondrial oxidative phosphorylation.[17] Symptoms range from lethargy and confusion to hallucinations, seizures, and fatal coma.[7][18] | [4][11][12][17] |
| Urotoxicity | Acrolein | Both enantiomers (via 4-hydroxylation) | Acrolein accumulates in the bladder, causing hemorrhagic cystitis. This is typically managed by co-administration of the protective agent mesna. | [8] |
The clear association between the (S)-enantiomer and the production of neurotoxic CAA has led to the proposal that using enantiomerically pure (R)-ifosfamide would retain the therapeutic benefits of the drug while largely eliminating the risk of severe neurotoxicity.[4]
Key Experimental Protocols
Reproducing and building upon the research into ifosfamide enantiomers requires robust and specific methodologies. Below are detailed protocols for key experiments.
Protocol 1: Chiral Separation of Ifosfamide Enantiomers via HPLC
This protocol describes a direct method using a chiral stationary phase (CSP) to resolve racemic ifosfamide.
-
Objective: To achieve baseline separation of (R)- and (S)-ifosfamide for subsequent biological testing.
-
Materials:
-
HPLC system with UV detector.
-
Chiral Column: A polysaccharide-based CSP, such as Chiralpak® IB (immobilized cellulose tris(3,5-dimethylphenylcarbamate)).[19]
-
Mobile Phase Solvents: HPLC-grade n-hexane and isopropanol (IPA).
-
Sample: Racemic ifosfamide dissolved in the mobile phase.
-
-
Methodology:
-
Column Equilibration: Install the chiral column and equilibrate with the mobile phase (e.g., 90:10 n-hexane:IPA) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Sample Preparation: Prepare a 1 mg/mL solution of racemic ifosfamide in the mobile phase.
-
Chromatographic Conditions:
-
Mobile Phase: Isocratic elution with 90:10 (v/v) n-hexane:IPA.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis: Collect chromatograms. The two enantiomers will elute as distinct peaks. Collect the separated fractions for further use and confirm purity. The elution order should be determined using a certified standard of one enantiomer.
-
Protocol 2: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol outlines a typical study to assess the antitumor activity of the separated enantiomers in an animal model.[16][20]
-
Objective: To compare the in vivo antitumor efficacy of (R)-IFO, (S)-IFO, and racemic IFO.
-
Materials:
-
Immune-compromised mice (e.g., female CBA/CaJ or athymic nude mice).
-
Human cancer cell line (e.g., HxRh28 rhabdomyosarcoma).[16]
-
Separated (R)- and (S)-ifosfamide, and racemic ifosfamide.
-
Vehicle (e.g., sterile saline).
-
Calipers for tumor measurement.
-
-
Methodology:
-
Tumor Implantation: Subcutaneously inject 1 x 10⁶ cancer cells into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, (R)-IFO, (S)-IFO, Rac-IFO), with n=8-10 mice per group.
-
Drug Administration: Administer the compounds (e.g., 40 mg/kg) intravenously or intraperitoneally once daily for a specified treatment cycle (e.g., 5 days).
-
Monitoring: Measure tumor volume with calipers 2-3 times per week using the formula: (Length x Width²)/2. Monitor animal body weight and general health as indicators of toxicity.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size or for a set duration. Euthanize animals and excise tumors for final analysis.
-
Data Analysis: Compare the tumor growth inhibition (TGI) between the different treatment groups. Perform statistical analysis (e.g., ANOVA) to determine significance.
-
Protocol 3: Quantification of Metabolites via GC-MS
This protocol details the analytical method for measuring ifosfamide and its key metabolites in biological samples.[9]
-
Objective: To quantify the levels of (R)-IFO, (S)-IFO, 4-OH-IFO, and N-dechloroethylated metabolites in plasma or urine.
-
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Deuterium-labeled internal standards for each analyte.
-
Extraction solvents (e.g., ethyl acetate).
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
-
Methodology:
-
Sample Collection: Collect blood or urine from animals or patients at specified time points after drug administration.
-
Sample Preparation:
-
To 100 µL of plasma, add the deuterium-labeled internal standards.
-
Perform liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue and perform chemical derivatization with BSTFA to increase the volatility of the analytes.
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
Use a suitable capillary column (e.g., DB-5) and a temperature gradient to separate the analytes.
-
Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect the specific mass fragments of each analyte and its internal standard.
-
-
Quantification: Generate a standard curve for each analyte. Calculate the concentration in the unknown samples by comparing the peak area ratio of the analyte to its internal standard against the calibration curve.
-
The workflow below provides a high-level overview of a comprehensive study on ifosfamide enantiomers.
Conclusion and Future Directions
The biological activity of ifosfamide is profoundly influenced by its stereochemistry. The evidence strongly indicates that (R)-ifosfamide is preferentially directed down the therapeutic activation pathway, while (S)-ifosfamide is the primary source of the neurotoxic metabolite chloroacetaldehyde. This fundamental difference suggests a clear path toward improving the safety and efficacy of ifosfamide-based chemotherapy.
The development of an enantiomerically pure (R)-ifosfamide formulation represents a significant opportunity to create a superior therapeutic agent.[4] Such a drug could potentially be administered at higher, more effective doses without the dose-limiting neurotoxicity that currently constrains the use of the racemic mixture. Further clinical investigation is warranted to translate these preclinical and pharmacological findings into improved outcomes for cancer patients.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Ifosfamide - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Cyclophosphamide versus ifosfamide: to use ifosfamide or not to use, that is the three-dimensional question - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. I. Antitumour effect of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 9. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chloroacetaldehyde and Ifosfamide Toxicity - Marshall Goren [grantome.com]
- 12. Dechloroethylation of ifosfamide and neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ifosfamide enantiomers: pharmacokinetics in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New insights into the pharmacokinetics and metabolism of (R,S)-ifosfamide in cancer patients using a population pharmacokinetic-metabolism model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. II. Antiproliferative activity of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. library.plu.edu [library.plu.edu]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. Application of in vivo animal models to characterize the pharmacokinetic and pharmacodynamic properties of drug candidates in discovery settings - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Antitumor Efficacy of (+)-Ifosfamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro antitumor effects of the (+) enantiomer of Ifosfamide. It delves into the quantitative analysis of its cytotoxic and apoptotic activities, details the experimental protocols for its evaluation, and illustrates the key signaling pathways involved in its mechanism ofaction.
Ifosfamide, a widely used alkylating agent, is a chiral molecule administered as a racemic mixture of its two enantiomers, (R)-(+)-Ifosfamide and (S)-(-)-Ifosfamide. Emerging research indicates that the enantiomers exhibit differential metabolic activation and cytotoxic effects, highlighting the importance of studying their individual properties. This guide focuses specifically on the in vitro antitumor profile of (+)-Ifosfamide.
Quantitative Assessment of Antitumor Activity
The in vitro efficacy of this compound and its racemic mixture has been evaluated across various cancer cell lines. The following tables summarize the key quantitative data on its cytotoxicity, induction of apoptosis, and effects on the cell cycle.
Table 1: Cytotoxicity of Ifosfamide in Human Cancer Cell Lines (IC50 Values)
| Cell Line | Cancer Type | Compound | IC50 (µM) | Incubation Time (hours) | Citation |
| U2OS | Osteosarcoma | Racemic Ifosfamide | 37.13 | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | Racemic Ifosfamide | 133 ± 8.9 | 24 | [2] |
| HepG2 | Hepatocellular Carcinoma | Racemic Ifosfamide | 125 ± 11.2 | 48 | [2] |
| HepG2 | Hepatocellular Carcinoma | Racemic Ifosfamide | 100.2 ± 7.6 | 72 | [2] |
Note: Data for the individual this compound enantiomer is limited. The provided IC50 values are for the racemic mixture. One study indicated that tumor cells expressing the CYP3A4 enzyme are most sensitive to R-Ifosfamide, as it is metabolized to its active 4-hydroxylated form at a higher rate than S-Ifosfamide, suggesting potentially greater anticancer activity in such tumors[3]. Conversely, another study reported that the (-)-S enantiomer exerted a higher antiproliferative effect in several tumor models[4].
Table 2: Induction of Apoptosis by Ifosfamide in HepG2 Cells
| Compound | Concentration (µM) | Incubation Time (hours) | Apoptotic Cells (%) | Citation |
| Racemic Ifosfamide | 25 | 48 | ~165% increase vs. control | |
| Racemic Ifosfamide | 50 | 48 | ~362% increase vs. control | |
| Racemic Ifosfamide | 100 | 48 | ~500% increase vs. control | |
| Racemic Ifosfamide | 25 | 72 | ~197% increase vs. control | |
| Racemic Ifosfamide | 50 | 72 | ~380% increase vs. control | |
| Racemic Ifosfamide | 100 | 72 | ~600% increase vs. control |
Table 3: Effect of Ifosfamide on Caspase Activity in HepG2 Cells
| Caspase | Compound | Concentration (µM) | Incubation Time (hours) | % Increase vs. Control | Citation |
| Caspase-9 | Racemic Ifosfamide | 25 | 48 | ~203% | |
| Caspase-9 | Racemic Ifosfamide | 50 | 48 | ~408% | |
| Caspase-9 | Racemic Ifosfamide | 100 | 48 | ~673% | |
| Caspase-9 | Racemic Ifosfamide | 25 | 72 | ~257% | |
| Caspase-9 | Racemic Ifosfamide | 50 | 72 | ~569% | |
| Caspase-9 | Racemic Ifosfamide | 100 | 72 | ~870% | |
| Caspase-3 (Gene Expression) | Racemic Ifosfamide | 25 | 72 | ~689% | |
| Caspase-3 (Gene Expression) | Racemic Ifosfamide | 50 | 72 | ~789% | |
| Caspase-3 (Gene Expression) | Racemic Ifosfamide | 100 | 72 | ~978% |
Experimental Protocols
This section outlines the detailed methodologies for the key in vitro experiments used to assess the antitumor effects of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells are treated with various concentrations of this compound (or racemic ifosfamide) and incubated for specific time periods (e.g., 24, 48, 72 hours). Control wells with untreated cells and vehicle-treated cells are included.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, is determined by plotting a dose-response curve.
Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with this compound as described in the cytotoxicity assay.
-
Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.
-
Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension and incubated in the dark at room temperature. Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI intercalates with the DNA of cells with compromised membranes (late apoptotic and necrotic cells).
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer. The fluorescence signals from FITC and PI are used to differentiate the cell populations:
-
Annexin V (-) / PI (-): Viable cells
-
Annexin V (+) / PI (-): Early apoptotic cells
-
Annexin V (+) / PI (+): Late apoptotic/necrotic cells
-
Annexin V (-) / PI (+): Necrotic cells
-
-
Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.
Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)
This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
-
Cell Treatment and Harvesting: Cells are treated with this compound and harvested as described above.
-
Fixation: Cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are washed and then stained with a solution containing Propidium Iodide (PI) and RNase A. PI stains the cellular DNA, and RNase A removes any RNA that might interfere with the DNA staining.
-
Flow Cytometry: The DNA content of the stained cells is measured using a flow cytometer. The fluorescence intensity of PI is directly proportional to the amount of DNA in each cell.
-
Data Analysis: A histogram of DNA content is generated. Cells in the G0/G1 phase have a 2N DNA content, cells in the G2/M phase have a 4N DNA content, and cells in the S phase have a DNA content between 2N and 4N. The percentage of cells in each phase is calculated.
Signaling Pathways and Mechanism of Action
The antitumor effect of this compound is a multi-step process that begins with its metabolic activation and culminates in the induction of apoptosis and cell cycle arrest in cancer cells.
Metabolic Activation
Ifosfamide is a prodrug that requires activation by cytochrome P450 (CYP) enzymes in the liver. The R-(+)-enantiomer is preferentially metabolized by CYP3A4 to its active metabolite, 4-hydroxyifosfamide[3]. This metabolite exists in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes to form the ultimate alkylating agent, ifosforamide mustard, and a toxic byproduct, acrolein[5].
Caption: Metabolic activation of this compound.
DNA Damage and Apoptosis Induction
Ifosforamide mustard is a bifunctional alkylating agent that forms covalent bonds with DNA, primarily at the N7 position of guanine[5]. This leads to the formation of intra- and interstrand DNA cross-links, which block DNA replication and transcription, ultimately triggering programmed cell death (apoptosis)[6][7].
The DNA damage activates a complex signaling cascade. The cell cycle is arrested to allow for DNA repair. However, if the damage is too severe, the apoptotic pathway is initiated. This involves the activation of a cascade of caspases, which are proteases that execute the apoptotic program. Key players in this process include the initiator caspase-9 and the executioner caspase-3[8]. The B-cell lymphoma 2 (Bcl-2) family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2) members, also plays a crucial role in regulating the mitochondrial pathway of apoptosis[8]. Ifosfamide has been shown to upregulate pro-apoptotic proteins and downregulate anti-apoptotic proteins[8].
Caption: this compound-induced DNA damage and apoptosis.
Experimental Workflow
The following diagram illustrates a typical workflow for the in vitro evaluation of the antitumor effects of this compound.
Caption: In vitro experimental workflow.
References
- 1. A computational model for quantitative analysis of cell cycle arrest and its contribution to overall growth inhibition by anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor activity of optical isomers of cyclophosphamide, ifosfamide and trofosfamide as compared to clinically used racemates. | Semantic Scholar [semanticscholar.org]
- 5. karger.com [karger.com]
- 6. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 8. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Metabolism and Active Metabolites of (+)-Ifosfamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide (IFO) is a crucial alkylating agent used in the chemotherapy of various cancers, including sarcomas and hematologic malignancies.[1] As a prodrug, ifosfamide requires metabolic activation to exert its cytotoxic effects. This process, however, also leads to the formation of metabolites responsible for its significant toxicities, such as neurotoxicity and urotoxicity.[1][2] A thorough understanding of the intricate metabolic pathways of ifosfamide, particularly its clinically used racemic mixture containing (+)-ifosfamide, is paramount for optimizing its therapeutic index. This technical guide provides a comprehensive overview of the metabolism of this compound, its active metabolites, and the experimental methodologies used to study these processes.
Metabolic Pathways of Ifosfamide
The metabolism of ifosfamide is a complex network of reactions primarily occurring in the liver, catalyzed by cytochrome P450 (CYP) enzymes. The two major competing pathways are 4-hydroxylation, which leads to the formation of the active cytotoxic species, and N-dechloroethylation, which is considered a detoxification pathway but also produces toxic metabolites.[3][4]
4-Hydroxylation: The Activation Pathway
The initial and rate-limiting step in the bioactivation of ifosfamide is the oxidation at the C-4 position of the oxazaphosphorine ring, forming 4-hydroxyifosfamide. This reaction is predominantly catalyzed by CYP3A4 and to a lesser extent by CYP2B6.[1][3][5] 4-hydroxyifosfamide exists in equilibrium with its tautomer, aldoifosfamide.[2] Aldoifosfamide is unstable and can diffuse out of hepatic cells to be transported to tumor cells.[2] Subsequently, aldoifosfamide undergoes spontaneous (non-enzymatic) β-elimination to yield the ultimate active alkylating agent, isophosphoramide mustard (IPM) , and a toxic byproduct, acrolein .[2][6] Isophosphoramide mustard is responsible for the antineoplastic activity of ifosfamide by forming inter- and intra-strand DNA cross-links, leading to inhibition of DNA synthesis and apoptosis.[2][6] Acrolein is a highly reactive unsaturated aldehyde that accumulates in the bladder and is a major cause of hemorrhagic cystitis.[2][6]
N-Dechloroethylation: The Detoxification and Toxicity Pathway
Parallel to 4-hydroxylation, ifosfamide can undergo oxidation of its two N-chloroethyl side chains, a process known as N-dechloroethylation. This pathway is also primarily mediated by CYP3A4 and CYP2B6.[5][7] This reaction leads to the formation of 2-dechloroethylifosfamide and 3-dechloroethylifosfamide, which are generally considered inactive metabolites.[8] However, this process also releases chloroacetaldehyde (CAA) , a highly toxic metabolite.[3][9][10] Chloroacetaldehyde is implicated in the neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[9][10] It can cross the blood-brain barrier and disrupt mitochondrial function.[11]
Stereoselectivity in Metabolism
Ifosfamide is a chiral compound, and its enantiomers, (R)- and (S)-ifosfamide, are metabolized differently. CYP3A4 preferentially catalyzes the activating 4-hydroxylation of (R)-ifosfamide, while CYP2B6 shows a preference for the 4-hydroxylation of (S)-ifosfamide.[5][12] Conversely, the N-dechloroethylation pathway is more prominent for (S)-ifosfamide, leading to a higher production of chloroacetaldehyde from this enantiomer.[12] This stereoselectivity has important clinical implications, as the (R)-enantiomer is associated with a more favorable therapeutic profile due to its preferential activation.[12]
// Nodes IFO [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; OH_IFO [label="4-Hydroxyifosfamide", fillcolor="#FBBC05", fontcolor="#202124"]; Aldo_IFO [label="Aldoifosfamide", fillcolor="#FBBC05", fontcolor="#202124"]; IPM [label="Isophosphoramide Mustard\n(Active Metabolite)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Acrolein [label="Acrolein\n(Urotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dechloro_IFO [label="2- and 3-Dechloroethyl-\nifosfamide (Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; CAA [label="Chloroacetaldehyde\n(Neurotoxic/Nephrotoxic)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="DNA Cross-linking\n& Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges IFO -> OH_IFO [label="CYP3A4, CYP2B6\n(4-Hydroxylation)"]; OH_IFO -> Aldo_IFO [label="Tautomerization"]; Aldo_IFO -> IPM [label="Spontaneous\nβ-elimination"]; Aldo_IFO -> Acrolein [label="Spontaneous\nβ-elimination"]; IPM -> DNA; IFO -> Dechloro_IFO [label="CYP3A4, CYP2B6\n(N-dechloroethylation)"]; IFO -> CAA [label="CYP3A4, CYP2B6\n(N-dechloroethylation)"]; } .dot Caption: Metabolic activation and detoxification pathways of this compound.
Quantitative Data on Ifosfamide Metabolism and Metabolite Activity
The following tables summarize key quantitative data related to the pharmacokinetics of ifosfamide and the cytotoxic activity of its metabolites.
Table 1: Pharmacokinetic Parameters of Ifosfamide in Adult Patients
| Parameter | Value | Reference |
| Half-life (low dose: 1800-2400 mg/m²) | 7 hours | [13] |
| Half-life (high dose: 3800-5000 mg/m²) | 15 hours | [13] |
| Volume of Distribution (Day 1) | 0.64 L/kg | [13] |
| Volume of Distribution (Day 5) | 0.72 L/kg | [13] |
| Clearance | 3.48 ± 0.88 L/h/m² | [14] |
| Oral Bioavailability | ~92% | [15] |
Table 2: Cytotoxicity of Ifosfamide and its Metabolites (IC50 Values)
| Cell Line | Compound | Incubation Time | IC50 (µM) | Reference |
| HepG2 | Ifosfamide | 24 h | 133 ± 8.9 | [2] |
| HepG2 | Ifosfamide | 48 h | 125 ± 11.2 | [2] |
| HepG2 | Ifosfamide | 72 h | 100.2 ± 7.6 | [2] |
Detailed Experimental Protocols
In Vitro Metabolism of Ifosfamide using Human Liver Microsomes
This protocol is designed to study the formation of ifosfamide metabolites in a controlled in vitro system.
Materials:
-
Human liver microsomes (pooled)
-
This compound
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction termination)
-
Incubator/water bath (37°C)
-
Centrifuge
Procedure:
-
Prepare a master mix containing the potassium phosphate buffer and the NADPH regenerating system.
-
Pre-warm the master mix and the human liver microsomes to 37°C for 5 minutes.
-
Initiate the reaction by adding a known concentration of this compound to the pre-warmed master mix and microsomes.
-
Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for subsequent analysis of metabolites by LC-MS/MS.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Prepare [label="Prepare Master Mix\n(Buffer + NADPH system)", fillcolor="#F1F3F4", fontcolor="#202124"]; Prewarm [label="Pre-warm Master Mix\nand Microsomes (37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IFO [label="Add this compound\nto initiate reaction", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate [label="Incubate at 37°C\n(Time course)", fillcolor="#FBBC05", fontcolor="#202124"]; Terminate [label="Terminate with\nAcetonitrile", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrifuge [label="Centrifuge to\nremove protein", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Analyze [label="Analyze Supernatant\nby LC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Prepare; Prepare -> Prewarm; Prewarm -> Add_IFO; Add_IFO -> Incubate; Incubate -> Terminate; Terminate -> Centrifuge; Centrifuge -> Analyze; Analyze -> End; } .dot Caption: Experimental workflow for in vitro metabolism of ifosfamide.
Quantification of Ifosfamide and its Metabolites in Plasma by LC-MS/MS
This protocol outlines a robust method for the simultaneous quantification of ifosfamide and its major metabolites in human plasma.[1][6]
Materials:
-
Human plasma samples
-
Ifosfamide, 4-hydroxyifosfamide, isophosphoramide mustard, 2-dechloroethylifosfamide, and 3-dechloroethylifosfamide analytical standards
-
Ifosfamide-d4 (internal standard)
-
Acetonitrile
-
Methanol
-
Formic acid
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer with an electrospray ionization source)
-
Reversed-phase C18 HPLC column
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples at room temperature.
-
To 100 µL of plasma, add 20 µL of the internal standard working solution (ifosfamide-d4).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase.
LC-MS/MS Analysis:
-
Chromatographic Separation: Use a C18 column with a gradient elution of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for ifosfamide and each of its metabolites, as well as the internal standard.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Sample [label="Plasma Sample", fillcolor="#F1F3F4", fontcolor="#202124"]; Add_IS [label="Add Internal Standard\n(Ifosfamide-d4)", fillcolor="#F1F3F4", fontcolor="#202124"]; Precipitate [label="Protein Precipitation\n(Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Centrifuge [label="Centrifugation", fillcolor="#FBBC05", fontcolor="#202124"]; Evaporate [label="Evaporate Supernatant", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reconstitute [label="Reconstitute in\nMobile Phase", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Inject [label="Inject into\nLC-MS/MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; Analyze [label="Data Acquisition & Analysis\n(MRM)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Sample; Sample -> Add_IS; Add_IS -> Precipitate; Precipitate -> Centrifuge; Centrifuge -> Evaporate; Evaporate -> Reconstitute; Reconstitute -> Inject; Inject -> Analyze; Analyze -> End; } .dot Caption: Workflow for LC-MS/MS analysis of ifosfamide and its metabolites.
Conclusion
The metabolism of this compound is a complex interplay of activation and detoxification pathways that ultimately determines its therapeutic efficacy and toxicity profile. A comprehensive understanding of the roles of CYP3A4 and CYP2B6 in the stereoselective metabolism of ifosfamide enantiomers, and the formation of both the active isophosphoramide mustard and the toxic metabolites acrolein and chloroacetaldehyde, is critical for the rational design of new therapies and the optimization of existing treatment regimens. The detailed experimental protocols provided in this guide offer a robust framework for researchers to further investigate the nuances of ifosfamide metabolism and its clinical implications.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and metabolism of ifosfamide in relation to DNA damage assessed by the COMET assay in children with cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stereoselective metabolism of ifosfamide by human P-450s 3A4 and 2B6. Favorable metabolic properties of R-enantiomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Pharmacokinetics, metabolism and clinical effect of ifosfamide in breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Metabolism and pharmacokinetics of oral and intravenous ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacokinetic Profile of (+)-Ifosfamide in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ifosfamide, a widely used chemotherapeutic agent, is a chiral molecule administered as a racemic mixture of its two enantiomers, (+)-(R)-ifosfamide and (-)-(S)-ifosfamide. Emerging evidence suggests that the enantiomers of ifosfamide may exhibit different pharmacokinetic and pharmacodynamic properties. Understanding the specific pharmacokinetic profile of the (+)-ifosfamide enantiomer is crucial for optimizing its therapeutic efficacy and minimizing toxicity. This technical guide provides a comprehensive overview of the pharmacokinetics of this compound in preclinical models, focusing on quantitative data, detailed experimental protocols, and visual representations of key processes.
Pharmacokinetics of this compound in Rodent Models
The pharmacokinetic properties of this compound have been investigated in preclinical studies, primarily in rats and mice. These studies reveal stereoselective differences in the drug's disposition, which are largely attributed to differential metabolism.
Rat Models
Studies in Sprague-Dawley rats have provided significant insights into the stereoselective pharmacokinetics of ifosfamide. Following intravenous administration, (+)-(R)-ifosfamide has been shown to have a shorter half-life and a lower area under the curve (AUC) compared to its (-)-(S)-enantiomer, indicating a faster clearance. This difference is more pronounced in male rats than in female rats. The metabolism of (+)-(R)-ifosfamide preferentially proceeds through the 4-hydroxylation pathway, which is the primary activation pathway leading to the formation of the active cytotoxic metabolite, isophosphoramide mustard.[1]
Table 1: Pharmacokinetic Parameters of (+)-(R)-Ifosfamide in Male Sprague-Dawley Rats
| Parameter | Value | Units |
| Dose | 40 | mg/kg (IV) |
| Half-life (t½) | 34.2 | minutes |
| Area Under the Curve (AUC) | Lower than (S)-Ifosfamide | - |
Note: Specific AUC values were not provided in the cited source, but it was stated to be lower than that of the (S)-enantiomer.
Table 2: Pharmacokinetic Parameters of (+)-(R)-Ifosfamide in Female Sprague-Dawley Rats
| Parameter | Value | Units |
| Dose | 40 | mg/kg (IV) |
| Half-life (t½) | 62.1 | minutes |
| Area Under the Curve (AUC) | Lower than (S)-Ifosfamide | - |
Note: Specific AUC values were not provided in the cited source, but it was stated to be lower than that of the (S)-enantiomer.
Mouse Models
Experimental Protocols
This section outlines a typical experimental protocol for a preclinical pharmacokinetic study of this compound in a rodent model, based on methodologies described in the scientific literature.
Animal Models and Husbandry
-
Species: Male and/or female Sprague-Dawley rats or CBA/CaJ mice.
-
Age/Weight: Typically 8-10 weeks old, with weights ranging from 200-250g for rats and 20-25g for mice.
-
Housing: Animals are housed in a controlled environment with a 12-hour light/dark cycle, and ad libitum access to food and water.
-
Acclimation: A minimum of one week of acclimation to the housing conditions is recommended before the start of the study.
Drug Administration
-
Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline, for intravenous administration.
-
Dose: A typical dose for pharmacokinetic studies in rats is 40 mg/kg.
-
Route of Administration: Intravenous (IV) injection via the tail vein or a cannulated jugular vein.
Blood Sampling
-
Method: Serial blood samples (approximately 0.2-0.3 mL for rats, smaller volumes for mice) are collected at predetermined time points. Common time points include: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Collection Site: Blood is typically collected from the tail vein, saphenous vein, or via a cannula.
-
Anticoagulant: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.
Bioanalytical Method
-
Technique: Enantioselective quantification of this compound in plasma is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4][5]
-
Sample Preparation: Plasma samples undergo a protein precipitation or liquid-liquid extraction step to isolate the analyte.
-
Chromatography: A chiral column is used to separate the enantiomers of ifosfamide.
-
Mass Spectrometry: Detection and quantification are achieved using a mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, and stability.
Pharmacokinetic Analysis
-
Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Parameters: Key parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): A measure of total drug exposure.
-
t1/2 (Half-life): The time required for the plasma concentration to decrease by half.
-
CL (Clearance): The volume of plasma cleared of the drug per unit of time.
-
Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body.
-
Visualizations
Metabolic Pathway of this compound
The metabolism of this compound is a critical determinant of its pharmacokinetic profile and therapeutic activity. The following diagram illustrates the primary metabolic pathways.
Caption: Metabolic pathway of (+)-(R)-ifosfamide.
Experimental Workflow for a Preclinical Pharmacokinetic Study
The following diagram outlines the logical steps involved in conducting a preclinical pharmacokinetic study of this compound.
Caption: Experimental workflow for a preclinical PK study.
Conclusion
The preclinical pharmacokinetic data available for this compound, particularly from rat models, clearly demonstrate stereoselective disposition, with the (+)-enantiomer being cleared more rapidly primarily through the desired metabolic activation pathway. While comprehensive enantiomer-specific pharmacokinetic data in mice is currently limited, the established methodologies provide a robust framework for future investigations. The detailed experimental protocols and visual workflows presented in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of this compound. A deeper understanding of its pharmacokinetic profile is essential for the rational design of future clinical studies and the potential development of enantiomerically pure ifosfamide formulations.
References
- 1. Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of ifosfamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-Ifosfamide: A Technical Guide on its DNA Alkylating Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ifosfamide (IFO) is a crucial chemotherapeutic agent, classified as an oxazaphosphorine DNA alkylating agent, used in the treatment of a variety of solid tumors and hematologic malignancies.[1] As a prodrug, its cytotoxic effects are contingent upon metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, into active alkylating metabolites.[2] This guide provides a comprehensive technical overview of the DNA alkylating properties of the (+)-R-enantiomer of ifosfamide, which exhibits distinct metabolic and cytotoxic profiles. We will delve into its mechanism of action, metabolic activation pathways, the spectrum of DNA adducts formed, and the subsequent cellular responses. Furthermore, this document outlines detailed experimental protocols for assessing its activity and presents quantitative data in structured tables to facilitate comparative analysis.
Mechanism of Action: From Prodrug to DNA Alkylator
Ifosfamide exerts its anticancer effects through a cascade of metabolic activation steps that culminate in the formation of its ultimate cytotoxic metabolite, isophosphoramide mustard (IPM).[1] IPM is a bifunctional alkylating agent that covalently binds to nucleophilic sites on DNA, leading to the formation of DNA adducts.[3] These adducts, particularly interstrand and intrastrand crosslinks, are highly cytotoxic lesions that impede fundamental cellular processes such as DNA replication and transcription.[2][4] This disruption triggers cell cycle arrest and ultimately induces apoptosis, preferentially in rapidly dividing cancer cells.[5][6]
Metabolic Activation of (+)-Ifosfamide
The bioactivation of ifosfamide is a critical determinant of its therapeutic efficacy and is primarily mediated by the cytochrome P450 mixed-function oxidase system in the liver.[7][8] The initial and rate-limiting step is the 4-hydroxylation of the oxazaphosphorine ring to form 4-hydroxyifosfamide (4-OH-IFO).[1][9] This reaction is stereoselective, with the (+)-R-enantiomer of ifosfamide being a preferred substrate for certain CYP isozymes.[1]
Key enzymes involved in the metabolic activation include:
-
CYP3A4 and CYP2B6: These are the major isoforms responsible for the 4-hydroxylation of ifosfamide.[9]
-
CYP3A5: Also contributes to the bioactivation and can be auto-induced by ifosfamide.[1]
-
Minor contributions: CYP2A6, CYP2C8, CYP2C9, and CYP2C19 also play a minor role.[9]
Following its formation, 4-OH-IFO exists in equilibrium with its tautomer, aldoifosfamide.[8] Aldophosphamide can then undergo one of two pathways:
-
Detoxification: Oxidation by aldehyde dehydrogenase (ALDH) to the inactive metabolite, carboxyifosfamide.[6]
-
Activation: Spontaneous β-elimination to yield the ultimate cytotoxic agent, isophosphoramide mustard (IPM) , and the toxic byproduct, acrolein .[1][6] Acrolein is responsible for the urothelial toxicity, including hemorrhagic cystitis, associated with ifosfamide therapy.[1][2]
A competing pathway to 4-hydroxylation is N-dechloroethylation, which leads to the formation of inactive dechloroethylated metabolites and the neurotoxic byproduct, chloroacetaldehyde (CAA).[1][7]
Metabolic activation pathway of this compound.
DNA Alkylation and Adduct Formation
Isophosphoramide mustard (IPM) is a bifunctional molecule with two reactive chloroethyl side chains.[4] Upon entering the cell nucleus, it forms a highly reactive aziridinium ion intermediate.[4] This electrophilic species then attacks nucleophilic sites on the DNA, primarily the N7 position of guanine bases.[4][10]
The alkylation process can result in several types of DNA lesions:
-
Monoadducts: A single chloroethyl arm of IPM binds to a guanine base.
-
Intrastrand Crosslinks: The second chloroethyl arm reacts with another guanine on the same DNA strand.
-
Interstrand Crosslinks (ICLs): The second arm binds to a guanine on the complementary DNA strand, covalently linking the two strands of the DNA double helix.[2] ICLs are considered the most cytotoxic lesions as they form a complete block to DNA strand separation, which is essential for replication and transcription.[11]
The sequence specificity of IPM-induced crosslinking has been investigated, with a preference for 5'-GNC-3' sequences (where N can be any nucleotide).[12]
Mechanism of DNA alkylation by IPM.
Cellular Response to Ifosfamide-Induced DNA Damage
The formation of DNA adducts by IPM triggers a complex cellular signaling cascade known as the DNA Damage Response (DDR).[13][14] The primary goal of the DDR is to detect the DNA lesions, arrest the cell cycle to allow time for repair, and, if the damage is too extensive, initiate programmed cell death (apoptosis).[14]
Key pathways involved in the response to ifosfamide-induced damage include:
-
DNA Repair: Several DNA repair pathways are involved in the removal of ifosfamide-induced adducts. The Fanconi anemia (FA) and nucleotide excision repair (NER) pathways are implicated in the repair of ICLs.[15]
-
Cell Cycle Arrest: The DDR activates checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2 to halt cell cycle progression.[14]
-
Apoptosis: If the DNA damage is irreparable, the cell will undergo apoptosis, a process mediated by the caspase cascade.[1][5] Ifosfamide treatment has been shown to activate caspases 3, 8, and 9.[1][5]
Quantitative Data
The cytotoxic potency of ifosfamide and its metabolites is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. These values can vary significantly depending on the cell line and the duration of exposure.
| Compound | Cell Line | Assay Duration | IC50 Value | Reference |
| Ifosfamide | HepG2 (Human Liver Cancer) | 24 h | 133 ± 8.9 µM | [16] |
| 48 h | 125 ± 11.2 µM | [16] | ||
| 72 h | 100.2 ± 7.6 µM | [16] | ||
| Ifosfamide | U2OS (Human Osteosarcoma) | Not Specified | Initial IC50 determined for resistance induction | [17] |
| Active IF Metabolites | MCF-7 (Human Breast Cancer) | Not Specified | DNA damage observed at concentrations ≥ IC50 | [18] |
| MDA-MB-231 (Human Breast Cancer) | Not Specified | DNA damage observed at concentrations ≥ IC50 | [18] |
Experimental Protocols
A variety of experimental techniques are employed to study the DNA alkylating properties of ifosfamide. Below are outlines of key methodologies.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Protocol Outline:
-
Cell Seeding: Plate cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and allow them to adhere overnight.[17]
-
Drug Treatment: Expose cells to a range of ifosfamide concentrations for a specified duration (e.g., 24, 48, 72 hours).[16][17]
-
MTT Addition: Add MTT solution to each well and incubate to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Plot absorbance against drug concentration and perform a non-linear regression to determine the IC50 value.[17]
DNA Interstrand Crosslink Detection (Modified Alkaline Comet Assay)
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells. A modified version can be used to specifically measure ICLs.[11][19]
Protocol Outline:
-
Cell Treatment: Treat cells with the test compound (e.g., ifosfamide metabolites).[19]
-
Induction of Strand Breaks: To measure ICLs, which retard DNA migration, a fixed amount of single-strand breaks must be induced (e.g., using a defined dose of ionizing radiation).[20] The ICLs will reduce the extent of DNA migration caused by these breaks.
-
Cell Embedding: Mix single-cell suspensions with low-melting-point agarose and layer onto a microscope slide.
-
Lysis: Immerse slides in a lysis solution to remove cell membranes and proteins, leaving behind the nucleoid.
-
Alkaline Unwinding and Electrophoresis: Place slides in an alkaline electrophoresis buffer to unwind the DNA and then apply an electric field.[20][21] Damaged, fragmented DNA will migrate out of the nucleoid, forming a "comet tail."
-
Staining and Visualization: Stain the DNA with a fluorescent dye and visualize using a fluorescence microscope.
-
Analysis: Quantify the amount of DNA in the comet tail relative to the head. A reduction in tail moment compared to the irradiated control indicates the presence of ICLs.[19]
Workflow for detecting ICLs with the Comet Assay.
Analysis of DNA Adducts by Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and highly specific technique for identifying and quantifying DNA adducts.[22][23]
Protocol Outline:
-
DNA Isolation: Extract and purify genomic DNA from cells or tissues treated with ifosfamide.
-
DNA Hydrolysis: Enzymatically digest the DNA to individual 2'-deoxynucleosides.[23]
-
Chromatographic Separation: Separate the mixture of normal and adducted deoxynucleosides using high-performance liquid chromatography (HPLC).
-
Mass Spectrometric Analysis:
-
The eluent from the HPLC is introduced into a mass spectrometer (e.g., via electrospray ionization - ESI).[24]
-
The mass spectrometer measures the mass-to-charge ratio (m/z) of the parent ions.
-
Tandem MS (MS/MS) is used to fragment the parent ions and generate a characteristic fragmentation pattern, which confirms the identity of the adduct.[22][25]
-
-
Quantification: Use stable isotope-labeled internal standards for accurate quantification of specific adducts.[23]
Conclusion
This compound is a potent DNA alkylating agent whose anticancer activity is critically dependent on its metabolic activation to isophosphoramide mustard. The formation of DNA interstrand crosslinks by IPM is the primary mechanism of its cytotoxicity, inducing cell cycle arrest and apoptosis. Understanding the nuances of its metabolism, the nature of the DNA damage it inflicts, and the cellular responses it elicits is paramount for optimizing its therapeutic use and developing strategies to overcome drug resistance. The experimental protocols and quantitative data presented in this guide provide a framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this important chemotherapeutic agent.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Identification of phosphoramide mustard/DNA adducts using tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. Induction of DNA breaks and apoptosis in crosslink-hypersensitive V79 cells by the cytostatic drug β-D-glucosyl-ifosfamide mustard - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. 7 Key Facts About Alkylating Chemotherapeutic Agents You Need to Know [int.livhospital.com]
- 11. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 12. DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Impaired DNA Damage Response – an Achilles’ Heel Sensitizing Cancer to Chemotherapy and Radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Ifosfamide metabolism and DNA damage in tumour and peripheral blood lymphocytes of breast cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 20. researchgate.net [researchgate.net]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Quantitation of DNA adducts by stable isotope dilution mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Tandem mass spectrometric analysis of cyclophosphamide, ifosfamide and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Liquid chromatography-mass spectrometry screening of cyclophosphamide DNA damage in vitro and in patients undergoing chemotherapy treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Chiral Properties of Ifosfamide and Their Clinical Significance
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ifosfamide (IFO) is a crucial alkylating agent in the treatment of various cancers.[1] Administered clinically as a racemic mixture, it contains a chiral phosphorus atom, resulting in two enantiomers: (R)-ifosfamide and (S)-ifosfamide.[2][3] Emerging evidence robustly demonstrates that the stereochemistry of ifosfamide is a critical determinant of its metabolic fate, pharmacokinetic profile, therapeutic efficacy, and toxicity.[3] This technical guide provides an in-depth analysis of the chiral properties of ifosfamide, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing complex pathways to elucidate the profound significance of its stereoisomerism in clinical oncology.
The Dichotomy of Ifosfamide Metabolism: Activation vs. Toxicity
Ifosfamide is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes to exert its cytotoxic effects.[1] The metabolism of ifosfamide proceeds along two primary, competing pathways, the balance of which is significantly influenced by the chirality of the parent molecule.
-
4-Hydroxylation (Therapeutic Activation): This is the bioactivation pathway. It leads to the formation of 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[2] Aldoifosfamide is then transported into cells where it decomposes to the ultimate alkylating agent, isophosphoramide mustard (IPM), and acrolein.[4] IPM is responsible for the desired cytotoxic effect by forming DNA cross-links, while acrolein is implicated in hemorrhagic cystitis.[4][5]
-
N-Dechloroethylation (Inactivation and Neurotoxicity): This pathway results in the formation of inactive dechloroethylated metabolites and the highly toxic byproduct, chloroacetaldehyde (CAA).[1][2] CAA is a potent central nervous system toxin and is the primary causative agent of ifosfamide-induced encephalopathy.[5][6]
The stereoselective metabolism of ifosfamide is profound:
-
(R)-Ifosfamide is preferentially metabolized via the therapeutic 4-hydroxylation pathway, primarily by the CYP3A4 enzyme.[2][7] This suggests (R)-IFO is the eutomer , the enantiomer responsible for the majority of the drug's anticancer activity.[8][9]
-
(S)-Ifosfamide , conversely, is more readily shunted down the N-dechloroethylation pathway.[2][10] This biotransformation is favored by both CYP3A4 and CYP2B6 , leading to a greater production of the neurotoxic CAA.[2][7] This identifies (S)-IFO as the distomer , contributing significantly to the dose-limiting neurotoxicity.[3]
References
- 1. karger.com [karger.com]
- 2. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cyclophosphamide versus ifosfamide: to use ifosfamide or not to use, that is the three-dimensional question - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Neurological toxicity of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective metabolism and pharmacokinetics of ifosfamide in the rat - ProQuest [proquest.com]
- 9. Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Quantification of (+)-Ifosfamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies and comparative data for the quantitative analysis of (+)-Ifosfamide in various biological matrices. The protocols are designed to guide researchers in selecting and implementing the most appropriate analytical method for their specific research needs, from pharmacokinetic studies to therapeutic drug monitoring.
Introduction
Ifosfamide is a crucial alkylating agent and immunomodulating drug used in the treatment of a variety of cancers.[1] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[2][3] Accurate quantification of ifosfamide and its metabolites is essential for optimizing treatment efficacy, minimizing toxicity, and understanding its pharmacokinetic profile.[4] This document outlines validated analytical methods for the quantification of this compound, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS and LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS).
Comparative Quantitative Data
The following tables summarize the performance characteristics of various analytical methods for this compound quantification, providing a basis for method selection based on required sensitivity, sample matrix, and available instrumentation.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Internal Standard | Citation |
| 0.1 - 8 mg/mL | 80 µg/mL | 100 µg/mL | - | - | [5] |
| 10 - 50 µg/mL | 1.3 µg/mL | 4.0 µg/mL | Pharmaceutical Dosage Form | - | [6] |
| 6 - 200 µg/mL | 6 µg/mL | - | Plasma | - | [7][8] |
Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS & LC-MS/MS) Methods
| Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Internal Standard | Citation |
| 37.50 - 4800 ng/mL | 5.00 ng/mL | 37.50 ng/mL | Human Plasma | Not specified | [9][10][11] |
| 100 - 10,000 ng/mL | Not Reported | 100 ng/mL (LLOQ) | Dried Blood Spots | Cyclophosphamide | [12][13][14] |
| 20 - 10,000 ng/mL | Not Reported | 20 ng/mL (LLOQ) | Mouse Plasma | Ifosfamide (for metabolites) | [14][15] |
Table 3: Gas Chromatography-Mass Spectrometry (GC-MS) Methods
| Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Matrix | Internal Standard | Citation |
| 0 - 190 nmol/L | - | 3.8 nmol/L | Urine, Water Sewage | - | [16] |
| - | - | 50 nM (Limit of Determination) | Biological Fluids | - | [17] |
Experimental Protocols
Detailed protocols for the most common analytical techniques are provided below.
Protocol 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is based on a validated method for the analysis of Ifosfamide in pure form and pharmaceutical dosage forms.[5][6]
1. Sample Preparation:
-
Pure Form/Pharmaceutical Dosage: Prepare a stock solution of Ifosfamide at a concentration of 0.6 mg/mL in deionized water.[18] Serially dilute to prepare calibration standards and quality control samples.
2. Chromatographic Conditions:
-
Column: Spherisorb C18 ODS (150 mm × 4.6 mm, 5 µm) or Symmetry ODS C18 (150mm x 4.6mm, 5µm).[5][6]
-
Mobile Phase: A mixture of acetonitrile and water (30:70 v/v), with the pH adjusted to 3 using 0.1 N hydrochloric acid.[5] Alternatively, a mixture of acetonitrile and methanol (60:40% v/v) can be used.[6]
-
Injection Volume: 25 µL.[18]
3. Data Analysis:
-
Quantify Ifosfamide by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Protocol 2: Enantioselective Liquid Chromatography-Mass Spectrometry (LC-MS)
This protocol is adapted from a method for the enantioselective determination of ifosfamide and its metabolites in human plasma.[9][10][11]
1. Sample Preparation (Solid-Phase Extraction):
-
Thaw frozen plasma samples and centrifuge at 15,000 x g at 4.0°C for 20 minutes.[19]
-
To 100 µL of plasma, add 10 µL of the working standard solution and 890 µL of ammonium acetate buffer (10 mM, pH 8.22).[19]
-
Vortex the solution for 10 seconds.[19]
-
Condition an Oasis HLB 1cc, 30mg SPE cartridge with 1 mL of methanol followed by 1 mL of water.[19]
-
Load the entire sample onto the conditioned SPE cartridge.[2]
-
Wash the cartridge with 1 mL of water, followed by 1 mL of a water:methanol (95:5 v/v) solution.[2]
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 37-40°C.[2][19]
-
Reconstitute the residue in the mobile phase for LC-MS analysis.[2][19]
2. Chromatographic and Mass Spectrometric Conditions:
-
Ionization: Electrospray ionization (ESI) in positive mode.[4]
-
Detection: Mass spectrometer operating in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.[4][10]
3. Data Analysis:
-
Quantify the (R)- and (S)-enantiomers of Ifosfamide by comparing their respective peak areas to the calibration curves.
Protocol 3: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol describes a method for the analysis of Ifosfamide in urine and water sewage samples without derivatization.[16][17]
1. Sample Preparation (Liquid-Liquid Extraction):
-
Spike samples with the internal standard.
-
Extract the drug from the sample using a suitable organic solvent such as ethyl acetate.[17]
-
Evaporate the organic layer to dryness.
-
Reconstitute the residue in a suitable solvent for GC-MS injection.
2. GC-MS Conditions:
-
Column: Methylsilicone column (e.g., HP-1, 5 m x 0.53 mm i.d., 2.65 µm).[17]
-
Carrier Gas: Helium.[17]
-
Injection: On-column injection.[17]
-
Temperature Program:
-
Detection: Mass spectrometer operating in electron impact (EI) mode.
3. Data Analysis:
-
Monitor specific ions for Ifosfamide and the internal standard to quantify the analyte.
Visualizations
Experimental Workflow for Ifosfamide Quantification
Caption: General workflow for Ifosfamide extraction and analysis.
Metabolic Activation Pathway of Ifosfamide
Caption: Simplified metabolic pathway of Ifosfamide.
References
- 1. selleckchem.com [selleckchem.com]
- 2. benchchem.com [benchchem.com]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. zenodo.org [zenodo.org]
- 7. Determination of ifosfamide by HPLC using on-line sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. ClinPGx [clinpgx.org]
- 10. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours | PLOS One [journals.plos.org]
- 14. benchchem.com [benchchem.com]
- 15. pure.gustaveroussy.fr [pure.gustaveroussy.fr]
- 16. Quantitation of anticancer drugs - Cyclophosphamide and ifosfamide in urine and water sewage samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. research.tue.nl [research.tue.nl]
- 18. Ifosfamide Assay Analyzed with HPLC – AppNote [mtc-usa.com]
- 19. benchchem.com [benchchem.com]
Application Note: Enantioselective HPLC Analysis of (+)-Ifosfamide in Human Plasma
Introduction
Ifosfamide is a crucial alkylating agent employed in the treatment of various cancers.[1][2] It is a prodrug that requires metabolic activation by cytochrome P450 enzymes to exert its cytotoxic effects.[1][2][3][4] The metabolism of ifosfamide is complex, resulting in both active and toxic metabolites.[2] Notably, ifosfamide is administered as a racemic mixture of two enantiomers, (R)- and (S)-Ifosfamide. These enantiomers exhibit different metabolic and toxicological profiles, making their selective analysis essential for pharmacokinetic studies and optimizing therapeutic outcomes. This application note details a validated enantioselective High-Performance Liquid Chromatography (HPLC) method for the quantification of (+)-Ifosfamide (often referring to the S-enantiomer) and its counterpart in human plasma.
Metabolic Pathway of Ifosfamide
Ifosfamide is metabolized in the liver by cytochrome P450 enzymes, primarily CYP3A4 and CYP2B6, into its active form, 4-hydroxyifosfamide.[3] This active metabolite exists in equilibrium with its tautomer, aldoifosfamide.[3] Aldoifosfamide can then be converted to the DNA alkylating agent, isophosphoramide mustard, which is responsible for the drug's cytotoxic effects.[3] An alternative pathway, N-dechloroethylation, leads to the formation of inactive metabolites and the neurotoxic byproduct chloroacetaldehyde.[3]
Metabolic activation and detoxification pathways of Ifosfamide.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted for the extraction of Ifosfamide enantiomers from human plasma.[5][6]
-
Materials:
-
Human plasma samples
-
Ammonium acetate buffer (10 mM, pH 8.22)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
SPE cartridges (e.g., Oasis HLB 1cc, 30mg)[6]
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
2. HPLC-MS Method for Enantioselective Analysis
This method utilizes a chiral stationary phase to resolve the (R)- and (S)-enantiomers of Ifosfamide.[5][7]
-
Instrumentation:
-
HPLC system with a pump, autosampler, and column oven
-
Mass spectrometer with an electrospray ionization (ESI) source
-
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Experimental Workflow
The overall process for the analysis of this compound in biological samples involves several key stages, from sample collection to data analysis.
Workflow for the HPLC analysis of Ifosfamide in biological samples.
Data Presentation
The following tables summarize the quantitative data from a validated enantioselective LC-MS method for Ifosfamide.[5][7]
Table 1: Calibration and Sensitivity
| Parameter | Value |
| Linearity Range | 37.50 - 4800 ng/mL |
| Correlation Coefficient (r²) | > 0.997 |
| Lower Limit of Detection (LLOD) | 5.00 ng/mL |
Table 2: Precision and Accuracy
| Parameter | Range |
| Inter-day Precision (% RSD) | 3.63 - 15.8% |
| Intra-day Precision (% RSD) | 10.1 - 14.3% |
| Accuracy (% of nominal) | 89.2 - 101.5% |
Table 3: Chiral Separation Performance
| Compound | Enantioselectivity (α) |
| Ifosfamide (IF) | 1.20 |
| 2-Dechloroethylifosfamide (2-DCl-IF) | 1.17 |
| 3-Dechloroethylifosfamide (3-DCl-IF) | 1.20 |
The presented HPLC method with solid-phase extraction provides a sensitive, accurate, and precise means for the enantioselective quantification of this compound and its corresponding enantiomer in human plasma.[5][7] This detailed protocol and the associated performance data serve as a valuable resource for researchers and drug development professionals involved in the pharmacokinetic and metabolic analysis of Ifosfamide. The ability to differentiate between the enantiomers is critical for a comprehensive understanding of the drug's disposition and its clinical effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. avmajournals.avma.org [avmajournals.avma.org]
- 5. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
Application Notes and Protocols for In Vivo Studies of (+)-Ifosfamide
Introduction
Ifosfamide (IFO) is a crucial alkylating agent, classified as an oxazaphosphorine, with a broad spectrum of activity against various solid tumors and hematologic malignancies.[1] It is a prodrug, meaning it requires metabolic activation to exert its cytotoxic effects.[2][3] This activation is primarily carried out by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4 and CYP2B6.[1][3] The active metabolites of ifosfamide, such as isophosphoramide mustard, function by creating cross-links in DNA, which disrupts DNA replication and transcription, ultimately leading to apoptosis in rapidly dividing cancer cells.[3][4]
However, the metabolism of ifosfamide also produces toxic byproducts, including acrolein and chloroacetaldehyde (CAA).[2][3] Acrolein is responsible for urothelial toxicity, such as hemorrhagic cystitis, while CAA is associated with neurotoxicity and nephrotoxicity.[2][3][5] The uroprotectant agent Mesna is often co-administered to neutralize acrolein and mitigate bladder toxicity.[2][6]
Given the complex interplay between metabolic activation, therapeutic efficacy, and toxicity, in vivo experimental studies are essential for characterizing the pharmacological profile of (+)-Ifosfamide. These studies in preclinical animal models are critical for determining optimal dosing schedules, evaluating antitumor activity, and establishing safety profiles before clinical application. This document provides detailed protocols and application notes for conducting efficacy, pharmacokinetic, and toxicology studies of this compound in vivo.
Ifosfamide Metabolic Pathway
Ifosfamide undergoes a complex metabolic process, branching into pathways that lead to both therapeutic and toxic compounds. The initial and rate-limiting step is hydroxylation at the C4 position of the oxazaphosphorine ring by hepatic CYP enzymes, leading to the formation of the active metabolite 4-hydroxyifosfamide. A competing pathway, N-dechloroethylation, leads to inactive metabolites and the release of the neurotoxic chloroacetaldehyde.
References
- 1. ClinPGx [clinpgx.org]
- 2. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of ifosfamide in the management of breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes for (+)-Ifosfamide Administration in Mouse Tumor Models
Introduction
Ifosfamide (IFO) is a widely utilized chemotherapeutic agent, classified as an oxazaphosphorine DNA alkylating agent.[1] It is a prodrug, meaning it requires metabolic activation, primarily by hepatic cytochrome P450 (CYP) enzymes, to exert its cytotoxic effects.[2][3] Ifosfamide is administered as a racemic mixture of its two enantiomers: (+)-(R)-Ifosfamide and (-)-(S)-Ifosfamide.[1] These application notes focus on the administration of the (+)-enantiomer in preclinical mouse tumor models, providing protocols and summarizing key experimental data for researchers in oncology and drug development. The primary mechanism of action involves the generation of active metabolites that form cross-links within DNA, inhibiting DNA synthesis and leading to cancer cell apoptosis.[2][3]
Mechanism of Action and Metabolic Activation
Ifosfamide's transformation into its active, cytotoxic form is a critical process. Upon administration, it is metabolized in the liver by CYP3A4 and CYP2B6 enzymes.[1] This activation pathway, known as 4-hydroxylation, produces 4-hydroxyifosfamide, which exists in equilibrium with its tautomer, aldoifosfamide.[4] Aldoifosfamide then spontaneously decomposes to yield the therapeutically active metabolite, isophosphoramide mustard (IPM), and a toxic byproduct, acrolein.[4] IPM is responsible for the drug's antineoplastic effects by alkylating DNA.[3]
A competing metabolic pathway, N-dechloroethylation, leads to the formation of inactive metabolites and the neurotoxic/nephrotoxic byproduct, chloroacetaldehyde (CAA).[1][5] Studies suggest that the metabolism of the R- and S-enantiomers can be selective, potentially influencing the balance between the beneficial activation pathway and the toxic N-dechloroethylation pathway.[1][6]
Quantitative Data Summary
The following tables summarize dosing regimens and outcomes from various preclinical studies involving Ifosfamide administration in mouse tumor models.
Table 1: Ifosfamide Dosing Regimens in Mouse Tumor Models
| Compound | Dose & Schedule | Administration Route | Mouse Strain | Tumor Model | Reference |
| (+)-(R)-Ifosfamide | Not Specified | Not Specified | CBA/CaJ (immune-deprived) | Rhabdomyosarcoma (HxRh28) | [7] |
| Ifosfamide | 30 mg/kg, twice a week for 2 weeks | Intraperitoneal (i.p.) | Nude Mice | HT1080 Fibrosarcoma | [8] |
| Ifosfamide | 130 mg/kg/day on days 1-3 & 15-17 | Intraperitoneal (i.p.) | Nude Mice (thymus aplastic) | Various Human Tumor Xenografts | [9] |
| Ifosfamide | 60 mg/kg/day for 3 days | Intraperitoneal (i.p.) | Nude Mice | EW-7 Ewing Sarcoma | [10] |
| Ifosfamide | 100, 150, 200, 300 mg/kg, single dose | Intraperitoneal (i.p.) | C57BL/6 | MCA205 Sarcoma | [11] |
| Ifosfamide | 60 mg/kg/day for 3 days | Intraperitoneal (i.p.) | Swiss Albino Mice | Ehrlich Ascites Carcinoma (EAC) | [12] |
| Ifosfamide | 250 mg/kg, infusion | Not Specified | Nude Mice | MX1 Human Mammary Carcinoma | [13] |
Table 2: Summary of Efficacy and Outcomes
| Tumor Model | Treatment | Key Outcomes | Reference |
| Rhabdomyosarcoma (HxRh28) | (+)-(R)-IFO, (-)-(S)-IFO, rac-IFO | No statistically significant differences in efficacy observed between the enantiomers and the racemic mixture. | [7][14] |
| HT1080 Fibrosarcoma (Ifosfamide-Resistant) | Ifosfamide (30 mg/kg) + Methionine Restriction | Combination eradicated the ifosfamide-resistant tumors. | [8] |
| Various Human Xenografts | Ifosfamide (130 mg/kg/day) | Tumor regression observed in 15 out of 43 human tumor xenografts, including breast, lung, and testicular cancers, and sarcomas. | [9] |
| MX1 Human Mammary Carcinoma | Ifosfamide (250 mg/kg) | Led to complete remissions. | [13] |
| MCA205 Sarcoma | Ifosfamide (100-300 mg/kg) | Significant delay in tumor growth observed at all tested doses. | [11] |
| Ehrlich Ascites Carcinoma (EAC) | Ifosfamide (60 mg/kg/day) in Salvia oil nanoemulsion | Survival percentage increased from 30% (free IFO) to 60% (nanoemulsion IFO), with reduced nephrotoxicity. | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol describes the reconstitution and dilution of lyophilized this compound powder for injection.
Materials:
-
This compound (lyophilized powder)
-
Sterile Water for Injection, USP
-
0.9% Sodium Chloride Injection, USP (sterile saline)
-
Sterile syringes and needles (e.g., 21-23 gauge for reconstitution, 27-30 gauge for injection)
-
0.22 µm sterile syringe filter
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Reconstitution: Aseptically add a calculated volume of Sterile Water for Injection to the vial of this compound to achieve a desired stock concentration (e.g., 50 mg/mL). Gently swirl the vial until the powder is completely dissolved. Avoid vigorous shaking to prevent foaming.
-
Sterilization (if required): If the reconstituted solution is not prepared from a sterile-filled vial, it should be sterilized by filtering through a 0.22 µm syringe filter into a new sterile vial.
-
Dilution: Based on the individual mouse's weight and the target dose (mg/kg), calculate the required volume of the stock solution. Aseptically withdraw this volume and dilute it with sterile 0.9% saline to a final volume suitable for injection (typically 0.1-0.2 mL for a 20-25g mouse).
-
Storage: Use the prepared solution immediately. If storage is necessary, consult the manufacturer's stability data. Generally, solutions should be refrigerated and used within 24 hours.[15]
Protocol 2: Establishment of a Subcutaneous Tumor Xenograft Model
This protocol outlines the general procedure for implanting tumor cells to establish a subcutaneous tumor model in immunocompromised mice.
Materials:
-
Immunocompromised mice (e.g., Nude, SCID)
-
Cultured tumor cells in log-phase growth
-
Sterile Phosphate-Buffered Saline (PBS) or serum-free media
-
Matrigel (optional, can improve tumor take-rate)
-
Trypan blue solution and hemocytometer
-
Sterile syringes (e.g., 1 mL tuberculin) and needles (27-30 gauge)
-
70% ethanol
Procedure:
-
Cell Preparation: Harvest tumor cells from culture, wash with sterile PBS, and resuspend in PBS or serum-free media to obtain a single-cell suspension.
-
Cell Viability and Counting: Determine cell viability using the trypan blue exclusion method. Count the viable cells using a hemocytometer.
-
Dose Preparation: Centrifuge the cells and resuspend the pellet in the appropriate ice-cold vehicle (e.g., PBS or a 1:1 mixture of PBS and Matrigel) to the desired final concentration (e.g., 1-10 x 10⁶ cells per 100-200 µL). Keep the cell suspension on ice.
-
Implantation: Properly restrain the mouse. Disinfect the skin on the flank with 70% ethanol. Gently lift the skin and insert the needle subcutaneously. Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.
-
Monitoring: Monitor the animals regularly for tumor development. Begin caliper measurements once tumors become palpable. Tumor volume can be calculated using the formula: Volume = 0.52 x (Length x Width²).[10]
Protocol 3: Intraperitoneal (i.p.) Administration of this compound
This protocol details the standard procedure for administering the prepared drug solution via intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Sterile syringe and needle (27-30 gauge)
-
Mouse restraining device
Procedure:
-
Animal Restraint: Securely restrain the mouse to expose its abdomen. The mouse should be positioned so its head is tilted slightly downwards.
-
Injection Site: Identify the injection site in one of the lower abdominal quadrants, avoiding the midline to prevent injury to the bladder or major blood vessels.[16]
-
Injection: Insert the needle at a 10-20 degree angle into the peritoneal cavity. Gently pull back on the plunger (aspirate) to ensure the needle has not entered a blood vessel or organ.
-
Administration: If no fluid is aspirated, slowly inject the calculated volume of the drug solution.
-
Post-Injection: Withdraw the needle smoothly and return the mouse to its cage. Monitor the animal for any immediate adverse effects. To mitigate urotoxicity, ensure animals have adequate access to hydration.[15] In some protocols, co-administration of Mesna is used to prevent hemorrhagic cystitis, a known side effect of Ifosfamide.[2][15]
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ifosamide? [synapse.patsnap.com]
- 4. ClinPGx [clinpgx.org]
- 5. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of ifosfamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synergistic Eradication of Fibrosarcoma With Acquired Ifosfamide Resistance Using Methionine Restriction Combined With Ifosfamide in Nude-mouse Models | In Vivo [iv.iiarjournals.org]
- 9. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Effects of N-acetylcysteine on Ifosfamide Efficacy in a Mouse Xenograft Model | Anticancer Research [ar.iiarjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. Incorporating ifosfamide into salvia oil-based nanoemulsion diminishes its nephrotoxicity in mice inoculated with tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Metabolism of ifosfamide to chloroacetaldehyde contributes to antitumor activity in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for Cell Culture Assays to Determine (+)-Ifosfamide Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Ifosfamide is a widely used chemotherapeutic agent, classified as an alkylating agent of the oxazaphosphorine group. It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver, to exert its cytotoxic effects.[1][2] The activation of Ifosfamide leads to the formation of its active metabolites, including isophosphoramide mustard (IPM) and acrolein. IPM is the primary alkylating agent that forms cross-links with DNA, leading to the inhibition of DNA replication and transcription, and ultimately inducing apoptosis in cancer cells.[1][2] Acrolein, another metabolite, also contributes to the drug's toxicity.[1]
These application notes provide a detailed overview of standard cell culture assays to evaluate the cytotoxicity of this compound. The protocols described herein are essential for preclinical drug development and for elucidating the mechanisms of Ifosfamide-induced cell death.
Mechanism of this compound Cytotoxicity
This compound exerts its cytotoxic effects primarily through the induction of DNA damage and subsequent apoptosis. The key steps in its mechanism of action are:
-
Metabolic Activation: Ifosfamide is hydroxylated by CYP3A4 and CYP2B6 to its active metabolite, 4-hydroxyifosfamide, which is in equilibrium with its tautomer, aldoifosfamide.
-
Formation of Cytotoxic Metabolites: Aldoifosfamide spontaneously decomposes to form the ultimate cytotoxic species, isophosphoramide mustard (IPM), and a toxic byproduct, acrolein.[1]
-
DNA Alkylation: IPM is a bifunctional alkylating agent that covalently binds to the N7 position of guanine bases in DNA, leading to the formation of inter- and intrastrand cross-links.[2]
-
Induction of Apoptosis: The extensive DNA damage triggers the intrinsic apoptotic pathway. This involves the activation of p53, which in turn upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2.[3][4] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, cytochrome c release, and the activation of the caspase cascade, ultimately resulting in programmed cell death.[1][5][6]
Data Presentation: In Vitro Cytotoxicity of this compound and its Metabolites
The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound and its metabolites in various cancer cell lines, as determined by the MTT assay.
Table 1: IC50 Values of Ifosfamide in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| HepG2 | Hepatocellular Carcinoma | 133 ± 8.9 | 24 |
| 125 ± 11.2 | 48 | ||
| 100.2 ± 7.6 | 72 | ||
| HT1080 | Fibrosarcoma | 380 | Not Specified |
| U2OS | Osteosarcoma | 26.77 | Not Specified |
Data compiled from multiple sources.[7][8][9]
Table 2: IC50 Values of Ifosfamide Metabolites in Cancer Cell Lines
| Cell Line | Metabolite | IC50 (µM) |
| MX1 | 4-hydroxy-IFO | 10.8 |
| Chloroacetaldehyde (CAA) | 8.6 | |
| S117 | 4-hydroxy-IFO | 25.0 |
| Chloroacetaldehyde (CAA) | 15.3 |
Data from a study on human tumor cell lines. The cell survival was measured using the MTT assay.[10]
Experimental Protocols
MTT Assay for Cell Viability and Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is indicative of cell viability.[11][12]
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or other solubilizing agent[12]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[13]
-
Treatment: Treat the cells with various concentrations of this compound or its metabolites. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[13][14]
-
Solubilization: Add 100 µL of DMSO or a suitable solubilizing solution to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[15][16]
Materials:
-
LDH cytotoxicity detection kit
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of culture medium.
-
Treatment: Treat the cells with various concentrations of this compound. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 5 minutes.[17] Carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cytotoxicity based on the absorbance readings of the treated samples relative to the controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[18][19]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Washing: Wash the cells twice with cold PBS.[19]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[19]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.[20]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[19]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[20]
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Visualizations
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
References
- 1. ClinPGx [clinpgx.org]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Current Developments of Targeting the p53 Signaling Pathway for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The p53 Pathway as a Target in Cancer Therapeutics: Obstacles and Promise - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. abeomics.com [abeomics.com]
- 7. Synergistic Eradication of Fibrosarcoma With Acquired Ifosfamide Resistance Using Methionine Restriction Combined With Ifosfamide in Nude-mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. researchhub.com [researchhub.com]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Annexin V Staining Protocol [bdbiosciences.com]
- 20. Protocol : Annexin V and PI Staining by Flow Cytometry [bio-techne.com]
Application Note: A Robust and Sensitive UPLC-MS/MS Method for the Quantification of Ifosfamide in Human Blood Samples
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the sensitive and selective quantification of the anticancer agent ifosfamide in human plasma and dried blood spots (DBS). The protocol employs a stable isotope-labeled internal standard, Ifosfamide-d4, to ensure high accuracy and precision, a critical requirement for therapeutic drug monitoring (TDM) and pharmacokinetic (PK) studies.[1][2][3] The method utilizes a straightforward sample preparation procedure, followed by rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This robust and high-throughput assay is well-suited for clinical research and drug development settings.
Introduction
Ifosfamide is an alkylating agent widely utilized in the treatment of various cancers.[1] Due to its narrow therapeutic window and significant inter-individual pharmacokinetic variability, monitoring its concentration in blood is crucial to optimize dosing, enhance efficacy, and minimize toxicity.[1][4][5] UPLC-MS/MS has emerged as the preferred analytical technique for this purpose, offering high sensitivity, selectivity, and speed.[1] The use of a stable isotope-labeled internal standard like Ifosfamide-d4 is considered the gold standard in quantitative bioanalysis as it effectively compensates for variations during sample preparation and potential matrix effects.[2][6] This document provides a detailed protocol for the quantification of ifosfamide in human plasma and an alternative method using dried blood spots.
Experimental Protocols
Materials and Reagents
-
Ifosfamide (purity ≥98%)[1]
-
Ifosfamide-d4 (purity ≥98%, isotopic purity ≥99%)[1] or Cyclophosphamide (as an alternative internal standard)[4][5]
-
Acetonitrile (LC-MS grade)[1]
-
Methanol (LC-MS grade)[1]
-
Ethyl acetate (HPLC grade)[1]
-
Ammonium formate (LC-MS grade)[1]
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)[1]
-
Human plasma (K2-EDTA)[1]
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Individually prepare stock solutions of ifosfamide and the internal standard (Ifosfamide-d4 or cyclophosphamide) by dissolving the accurately weighed compounds in methanol.[1][3]
-
Working Standard Solutions: Prepare serial dilutions of the ifosfamide stock solution with a 50:50 (v/v) methanol:water mixture to create calibration standards. A typical calibration curve ranges from 100 to 10,000 ng/mL.[1][4]
-
Internal Standard Working Solution:
-
For Ifosfamide-d4: Dilute the Ifosfamide-d4 stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.[1]
-
For Cyclophosphamide: Prepare a working solution in a similar manner to an appropriate concentration.
-
Sample Preparation
Two primary methods for sample preparation are presented below: Liquid-Liquid Extraction (LLE) and Protein Precipitation. A method for Dried Blood Spot (DBS) extraction is also provided.
Method 1: Liquid-Liquid Extraction (LLE) from Plasma [1]
-
Thaw plasma samples, calibrators, and quality control (QC) samples and vortex to ensure homogeneity.
-
In a microcentrifuge tube, add 25 µL of the Ifosfamide-d4 internal standard working solution (100 ng/mL) to 100 µL of the plasma sample.
-
Add 100 µL of acetonitrile and 200 µL of ethyl acetate.[1]
-
Vortex the mixture at maximum speed for 2 minutes.[1]
-
Centrifuge at 12,000 rpm for 5 minutes at room temperature.[1]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[1]
-
Reconstitute the residue in the mobile phase for injection into the UPLC-MS/MS system.
Method 2: Protein Precipitation from Plasma [2]
-
To 50 µL of plasma sample, calibrator, or QC, add 150 µL of the internal standard working solution prepared in acetonitrile.[2]
-
Vortex the mixture vigorously for 30 seconds to precipitate proteins.[2]
-
Centrifuge the samples at 10,000 x g for 5 minutes.[2]
-
Transfer the supernatant to a clean 96-well plate or autosampler vials for injection.[2]
Method 3: Dried Blood Spot (DBS) Extraction [4][5]
-
Collect blood samples on Whatman 903® filter paper cards.
-
Punch out five 3 mm disks from each dried blood spot.
-
Add acetonitrile and ethyl acetate for drug extraction.
-
Proceed with evaporation and reconstitution steps similar to the LLE method.
UPLC-MS/MS Analysis
The following tables summarize the instrumental parameters for the UPLC-MS/MS analysis of ifosfamide.
Table 1: UPLC Conditions
| Parameter | Value |
| Column | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm[1][4] |
| Mobile Phase A | 5 mM Ammonium Formate in Water[1][4] |
| Mobile Phase B | Methanol:Acetonitrile (80:20, v/v)[1] or Methanol:Acetonitrile (40:48 v/v) with 12% Mobile Phase A[4] |
| Flow Rate | 0.20 mL/min[1][4] |
| Gradient | Isocratic: 40% A : 60% B[1] |
| Column Temperature | 40°C[1] |
| Autosampler Temperature | 15°C[1] |
| Injection Volume | 5 µL[1] |
| Run Time | 3.5 minutes[1] |
Table 2: Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1][4] |
| Capillary Voltage | 3.0 kV[1] |
| Source Temperature | 150°C[1] |
| Desolvation Temperature | 400°C[1] |
| Cone Gas Flow | 50 L/hr[1] |
| Desolvation Gas Flow | 500 L/hr[1] |
| Collision Gas | Argon[1] |
| Data Acquisition | Multiple Reaction Monitoring (MRM)[1] |
Table 3: MRM Transitions and Compound-Specific Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Ifosfamide | 260.99 | 91.63 | 25[4] | 25[4] |
| Ifosfamide-d4 | 265.0 | To be optimized | To be optimized | To be optimized |
| Cyclophosphamide (IS) | 261.00 | 139.90 | 25[4] | 20[4] |
Note: The MRM transition for Ifosfamide-d4 should be optimized based on a +4 Da shift from the parent compound. The cone voltage and collision energy for Ifosfamide-d4 should also be empirically determined for optimal signal.
Method Validation
The UPLC-MS/MS method should be validated according to established bioanalytical method validation guidelines from regulatory agencies such as the FDA or EMA.[2] Key validation parameters include:
-
Linearity: The method demonstrated linearity within a range of 100–10,000 ng/mL.[4]
-
Sensitivity: The lower limit of quantification (LLOQ) should be determined.
-
Precision and Accuracy: Intra- and inter-day precision and accuracy should be evaluated at low, medium, and high QC levels.
-
Recovery: The extraction efficiency of the sample preparation method should be assessed.
-
Matrix Effect: The effect of the biological matrix on ionization should be investigated.
-
Stability: The stability of ifosfamide in the biological matrix under various storage conditions (freeze-thaw, bench-top, long-term) should be evaluated.[7]
Experimental Workflow and Data Analysis
The overall workflow for the quantification of ifosfamide in blood samples is depicted in the following diagram.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A New Method to Quantify Ifosfamide Blood Levels Using Dried Blood Spots and UPLC-MS/MS in Paediatric Patients with Embryonic Solid Tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
Enantioselective Determination of Ifosfamide in Human Plasma: An Application Note and Protocol
Introduction
Ifosfamide (IF), an oxazaphosphorine alkylating agent, is a cornerstone in the treatment of various solid tumors and hematologic malignancies.[1] Administered as a racemic mixture of (R)- and (S)-enantiomers, ifosfamide undergoes complex, stereoselective metabolism primarily by cytochrome P450 (CYP) enzymes, notably CYP3A4 and CYP2B6.[1][2] The enantiomers exhibit different pharmacokinetic profiles and may contribute differently to both the therapeutic efficacy and the toxicity of the drug.[3][4][5] For instance, the clearance of (S)-ifosfamide is generally greater than that of (R)-ifosfamide.[4] Therefore, the enantioselective determination of ifosfamide in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and optimizing treatment strategies to enhance efficacy while minimizing adverse effects.[6]
This application note provides a detailed protocol for the sensitive and specific quantification of (R)- and (S)-ifosfamide in human plasma using chiral liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Principle of the Method
This method utilizes solid-phase extraction (SPE) for the efficient cleanup and concentration of ifosfamide enantiomers from human plasma. The extracted analytes are then separated on a chiral stationary phase (CSP) high-performance liquid chromatography (HPLC) column. Detection and quantification are achieved using a tandem mass spectrometer operating in the positive electrospray ionization (ESI) and multiple reaction monitoring (MRM) mode, which offers high selectivity and sensitivity. A stable isotope-labeled internal standard (e.g., ifosfamide-d4) is recommended to ensure accuracy and precision.[6]
Materials and Reagents
-
Analytes: (R)-Ifosfamide, (S)-Ifosfamide
-
Internal Standard (IS): Ifosfamide-d4 (or a suitable analog)
-
Solvents: LC-MS grade methanol, acetonitrile, 2-propanol, and water
-
Reagents: Formic acid, ammonium formate
-
Biological Matrix: Human plasma (K2EDTA)
-
Solid-Phase Extraction (SPE) Cartridges: Appropriate for polar analytes
-
Chiral HPLC Column: e.g., Chirabiotic T CSP[2][7][8] or cellulose-based CSP (e.g., Chiralcel OD)[9][10]
Instrumentation
-
Liquid Chromatograph: A binary or quaternary HPLC system capable of delivering precise gradients.
-
Autosampler: Capable of maintaining samples at a controlled temperature (e.g., 4 °C).
-
Column Oven: To maintain a constant column temperature.
-
Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
Experimental Protocols
Standard Solutions Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (R)-ifosfamide, (S)-ifosfamide, and the internal standard in methanol to prepare individual stock solutions.[6]
-
Working Standard Solutions: Prepare serial dilutions of the (R)- and (S)-ifosfamide stock solutions in a 50:50 (v/v) mixture of methanol and water to create working standards for the calibration curve and quality control (QC) samples.[6]
-
Internal Standard Working Solution: Dilute the internal standard stock solution with methanol to achieve a final concentration suitable for spiking into plasma samples.
Sample Preparation (Solid-Phase Extraction)
-
Thawing: Thaw plasma samples at room temperature and centrifuge at 15,000 x g for 20 minutes at 4°C.[2]
-
Spiking: To 100 µL of plasma, add the appropriate working standard solution and 10 µL of the internal standard working solution.[2]
-
Dilution: Add 890 µL of a suitable buffer (e.g., 10 mM ammonium acetate, pH 8.22).[2]
-
SPE Cartridge Conditioning: Condition the SPE cartridges according to the manufacturer's instructions (typically with methanol followed by water).
-
Loading: Load the diluted plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge to remove interferences (e.g., with water or a low percentage of organic solvent).
-
Elution: Elute the analytes with an appropriate solvent (e.g., methanol or acetonitrile).
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Chromatographic Conditions (Example):
-
Mass Spectrometric Conditions (Example):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: To be determined by direct infusion of individual standards. For ifosfamide, a precursor ion of m/z 261 would be expected, with product ions to be optimized.
-
Data Presentation
Table 1: LC-MS/MS Method Performance Characteristics for Ifosfamide Enantiomers
| Parameter | (R)-Ifosfamide | (S)-Ifosfamide | Reference |
| Linearity Range | 37.50 - 4800 ng/mL | 37.50 - 4800 ng/mL | [2][7][8] |
| Correlation Coefficient (r²) | > 0.997 | > 0.997 | [2][7] |
| Lower Limit of Detection (LLOD) | 5.00 ng/mL | 5.00 ng/mL | [2][7] |
| Intra-day Precision (% RSD) | 10.1 - 14.3% | 10.1 - 14.3% | [2][7] |
| Inter-day Precision (% RSD) | 3.63 - 15.8% | 3.63 - 15.8% | [2][7] |
| Accuracy (% of nominal) | 89.2 - 101.5% | 89.2 - 101.5% | [2][7] |
Table 2: Alternative Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance
| Parameter | Ifosfamide Enantiomers | Reference |
| Limit of Quantitation (Plasma) | 250 ng/mL | [11] |
| Intra- and Inter-day CV | < 8% | [11] |
Visualizations
Caption: Experimental workflow for the enantioselective analysis of ifosfamide in plasma.
Caption: Rationale for enantioselective analysis of ifosfamide.
Conclusion
The described LC-MS/MS method provides a robust, sensitive, and specific protocol for the enantioselective determination of ifosfamide in human plasma. This methodology is well-suited for pharmacokinetic research, clinical studies, and therapeutic drug monitoring, enabling a more detailed understanding of the disposition and effects of the individual ifosfamide enantiomers. The validation data demonstrates that the method is accurate and precise over a clinically relevant concentration range.
References
- 1. ClinPGx [clinpgx.org]
- 2. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of ifosfamide and its enantiomers following a single 1 h intravenous infusion of the racemate in patients with small cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ifosfamide enantiomers: pharmacokinetics in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of ifosfamide and its enantiomers following a single 1 h intravenous infusion of the racemate in patients with small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. ClinPGx [clinpgx.org]
- 8. Enantioselective liquid chromatography-mass spectrometry assay for the determination of ifosfamide and identification of the N-dechloroethylated metabolites of ifosfamide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical and preparative high-performance liquid chromatographic separation of the enantiomers of ifosfamide, cyclophosphamide and trofosfamide and their determination in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of (+)-Ifosfamide in Combination Chemotherapy Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-Ifosfamide in combination chemotherapy regimens for various malignancies. The information is compiled from clinical trial data and preclinical research, offering insights into its mechanisms of action, therapeutic efficacy, and associated toxicities. Detailed protocols for commonly studied combinations are provided to guide researchers in designing and executing their own investigations.
Introduction to this compound
Ifosfamide is an oxazaphosphorine alkylating agent, a synthetic analogue of cyclophosphamide.[1][2] It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver, primarily CYP3A4 and CYP2B6, to its active cytotoxic metabolite, isophosphoramide mustard (IPM).[2][3] IPM exerts its anticancer effects by forming DNA cross-links, which disrupt DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[1][2]
Ifosfamide is utilized in the treatment of a variety of cancers, including soft tissue sarcomas, osteosarcoma, germ cell tumors, and lung cancer.[4][5][6] It is almost always administered in combination with other chemotherapeutic agents to enhance efficacy and overcome resistance.[1] A critical aspect of ifosfamide therapy is the co-administration of a uroprotective agent, such as mesna, to mitigate the risk of hemorrhagic cystitis, a severe bladder toxicity caused by the metabolite acrolein.[1]
Mechanism of Action and Signaling Pathways
The primary mechanism of action of ifosfamide's active metabolite, IPM, is the alkylation of DNA, leading to the formation of inter- and intrastrand cross-links.[7] This DNA damage triggers a cascade of cellular responses, ultimately culminating in apoptosis. Key signaling pathways implicated in the action of ifosfamide include:
-
DNA Damage Response: The DNA cross-links formed by IPM activate DNA damage sensors, which in turn initiate cell cycle arrest, typically at the G2/M phase, to allow for DNA repair. If the damage is too extensive, the apoptotic cascade is initiated.
-
p53 Signaling: Ifosfamide has been shown to decrease the expression of TP53, a key tumor suppressor gene that regulates the cell cycle and apoptosis.[1]
-
MAP Kinase Pathway: The drug can modulate the MAP kinase signaling pathway by downregulating genes involved in proliferation and apoptosis control.[7]
-
Oxidative Stress: Ifosfamide treatment can lead to the downregulation of TXNRD1 in the NRF-2 pathway, which is responsible for the cellular response to oxidative stress.[1]
-
Apoptosis Induction: Ifosfamide-induced cell death is mediated through the activation of the caspase cascade.[7]
Below is a diagram illustrating the key signaling pathways affected by this compound.
Caption: Key signaling pathways activated by this compound.
Quantitative Data from Combination Chemotherapy Studies
The following tables summarize the efficacy and toxicity data from key clinical trials investigating this compound in combination with other chemotherapeutic agents.
Table 1: Efficacy of this compound Combination Regimens in Soft Tissue Sarcoma
| Regimen | Number of Patients | Overall Response Rate (%) | Median Overall Survival (months) | Reference |
| Ifosfamide + Doxorubicin | 260 | 34% | 11.5 | [8] |
| Doxorubicin (single agent) | 260 | 20% | 8.8 | [8] |
| Ifosfamide + Doxorubicin | 50 | 22% | 12 | [9] |
| Ifosfamide + Etoposide | 51 | 12% | 7.4 | [9] |
| Ifosfamide + Doxorubicin (High-Dose) | 31 | 55% | 24 | [10] |
| Ifosfamide + Doxorubicin (Synovial Sarcoma) | 12 | 42% (Partial Response) | 11 | [11] |
Table 2: Efficacy of this compound Combination Regimens in Germ Cell Tumors (Salvage Therapy)
| Regimen | Number of Patients | Complete Response Rate (%) | Disease-Free Survival (%) | Median Overall Survival (months) | Reference |
| VeIP/VIP (Vinblastine/Etoposide + Ifosfamide + Cisplatin) | 56 | 36% | 23% | 18 | [6] |
Table 3: Efficacy of this compound Combination Regimens in Osteosarcoma
| Regimen | Hazard Ratio (Event-Free Survival) | Hazard Ratio (Overall Survival) | Good Histologic Response Rate (Risk Ratio) | Reference |
| Ifosfamide-based vs. Non-Ifosfamide-based | 0.72 | 0.83 | 1.27 | [5] |
Table 4: Common Toxicities Associated with this compound Combination Chemotherapy
| Toxicity (Grade 3/4) | Ifosfamide + Doxorubicin (%) | Doxorubicin alone (%) | Ifosfamide + Etoposide (%) | Reference |
| Myelosuppression/Leukopenia | 88% | 60% | Not specified | [8] |
| Febrile Neutropenia | Reported | Not specified | Reported | [9] |
| Nausea and Vomiting | Reported | Not specified | Reported | [9] |
| Alopecia | Reported | Not specified | Reported | [9] |
| Fever | Significantly higher with Ifosfamide | - | - | [5] |
| Platelet Transfusion Requirement | Significantly higher with Ifosfamide | - | - | [5] |
Experimental Protocols
The following are detailed protocols for common this compound combination chemotherapy regimens, adapted from clinical trial methodologies for research applications. Note: These protocols are for informational purposes and should be adapted and optimized for specific experimental models and institutional guidelines.
Protocol 1: Ifosfamide and Doxorubicin Combination for Soft Tissue Sarcoma Models
This protocol is based on regimens used in clinical trials for advanced soft tissue sarcoma.[8][11]
Materials:
-
This compound powder
-
Doxorubicin hydrochloride powder
-
Mesna injection
-
Sterile Water for Injection
-
0.9% Sodium Chloride Injection (Normal Saline)
-
Sterile syringes and needles
-
Infusion pumps (if applicable for animal models)
Solution Preparation:
-
Ifosfamide Stock Solution (e.g., 50 mg/mL): Reconstitute this compound powder with Sterile Water for Injection. Further dilute with 0.9% Sodium Chloride to the desired final concentration for administration.
-
Doxorubicin Stock Solution (e.g., 2 mg/mL): Reconstitute Doxorubicin hydrochloride powder with 0.9% Sodium Chloride. Protect from light.
-
Mesna Solution: Use commercially available mesna injection.
Experimental Workflow Diagram:
Caption: Experimental workflow for Ifosfamide and Doxorubicin combination.
Administration Protocol (per cycle):
-
Day 1 & 2:
-
Administer pre-hydration with 0.9% Sodium Chloride.
-
Administer Doxorubicin (e.g., 30 mg/m²) via intravenous (IV) infusion.[11]
-
Administer Mesna (e.g., 750 mg/m²) intraperitoneally (IP) 15 minutes prior to Ifosfamide.[11]
-
Administer Ifosfamide (e.g., 3750 mg/m²) via IV infusion over a specified period (e.g., 4 hours).[11]
-
Administer subsequent doses of Mesna (e.g., 750 mg/m²) IP at 4 and 8 hours after the start of the Ifosfamide infusion.[11]
-
-
Day 3 onwards:
-
Optional: To manage myelosuppression, administer Granulocyte-Colony Stimulating Factor (G-CSF) (e.g., 5 µg/kg) subcutaneously (SC) daily for 14 days.[11]
-
-
Repeat cycle every 21 days.
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for signs of toxicity, including changes in behavior, appetite, and weight loss.
-
Perform complete blood counts (CBC) and serum chemistry analysis to assess myelosuppression and renal/hepatic function.
Protocol 2: Ifosfamide, Cisplatin, and Etoposide/Vinblastine (VIP/VeIP) Combination for Germ Cell Tumor Models
This protocol is based on salvage therapy regimens for germ cell tumors.[6]
Materials:
-
This compound powder
-
Cisplatin injection
-
Etoposide or Vinblastine injection
-
Mesna injection
-
0.9% Sodium Chloride Injection
-
Sterile Water for Injection
-
Appropriate handling equipment for cytotoxic agents
Solution Preparation:
-
Ifosfamide Stock Solution: Prepare as described in Protocol 1.
-
Cisplatin Solution: Use commercially available cisplatin injection, may require further dilution in 0.9% Sodium Chloride.
-
Etoposide/Vinblastine Solution: Use commercially available injections, may require further dilution.
-
Mesna Solution: Use commercially available mesna injection.
Experimental Workflow Diagram:
Caption: Experimental workflow for VIP/VeIP combination therapy.
Administration Protocol (per cycle):
-
Days 1-5:
-
Administer adequate pre- and post-hydration with 0.9% Sodium Chloride.
-
Administer Cisplatin (e.g., 20 mg/m²/day) via IV infusion.
-
Administer Ifosfamide (e.g., 1.2 g/m²/day) via IV infusion.
-
Administer Mesna concomitantly with Ifosfamide, with pre- and post-infusion doses as described in Protocol 1.
-
Administer Etoposide or Vinblastine according to the specific regimen being modeled. Dosing and schedule can vary.
-
-
Repeat cycle every 21 days.
Monitoring:
-
Measure tumor volume and body weight regularly.
-
Monitor serum tumor markers (e.g., alpha-fetoprotein, human chorionic gonadotropin) if applicable to the tumor model.
-
Closely monitor for signs of nephrotoxicity and myelosuppression through clinical observation and laboratory tests.
Important Considerations and Troubleshooting
-
Urotoxicity: Meticulous adherence to the mesna administration and hydration schedule is crucial to prevent hemorrhagic cystitis.
-
Nephrotoxicity: Ifosfamide can cause renal tubular damage. Monitor renal function closely, especially when combined with other nephrotoxic agents like cisplatin.
-
Neurotoxicity: Encephalopathy is a potential side effect of ifosfamide. Monitor for any neurological changes in animal models.
-
Myelosuppression: Combination regimens with ifosfamide are often highly myelosuppressive. The use of growth factors like G-CSF may be necessary to manage neutropenia.
-
Drug Stability: Prepare solutions fresh and follow manufacturer's guidelines for storage and stability. Protect doxorubicin from light.
-
Dose Conversion: When adapting clinical doses (mg/m²) to animal models, use appropriate conversion factors based on body surface area.
These application notes and protocols are intended to serve as a valuable resource for researchers investigating the therapeutic potential of this compound in combination chemotherapy. By understanding its mechanisms of action and carefully designing experimental protocols, the scientific community can continue to optimize its use for improved cancer treatment outcomes.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. bccancer.bc.ca [bccancer.bc.ca]
- 5. Efficacy and safety of ifosfamide-based chemotherapy for osteosarcoma: a meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ifosfamide- and cisplatin-containing chemotherapy as first-line salvage therapy in germ cell tumors: response and survival - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Efficacy of ifosfamide in combination with doxorubicin for the treatment of metastatic soft-tissue sarcoma. The Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ifosfamide combination regimens for soft-tissue sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Phase I multicenter study of combined high-dose ifosfamide and doxorubicin in the treatment of advanced sarcomas. Swiss Group for Clinical Research (SAKK) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phase II Study of Ifosfamide+Doxorubicin in Patients With Advanced Synovial Sarcomas (E1793): A Trial of the Eastern Cooperative Oncology Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Phase II Study Design for Ifosfamide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for designing and conducting a preclinical phase II-style evaluation of the alkylating agent ifosfamide. The protocols outlined below are intended to assess the anti-tumor efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic profile of ifosfamide in relevant preclinical cancer models.
Introduction
Ifosfamide is an oxazaphosphorine alkylating agent and a structural analog of cyclophosphamide, used in the treatment of various cancers, including sarcomas, testicular cancer, and lymphomas.[1][2] It is a prodrug that requires metabolic activation by hepatic cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6, to its active cytotoxic metabolite, isophosphoramide mustard, and a toxic metabolite, acrolein.[1][3] Isophosphoramide mustard exerts its anti-tumor effect by forming DNA cross-links, leading to the inhibition of DNA synthesis and induction of apoptosis.[4][5] This document outlines a preclinical study design to evaluate the efficacy and pharmacological profile of ifosfamide in a manner that can inform clinical trial design.
Data Presentation
In Vitro Cytotoxicity of Ifosfamide Metabolites
The following table summarizes the cytotoxic activity of key ifosfamide metabolites, 4-hydroxy-ifosfamide (4-OH-IFO) and chloroacetaldehyde (CAA), against human tumor cell lines as determined by the MTT assay.
| Cell Line | Histology | Metabolite | IC50 (µM) | Reference |
| MX1 | Non-Small Cell Lung Cancer | 4-OH-IFO | 10.8 | [6] |
| CAA | 8.6 | [6] | ||
| S117 | Non-Small Cell Lung Cancer | 4-OH-IFO | 25.0 | [6] |
| CAA | 15.3 | [6] |
In Vivo Efficacy of Ifosfamide in Human Tumor Xenografts
This table summarizes the anti-tumor activity of ifosfamide in a preclinical phase II study using human tumor xenografts in nude mice. The maximum tolerated dose (MTD) was determined to be 130 mg/kg/day, administered intraperitoneally (i.p.) on days 1-3 and 15-17.[1]
| Tumor Type | Number of Models Tested | Number of Regressions | Response Rate (%) | Reference |
| Breast Cancer | 5 | 4 | 80 | [1] |
| Colon Cancer | 3 | 1 | 33 | [1] |
| Gastric Cancer | 1 | 1 | 100 | [1] |
| Non-Small Cell Lung Cancer | 7 | 2 | 29 | [1] |
| Small Cell Lung Cancer | 4 | 3 | 75 | [1] |
| Sarcoma | 2 | 1 | 50 | [1] |
| Testicular Cancer | 3 | 3 | 100 | [1] |
| Total | 43 | 15 | 35 | [1] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of ifosfamide's active metabolites on cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well microplates
-
Ifosfamide metabolites (4-hydroxy-ifosfamide, chloroacetaldehyde)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[7][8]
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of ifosfamide metabolites in culture medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 3-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a plate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
In Vivo Human Tumor Xenograft Study
This protocol describes the evaluation of ifosfamide's anti-tumor efficacy in an in vivo setting.
Materials:
-
Immunodeficient mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell lines or patient-derived tumor fragments
-
Ifosfamide
-
Mesna (for uroprotection)[10]
-
Sterile PBS
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Anesthetics
Procedure:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, potentially mixed with Matrigel) into the flank of each mouse.[11] For patient-derived xenografts (PDX), surgically implant a small tumor fragment.
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-200 mm³). Monitor tumor growth by measuring with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Randomization and Treatment: Once tumors reach the desired size, randomize mice into treatment and control groups. Administer ifosfamide intravenously or intraperitoneally at a predetermined dose and schedule (e.g., 100-150 mg/kg).[12] A control group should receive the vehicle. Administer mesna to mitigate bladder toxicity.[10]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition or regression.
-
Pharmacodynamic (PD) Marker Analysis: At the end of the study, tumors can be excised for analysis of PD markers, such as DNA damage and apoptosis, by Western blotting or immunohistochemistry.
DNA Damage Assessment (Comet Assay)
This protocol is for detecting DNA interstrand cross-links, a key mechanism of ifosfamide action.
Materials:
-
Single cell suspension from tumors or peripheral blood lymphocytes
-
Low melting point agarose
-
Lysis solution
-
Alkaline electrophoresis buffer
-
Neutralization buffer
-
DNA staining dye (e.g., SYBR Green)
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the tissue of interest.
-
Embedding in Agarose: Mix the cell suspension with low melting point agarose and layer it onto a microscope slide.[4]
-
Lysis: Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind the nuclear material.[4]
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with alkaline buffer to unwind the DNA and separate the strands. Apply an electric field to allow the fragmented DNA to migrate.[4]
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the "comets" under a fluorescence microscope. The extent of DNA damage is proportional to the length of the comet tail. DNA cross-links will retard DNA migration, resulting in a smaller comet tail moment compared to irradiated controls.[13]
Western Blotting for Apoptosis and DNA Damage Markers
This protocol is for assessing the molecular effects of ifosfamide on key signaling pathways.
Materials:
-
Tumor tissue or cell lysates
-
RIPA buffer with protease and phosphatase inhibitors[14]
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Primary antibodies (e.g., anti-caspase-3, anti-cleaved-caspase-3, anti-PARP, anti-cleaved-PARP, anti-γH2AX)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells or homogenized tumor tissue in RIPA buffer on ice.[15]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.[16]
-
Blocking and Antibody Incubation: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C.[16]
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using a chemiluminescent substrate.[16]
-
Analysis: Quantify the band intensities to determine the expression levels of the target proteins.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Ifosfamide's metabolic activation and mechanism of action.
Caption: Experimental workflow for a preclinical phase II study of ifosfamide.
Caption: Key mechanisms of resistance to ifosfamide.
References
- 1. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measurement of DNA cross-linking in patients on ifosfamide therapy using the single cell gel electrophoresis (comet) assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinPGx [clinpgx.org]
- 6. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. drugs.com [drugs.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. bio-rad.com [bio-rad.com]
Application Note: Solid-Phase Extraction of Ifosfamide for Analytical Applications
Introduction
Ifosfamide is a potent alkylating agent widely used in chemotherapy for the treatment of various cancers.[1] Accurate monitoring of ifosfamide and its metabolites in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and ensuring patient safety.[2] Solid-phase extraction (SPE) is a highly effective and widely adopted sample preparation technique for the selective extraction and concentration of ifosfamide from complex biological samples such as plasma, urine, and tissue homogenates prior to analysis by techniques like high-performance liquid chromatography (HPLC) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][3] This application note provides detailed protocols for the solid-phase extraction of ifosfamide from various biological matrices.
Principle of Solid-Phase Extraction
The most common SPE mechanism for ifosfamide extraction is reversed-phase, typically utilizing C18 or polymeric sorbents like Oasis HLB.[4][5] In this method, the non-polar stationary phase of the SPE cartridge retains the moderately non-polar ifosfamide from an aqueous sample.[4] Polar impurities are washed away, and the purified ifosfamide is then eluted with an organic solvent.[4] The choice of SPE sorbent and protocol can be optimized to achieve high recovery and clean extracts, which is critical for sensitive and reliable downstream analysis.[4]
Quantitative Data Summary
The following tables summarize the quantitative performance data from various studies employing solid-phase extraction for ifosfamide analysis.
Table 1: SPE Performance for Ifosfamide in Human Plasma
| Analyte(s) | SPE Sorbent | Recovery (%) | Linearity Range | LLOQ/LLOD | Reference |
| Ifosfamide | C18 | 94 - 115 | 3 - 540 µM | 3 µM (LOQ) | [4][6] |
| (R)-IF and (S)-IF | Oasis HLB | Not Reported | 37.5 - 4800 ng/mL | 5.00 ng/mL (LLOD) | [4][7] |
Table 2: SPE Performance for Ifosfamide in Human Urine
| Analyte(s) | SPE Sorbent | Recovery (%) | Linearity Range | LOQ | Reference |
| Ifosfamide & Cyclophosphamide | Not Specified | 77-79 | Not Specified | <10 pg/mL | [3] |
Table 3: SPE Performance for Ifosfamide in Tissue Homogenates
| Analyte(s) | SPE Sorbent | Recovery (%) | Linearity Range | LOQ | Reference |
| Ifosfamide | C18 or mixed-mode | Not Reported | Not Reported | Not Reported | [5] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction of Ifosfamide from Human Plasma
This protocol is adapted from a method for the enantioselective determination of ifosfamide in human plasma.[4][7]
Materials:
-
Oasis HLB 1cc, 30mg SPE cartridges[4]
-
Human plasma samples
-
Ammonium acetate buffer (10 mM, pH 8.22)[4]
-
Methanol (HPLC grade)[4]
-
Water (HPLC grade)[4]
-
Internal standard solution (e.g., Ifosfamide-d4)[8]
-
Centrifuge
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Transfer the prepared plasma solution to the preconditioned SPE cartridges.[4]
-
-
Washing:
-
Elution:
-
Elute the analytes with 1 mL of methanol.[4]
-
-
Post-Extraction:
Protocol 2: Solid-Phase Extraction of Ifosfamide from Human Urine
This protocol provides a general method for the extraction of ifosfamide from urine samples using a C18 cartridge.[1]
Materials:
-
C18 SPE cartridges (e.g., 100mg, 1mL)[1]
-
Human urine samples
-
Methanol (HPLC grade)[1]
-
Water (HPLC grade)[1]
-
Acetonitrile (HPLC grade)[1]
-
Desalting solution (e.g., 5% Methanol/Water)[1]
-
Elution solution (e.g., 50/50 Acetonitrile/Water)[1]
-
SPE vacuum manifold
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Centrifuge urine samples to remove particulate matter.[1]
-
-
SPE Cartridge Conditioning:
-
Sample Loading:
-
Slowly load 1 mL of the pre-treated urine sample onto the cartridge.[1]
-
-
Washing:
-
Wash the cartridge with 1 mL of the desalting solution to remove polar interferences.[1]
-
-
Elution:
-
Elute the ifosfamide from the cartridge by slowly passing 1 mL of the elution solution through the cartridge.[1]
-
-
Post-Extraction:
Visualizations
Caption: Workflow for Solid-Phase Extraction of Ifosfamide from Plasma.
Caption: Workflow for Solid-Phase Extraction of Ifosfamide from Urine.
References
- 1. benchchem.com [benchchem.com]
- 2. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Enantioselective Liquid Chromatography – Mass Spectrometry Assay for the Determination of Ifosfamide and Identification of the N-Dechloroethylated Metabolites of Ifosfamide in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Troubleshooting & Optimization
(+)-Ifosfamide Stability in Aqueous Solution: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of (+)-Ifosfamide in aqueous solutions intended for infusion. Below you will find frequently asked questions, troubleshooting guidance, comprehensive data tables, and detailed experimental protocols to ensure the integrity of your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the optimal pH for the stability of an aqueous Ifosfamide solution?
A1: Ifosfamide demonstrates maximum stability in the pH range of 4 to 9.[1][2] Within this range, the rate of degradation is relatively constant. However, degradation increases at pH values below 4 and above 10.[2] For optimal stability, it is recommended to maintain the pH within the 4-9 range. One study noted that ifosfamide was most stable under weakly acidic conditions at pH 4.[3][4]
Q2: How does temperature affect the stability of Ifosfamide solutions?
A2: Temperature significantly impacts the stability of Ifosfamide. While solutions are stable for extended periods at refrigerated and room temperatures, degradation accelerates at higher temperatures.
-
At ambient temperature and 27°C, no significant decay was observed over a 9-day period.[5][6][7]
-
At 37°C, a slight degradation of about 7% loss was observed after 9 days.[5][6][7]
-
Reconstituted or diluted solutions should be refrigerated and used within 24 hours.[8][9][10][11][12][13]
-
Intact vials should be stored at controlled room temperature and protected from temperatures exceeding 30°C.[2][14]
Q3: Can I mix Ifosfamide with Mesna in the same infusion bag? How does this affect stability?
A3: Yes, Ifosfamide can be mixed with Mesna. Studies have shown that the combination is stable.
-
An investigation of a 1:1 mixture of Ifosfamide and Mesna in 0.9% sodium chloride at concentrations of 10, 20, and 30 mg/mL found that both drugs were physicochemically stable for 14 days at room temperature, retaining over 94% of their initial concentrations.[15][16]
-
Another study showed that Ifosfamide, when mixed with Mesna in an aqueous solution, was stable for 9 days at temperatures up to 27°C, with only a small loss (7%) observed at 37°C over the same period.[5][6][7]
Q4: What are the recommended infusion fluids for diluting Ifosfamide?
A4: Ifosfamide solutions can be diluted to concentrations ranging from 0.6 to 20 mg/mL in several standard infusion fluids.[8][9][10] Compatible fluids include:
-
Sterile Water for Injection, USP[8][9][10] The stability is reportedly similar across these different fluids.[8][9][10][11][13]
Q5: My reconstituted Ifosfamide solution appears turbid after using Bacteriostatic Water for Injection. What is the cause and what should I do?
A5: Turbidity can occur when reconstituting Ifosfamide to high concentrations with diluents containing benzyl alcohol. Reconstitution to a concentration of 100 mg/mL with benzyl alcohol-preserved bacteriostatic water for injection has been observed to result in a turbid mixture that separates into two liquid phases.[2] This issue is resolved upon further dilution to a concentration of about 60 mg/mL or less.[2] Additionally, benzyl alcohol-containing solutions can reduce the overall stability of ifosfamide.[8][10][11][12][13] It is recommended to use Sterile Water for Injection for reconstitution when possible or ensure further dilution if a preserved diluent is used.
Q6: How long can I store a reconstituted Ifosfamide solution?
A6: For microbiological safety, manufacturers recommend storing reconstituted or diluted Ifosfamide solutions under refrigeration and using them within 24 hours.[2][8][11][12][13] However, from a chemical and physical standpoint, the reconstituted solution is stable for much longer periods: up to 7 days at 30°C and for as long as 6 weeks under refrigeration.[2][14]
Quantitative Stability Data
The following tables summarize the stability of this compound under various conditions as reported in the literature.
Table 1: Effect of Temperature on Ifosfamide Stability in Aqueous Solution
| Temperature | Duration | Concentration Retained | Co-solute(s) | Reference |
| Ambient | 9 days | No decay observed | None or Mesna | [5][6][7] |
| 27°C (dark) | 9 days | No decay observed | None or Mesna | [5][6][7] |
| 37°C (dark) | 9 days | ~93% | None or Mesna | [5][6][7] |
| 37°C | 7 days | ~96.8% | Ringer Lactate | [17] |
| Room Temp | 14 days | >94% | 0.9% NaCl, Mesna | [15][16] |
| 70°C | 72 hours | Markedly lower than controls | None or Mesna | [5][6][7] |
Table 2: Effect of pH on Ifosfamide Stability
| pH | Temperature | Stability Profile | Reference |
| 1-13 | 70°C | Maximum stability in pH region 4-9 | [1] |
| < 4 | Not Specified | Increased rate of decomposition | [2] |
| > 10 | Not Specified | Increased rate of decomposition | [2] |
| 4 | 37°C | Only ~1% degradation after 6 hours | [18] |
| 7 | 40°C | Stable for at least 12 hours | [18] |
| 10 | 37°C | Only ~1% degradation after 6 hours | [18] |
Experimental Protocols & Visualizations
Protocol: Stability-Indicating HPLC Assay for Ifosfamide
This protocol describes a general method for assessing the stability of Ifosfamide in aqueous solutions using High-Performance Liquid Chromatography (HPLC), based on methodologies cited in the literature.[1][5]
1. Reagents and Materials:
-
Ifosfamide reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer components (e.g., monobasic potassium phosphate, sodium hydroxide)
-
0.45 µm syringe filters
2. Chromatographic Conditions (Example):
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic mixture of a suitable buffer (e.g., phosphate buffer, pH 7) and an organic modifier (e.g., acetonitrile). The exact ratio should be optimized to achieve good separation (e.g., 70:30 v/v Water:Acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a suitable wavelength (e.g., 195-210 nm).
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient or controlled (e.g., 30°C).
3. Standard Solution Preparation:
-
Prepare a stock solution of Ifosfamide reference standard (e.g., 1 mg/mL) in the mobile phase.
-
Create a series of calibration standards by diluting the stock solution to concentrations spanning the expected range of the test samples (e.g., 10 µg/mL to 200 µg/mL).
4. Sample Preparation and Analysis:
-
Prepare the Ifosfamide infusion solution to be tested at the desired concentration in the chosen aqueous medium.
-
At specified time points (e.g., 0, 24, 48, 72 hours), withdraw an aliquot of the sample.
-
Dilute the sample with the mobile phase to fall within the calibration curve range.
-
Filter the diluted sample through a 0.45 µm syringe filter.
-
Inject the filtered sample into the HPLC system.
-
Record the peak area of the Ifosfamide peak.
5. Data Analysis:
-
Generate a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Determine the concentration of Ifosfamide in the test samples at each time point by interpolating from the calibration curve.
-
Calculate the percentage of the initial Ifosfamide concentration remaining at each time point to assess stability.
Diagrams
Caption: A typical experimental workflow for assessing the stability of Ifosfamide solutions.
Caption: A logical flow diagram for troubleshooting common issues with Ifosfamide solutions.
References
- 1. A systematic study on the chemical stability of ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. publications.ashp.org [publications.ashp.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DailyMed - IFEX- ifosfamide injection, powder, for solution [dailymed.nlm.nih.gov]
- 9. drugs.com [drugs.com]
- 10. DailyMed - IFOSFAMIDE injection, powder, for solution [dailymed.nlm.nih.gov]
- 11. DailyMed - IFOSFAMIDE injection [dailymed.nlm.nih.gov]
- 12. baxterpi.com [baxterpi.com]
- 13. baxterpi.com [baxterpi.com]
- 14. publications.ashp.org [publications.ashp.org]
- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 16. Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Stability of ifosfamide in solutions for multiday infusion by external pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stability of commercial formulations and aqueous solutions of ifosfamide: a reply - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming (+)-Ifosfamide-Induced Neurotoxicity in Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming (+)-Ifosfamide-induced neurotoxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced neurotoxicity?
A1: this compound is a prodrug that is metabolized by cytochrome P450 enzymes in the liver.[1] A key neurotoxic metabolite is chloroacetaldehyde (CAA), which can cross the blood-brain barrier.[2] CAA is believed to cause neurotoxicity primarily through the inhibition of mitochondrial complex I in the electron transport chain.[3][4][5][6] This inhibition leads to decreased ATP production, depletion of glutathione (GSH), and overall mitochondrial dysfunction, ultimately resulting in neuronal damage.[3][4][5]
Q2: What are the common signs of neurotoxicity observed in animal models treated with Ifosfamide?
A2: Common signs of neurotoxicity in rodent models include lethargy, ataxia (loss of coordination), seizures, and general decreases in locomotor activity.[1] These behavioral changes can be quantified using tests such as the open field test, which assesses exploratory behavior and anxiety-like states.
Q3: What is Methylene Blue and how does it counteract Ifosfamide neurotoxicity?
A3: Methylene blue is a compound that can act as an alternative electron acceptor in the mitochondrial electron transport chain.[7] It has several proposed mechanisms for counteracting Ifosfamide-induced neurotoxicity:
-
It can bypass the inhibited Complex I, restoring mitochondrial respiration and ATP production.
-
It may oxidize the excess NADH that accumulates due to Complex I inhibition.[7]
-
It can inhibit monoamine oxidase, which is involved in the conversion of chloroethylamine to the neurotoxic CAA.[7]
Q4: Are there other potential therapeutic agents besides Methylene Blue?
A4: Yes, other agents have been investigated with some preclinical success. These include:
-
Thiamine (Vitamin B1): Its use is based on the theory that Ifosfamide or its metabolites might interfere with thiamine function.[1]
-
Dexmedetomidine: An alpha-2 adrenergic agonist that has shown some efficacy in managing symptoms.
-
N-acetylcysteine (NAC): As a precursor to glutathione, it may help replenish depleted GSH stores and mitigate oxidative stress.
-
Preclinical studies have also explored agents like alpha-lipoic acid and caffeic acid phenethyl ester for their antioxidant properties.[1]
Troubleshooting Guides
In Vitro Neurotoxicity Assays
Q5: My in vitro neurotoxicity assay is showing inconsistent results. What are the potential causes and solutions?
A5: Inconsistent results in in vitro neurotoxicity assays can arise from several factors. Here are some common issues and their solutions:
| Potential Cause | Troubleshooting Steps |
| Cell Health and Passage Number | - Use cells within a consistent and low passage number range. - Ensure cells are healthy and in the logarithmic growth phase before treatment. |
| Reagent Variability | - Prepare fresh solutions of Ifosfamide, CAA, and any treatment agents for each experiment. - Ensure all reagents are properly stored and within their expiration dates. |
| Inconsistent Seeding Density | - Optimize and standardize the cell seeding density for your specific cell line and plate format. - Ensure even cell distribution in each well. |
| Assay Protocol Deviations | - Strictly adhere to incubation times and temperatures. - Calibrate pipettes regularly to ensure accurate dispensing of reagents. |
Q6: My positive control for neurotoxicity is not working as expected. What should I do?
A6: If your positive control (e.g., a known neurotoxin like rotenone for mitochondrial dysfunction) is not showing the expected effect, consider the following:
| Potential Cause | Troubleshooting Steps |
| Reagent Degradation | - Prepare a fresh stock of the positive control. - Verify the storage conditions and expiration date. |
| Incorrect Concentration | - Double-check your calculations for the concentration of the positive control. - You may need to perform a dose-response curve to determine the optimal concentration for your cell line. |
| Cell Line Resistance | - Some cell lines can develop resistance to certain toxins over time. - Consider using a different positive control or a different cell line. |
In Vivo Neurotoxicity Studies
Q7: I am not observing clear behavioral changes in my animal model after Ifosfamide administration. What could be the reason?
A7: Several factors can influence the manifestation of behavioral changes in animal models of Ifosfamide-induced neurotoxicity:
| Potential Cause | Troubleshooting Steps |
| Inadequate Dose | - The dose of Ifosfamide may be too low to induce significant neurotoxicity. Review the literature for established dose ranges in your specific animal model and strain. |
| Timing of Assessment | - Neurotoxicity may have a delayed onset. Ensure your behavioral assessments are conducted at appropriate time points after Ifosfamide administration.[2] |
| Animal Strain Variability | - Different strains of rodents can have varying sensitivities to Ifosfamide. Ensure you are using a strain known to be susceptible. |
| Subtle Behavioral Changes | - The behavioral changes may be subtle. Use sensitive and appropriate behavioral tests (e.g., open field test, rotarod test) and ensure accurate and consistent scoring. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of Ifosfamide and its Metabolites
| Compound | Cell Line | Assay | IC50 Value | Reference |
| 4-hydroxy-Ifosfamide | MX1 (human breast carcinoma) | MTT | 10.8 µM | [8] |
| Chloroacetaldehyde (CAA) | MX1 (human breast carcinoma) | MTT | 8.6 µM | [8] |
| 4-hydroxy-Ifosfamide | S117 (human lung carcinoma) | MTT | 25.0 µM | [8] |
| Chloroacetaldehyde (CAA) | S117 (human lung carcinoma) | MTT | 15.3 µM | [8] |
Table 2: Clinical Dosing of Methylene Blue for Ifosfamide-Induced Encephalopathy
| Setting | Dosage | Reference |
| Treatment | 50 mg intravenously every 4-8 hours | [9][10] |
| Prophylaxis | 50 mg intravenously or orally three to four times daily | [9] |
Experimental Protocols
In Vitro Neurotoxicity Assessment: MTT Assay
This protocol is adapted for assessing the cytotoxicity of Ifosfamide or CAA on a neuronal cell line like SH-SY5Y.
Materials:
-
SH-SY5Y neuroblastoma cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
96-well cell culture plates
-
Ifosfamide or Chloroacetaldehyde (CAA) stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[11]
-
Treatment: Prepare serial dilutions of Ifosfamide or CAA in culture medium. Remove the old medium from the wells and add 100 µL of the treatment solutions. Include a vehicle control (medium only). Incubate for 24-48 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
In Vivo Neurobehavioral Assessment: Open Field Test
This protocol is designed to assess locomotor activity and anxiety-like behavior in a rodent model of Ifosfamide-induced neurotoxicity.
Materials:
-
Open field apparatus (a square arena with walls)
-
Video tracking software
-
Rodent model (e.g., Wistar rats)
-
Ifosfamide solution for injection
Procedure:
-
Animal Dosing: Administer Ifosfamide to the animals at a pre-determined neurotoxic dose. Include a control group receiving vehicle.
-
Habituation: Allow animals to acclimate to the testing room for at least 30 minutes before the test.
-
Test Procedure:
-
Place a single animal in the center of the open field arena.
-
Record the animal's activity for a set period (e.g., 5-10 minutes) using the video tracking software.[12]
-
Clean the arena thoroughly with 70% ethanol between each animal to remove olfactory cues.
-
-
Parameters to Measure:
-
Total distance traveled: An indicator of general locomotor activity.
-
Time spent in the center zone: A measure of anxiety-like behavior (less time in the center suggests higher anxiety).[12]
-
Rearing frequency: The number of times the animal stands on its hind legs, an exploratory behavior.
-
-
Data Analysis: Compare the measured parameters between the Ifosfamide-treated group and the control group using appropriate statistical tests.
Visualizations
Caption: Ifosfamide metabolism, neurotoxicity mechanism, and Methylene Blue intervention.
Caption: Experimental workflow for assessing Ifosfamide neurotoxicity and countermeasures.
References
- 1. A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rare Delayed Ifosfamide Encephalopathy: A Case Report of Chemotherapeutic Neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targets of chloroacetaldehyde-induced nephrotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Methylene blue and the neurotoxic mechanisms of ifosfamide encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Methylene blue in the treatment and prevention of ifosfamide-induced encephalopathy: report of 12 cases and a review of the literature - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methylene blue for the treatment and prophylaxis of ifosfamide-induced encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay [protocols.io]
- 12. anilocus.com [anilocus.com]
Technical Support Center: Managing Ifosfamide-Induced Hemorrhagic Cystitis in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing ifosfamide-induced hemorrhagic cystitis in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is ifosfamide-induced hemorrhagic cystitis?
A1: Ifosfamide-induced hemorrhagic cystitis is a significant, dose-limiting side effect of ifosfamide, a chemotherapy agent.[1] It is characterized by inflammation and bleeding of the bladder lining.[2] This toxicity is primarily caused by a metabolite of ifosfamide called acrolein, which accumulates in the urine and causes direct damage to the bladder urothelium.[3][4]
Q2: What are the common clinical signs of hemorrhagic cystitis in animal models?
A2: Common signs in animal models, such as rats and mice, include hematuria (blood in the urine), increased bladder wet weight due to edema and hemorrhage, and observable changes in urination frequency.[5][6] Macroscopic examination of the bladder may reveal edema, hemorrhage, and ulcerations.[7]
Q3: What is Mesna and how does it prevent ifosfamide-induced hemorrhagic cystitis?
A3: Mesna (sodium 2-mercaptoethane sulfonate) is a uroprotective agent commonly co-administered with ifosfamide.[8] In the kidneys, Mesna is converted to its active form, which is then excreted into the urine. In the bladder, it neutralizes the toxic effects of acrolein by forming a non-toxic compound that is safely excreted.[9]
Q4: Are there alternatives to Mesna for uroprotection in animal studies?
A4: Yes, several alternatives to Mesna have been investigated. These include:
-
Glutathione: An antioxidant that has demonstrated comparable efficacy to Mesna in reducing ifosfamide-induced hemorrhagic cystitis in rats.[7][10]
-
Ketamine: Known for its anesthetic and analgesic properties, ketamine has also shown anti-inflammatory effects that can ameliorate ifosfamide-induced bladder damage.[11]
-
Isopropyl Gallate (IPG): A compound derived from gallic acid that has shown protective effects against bladder damage by reducing inflammation and oxidative stress in mice.[12]
-
Ternatin: A flavonoid that, when used in combination with Mesna, has been shown to block cyclophosphamide and ifosfamide-induced hemorrhagic cystitis in rats.[13]
-
Hyperhydration: Increasing fluid intake helps to dilute the concentration of acrolein in the urine, thereby reducing its toxicity.[8]
Q5: What are the key parameters to assess the severity of hemorrhagic cystitis in animal models?
A5: Key parameters for assessment include:
-
Macroscopic Evaluation: This involves assessing the bladder for visible signs of injury, such as edema (swelling) and hemorrhage (bleeding), often using a scoring system. Bladder wet weight is also a key indicator, with an increase suggesting edema.[8][12]
-
Histopathological Examination: Microscopic analysis of bladder tissue is crucial for evaluating the extent of urothelial damage, inflammation, ulceration, and hemorrhage.[7][14]
-
Biochemical Markers: Measurement of inflammatory cytokines (e.g., TNF-α, IL-1β) and markers of oxidative stress (e.g., malondialdehyde - MDA) in bladder tissue can provide quantitative data on the inflammatory response.[5][12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High variability in bladder injury between animals in the same group. | Inconsistent drug administration (e.g., intraperitoneal leakage).Dehydration in some animals, leading to more concentrated urotoxic metabolites.[8]Genetic differences in drug metabolism within the same strain.[8] | Ensure proper and consistent intraperitoneal (i.p.) injection technique.[8]Provide ad libitum access to water. Consider providing hydration support (e.g., subcutaneous saline) to prevent dehydration.[8]Increase the number of animals per group to improve statistical power.[8] |
| Uroprotective agent (e.g., Mesna) shows little to no effect. | Incorrect timing or dosage of the uroprotectant.[8]Degradation of the uroprotective agent. | Administer Mesna according to established protocols, typically before and at multiple time points after ifosfamide administration to ensure its presence in the bladder when acrolein is excreted.[8][15]Verify the dosage calculations for the uroprotectant.[8]Prepare fresh solutions of the uroprotective agent for each experiment. |
| Difficulty in quantifying the degree of bladder hemorrhage. | Subjective macroscopic scoring.Hematuria can be transient. | Utilize quantitative methods such as measuring bladder hemoglobin content.[12]Employ a standardized macroscopic scoring system for edema and hemorrhage.[7][8]Collect urine at multiple time points to assess hematuria.[8] |
| Histopathological findings do not correlate with macroscopic observations. | Sampling error during tissue processing.The plane of sectioning may miss focal lesions.Early or delayed stages of injury may not show gross changes. | Ensure the entire bladder is properly fixed and embedded.[8]Section the bladder at multiple levels to obtain a comprehensive view.[8]Correlate histology with specific time points post-ifosfamide administration. |
Quantitative Data Summary
Table 1: Effect of Uroprotective Agents on Bladder Wet Weight in Rodent Models of Ifosfamide-Induced Hemorrhagic Cystitis
| Treatment Group | Animal Model | Bladder Wet Weight (% increase vs. control) | Bladder Wet Weight Reduction (%) | Reference |
| Ifosfamide (IFS) only | Rat | 220.1% | - | [11] |
| IFS + Mesna | Rat | Not specified | 54.2% | [11] |
| IFS + Ketamine | Rat | Not specified | 58.5% | [11] |
| IFS + Ketamine + Mesna | Rat | Not specified | 63.3% | [11] |
| Ifosfamide (IFOS) only | Mouse | Marked Increase | - | [12] |
| IFOS + Isopropyl Gallate (12.5 mg/kg) | Mouse | Not specified | 29.73% | [12] |
| IFOS + Isopropyl Gallate (25 mg/kg) | Mouse | Not specified | 36.86% | [12] |
Table 2: Effect of Isopropyl Gallate (IPG) and Mesna on Biochemical Markers in Mouse Bladder Tissue
| Treatment Group | Malondialdehyde (MDA) Reduction (%) | TNF-α Reduction (%) | IL-1β Reduction (%) | Reference |
| IFOS + IPG (25 mg/kg) | 32.53% | 88.72% | 62.87% | [12] |
| IFOS + Mesna (80 mg/kg) | 34.29% | 93.44% | 70.04% | [12] |
Experimental Protocols
Protocol 1: Induction of Hemorrhagic Cystitis in Mice with Ifosfamide
-
Materials: Ifosfamide (IFOS), Sterile saline, Mice (e.g., Swiss), Syringes and needles for intraperitoneal (i.p.) injection.
-
Procedure:
-
Prepare a fresh solution of Ifosfamide in sterile saline.
-
Administer a single dose of Ifosfamide (e.g., 400 mg/kg) via i.p. injection to the mice.[16]
-
House the animals with free access to food and water.
-
Euthanize the animals at a predetermined time point (e.g., 12 or 24 hours) after Ifosfamide administration.[11][16]
-
Carefully dissect and collect the bladders for macroscopic and microscopic evaluation.[8]
-
Protocol 2: Mesna Uroprotection in an Ifosfamide-Induced Cystitis Model in Mice
-
Materials: Ifosfamide (IFOS), Mesna, Sterile saline, Mice, Syringes and needles for i.p. injection.
-
Procedure:
-
Prepare fresh solutions of Ifosfamide and Mesna in sterile saline.
-
Administer Mesna (e.g., 80 mg/kg, i.p.) at specific time points relative to Ifosfamide administration. A common protocol involves administering Mesna 5 minutes before, and 4 and 8 hours after the Ifosfamide injection.
-
Administer a single dose of Ifosfamide (e.g., 400 mg/kg, i.p.).
-
Include a control group that receives Ifosfamide but no Mesna.
-
Euthanize the animals 12 hours after Ifosfamide injection.
-
Collect bladders for macroscopic and histopathological analysis.
-
Protocol 3: Histopathological Evaluation of Hemorrhagic Cystitis
-
Procedure:
-
Fix the collected bladders in 10% formalin.
-
Embed the fixed tissues in paraffin.
-
Section the paraffin-embedded tissues at a thickness of 5 µm.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Evaluate the stained sections under a light microscope for:
-
Utilize a semi-quantitative scoring system to grade the severity of these changes.[17]
-
Visualizations
Caption: Workflow for inducing and evaluating ifosfamide-induced hemorrhagic cystitis.
Caption: Signaling pathways activated during ifosfamide-induced hemorrhagic cystitis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A model of hemorrhagic cystitis induced with acrolein in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cyclooxygenase-2 contributes to functional changes seen on experimental hemorrhagic cystitis induced by ifosfamide in rat urinary bladder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparision of uroprotective activity of reduced glutathione with Mesna in Ifosfamide induced hemorrhagic cystitis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Mechanisms of hemorrhagic cystitis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparision of uroprotective activity of reduced glutathione with mesna in ifosfamide induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Protective effect of ketamine against hemorrhagic cystitis in rats receiving ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Ternatin, a flavonoid, prevents cyclophosphamide and ifosfamide-induced hemorrhagic cystitis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. Target Inhibition of IL-1 Receptor Prevents Ifosfamide Induced Hemorrhagic Cystitis in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Multiparametric and semiquantitative scoring systems for the evaluation of mouse model histopathology - a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (+)-Ifosfamide Dosage for In Vivo Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing (+)-Ifosfamide dosage for in vivo experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| High mortality or excessive weight loss in treatment group. | Dosage is too high, leading to severe toxicity. | - Reduce the Ifosfamide dosage. - Consider a fractionated dosing schedule instead of a single high dose.[1][2] - Ensure adequate hydration (at least 2 L/day equivalent for humans) to mitigate renal toxicity.[3][4] - Co-administer Mesna to prevent urotoxicity (hemorrhagic cystitis).[1][3][4] |
| Lack of tumor regression or desired therapeutic effect. | - Dosage is too low. - Inefficient metabolic activation of Ifosfamide. - Tumor model is resistant to Ifosfamide. | - Gradually increase the Ifosfamide dosage, monitoring for toxicity. - Ensure the animal model has competent hepatic function for prodrug activation.[5][6][7] - Consider using a different tumor model known to be sensitive to Ifosfamide (e.g., certain breast, lung, or testicular cancers).[8] - Investigate combination therapies. |
| High incidence of hemorrhagic cystitis (bloody urine). | Urotoxicity caused by the metabolite acrolein accumulating in the bladder.[6][9] | - Mandatory co-administration of Mesna. Mesna detoxifies acrolein in the urinary tract.[1][3] - Ensure vigorous hydration of the animals.[3][10] |
| Signs of neurotoxicity (e.g., lethargy, confusion, seizures). | Neurotoxicity is a known side effect, potentially caused by the metabolite chloroacetaldehyde (CAA).[1][11] | - Reduce the Ifosfamide dosage. - Avoid oral administration, as it can lead to higher levels of neurotoxic metabolites.[12][13] - Monitor animals closely for neurological symptoms. |
| Variable or inconsistent results between experiments. | - Differences in drug preparation and administration. - Inter-animal variability in drug metabolism. - Inconsistent health status of animals. | - Standardize drug formulation, administration route, and timing. - Use a sufficient number of animals per group to account for biological variability. - Ensure all animals are of similar age, weight, and health status before starting the experiment. |
Frequently Asked Questions (FAQs)
Dose and Administration
1. What is a typical starting dose for this compound in mice?
A common starting point for in vivo studies in mice is in the range of 50-150 mg/kg, administered intraperitoneally (i.p.) or intravenously (i.v.).[14][15] The maximum tolerated dose in nude mice has been reported to be 130 mg/kg per day when given on days 1-3 and 15-17.[8] It is crucial to perform a dose-escalation study to determine the optimal dose for your specific model and experimental goals.
2. What are the different routes of administration for Ifosfamide in vivo?
Common routes of administration for in vivo experiments include:
-
Intravenous (i.v.): This is the most common clinical route and provides 100% bioavailability.[1][16]
-
Intraperitoneal (i.p.): Frequently used in rodent models for its convenience.[8][17]
-
Subcutaneous (s.c.): Can also be used and may result in lower toxicity compared to i.p. administration.[8]
-
Oral (p.o.): While possible, it is generally not recommended for preclinical studies due to increased risk of neurotoxicity.[12][13]
3. Should I administer Ifosfamide as a single dose or in a fractionated schedule?
Fractionating the dose (giving smaller doses more frequently) can help reduce toxicity while maintaining efficacy.[1][2] For example, a total dose can be divided and administered over 3-5 consecutive days.[3]
Toxicity and Management
4. What are the primary toxicities associated with Ifosfamide?
The main dose-limiting toxicities are:
-
Urotoxicity: Hemorrhagic cystitis caused by the metabolite acrolein.[6][9]
-
Nephrotoxicity: Kidney damage can be a significant side effect.[6][17]
-
Neurotoxicity: Can manifest as confusion, drowsiness, and in severe cases, coma.[1][2][11]
-
Myelosuppression: Suppression of bone marrow, leading to decreased blood cell counts.[3]
5. How can I mitigate Ifosfamide-induced toxicity?
-
Mesna Co-administration: Essential for preventing hemorrhagic cystitis.[1][3]
-
Hydration: Ensure animals are well-hydrated to help flush out toxic metabolites.[3][10]
-
Dose Optimization: Use the lowest effective dose and consider fractionated schedules.
-
Monitoring: Regularly monitor animals for signs of toxicity, including weight loss, changes in behavior, and urine color.
Mechanism of Action and Metabolism
6. How does this compound work?
Ifosfamide is a prodrug that is metabolically activated by cytochrome P450 enzymes in the liver to its active form, isophosphoramide mustard.[5][6][9] Isophosphoramide mustard is an alkylating agent that forms cross-links in DNA, leading to inhibition of DNA synthesis and apoptosis (cell death) in cancer cells.[9][18]
7. What is the role of the liver in Ifosfamide's activity?
The liver is the primary site of Ifosfamide activation.[5][6] Hepatic CYP3A4 and CYP2B6 enzymes are crucial for converting Ifosfamide into its active and toxic metabolites.[7] Therefore, the liver function of the animal model can significantly impact the drug's efficacy and toxicity profile.
Quantitative Data Summary
Table 1: Reported In Vivo Dosages of Ifosfamide in Rodent Models
| Animal Model | Dosage | Route | Schedule | Notes | Reference |
| Nude Mice (with human tumor xenografts) | 130 mg/kg/day | i.p. or s.c. | Days 1-3 & 15-17 | Maximum tolerated dose. s.c. route showed lower lethality. | [8] |
| C57BL/6 Mice | 50 mg/kg | i.p. | Single dose | Used for metabolomic analysis. | [14] |
| C57BL/6 Mice (with MCA205 tumors) | 100-300 mg/kg | i.p. | Single dose | Dose-dependent delay in tumor growth observed. | [15] |
| Rats | 50 mg/kg | i.p. | Single dose | No pathological changes observed. | [17] |
| Rats | 75-100 mg/kg | i.p. | Repeated daily for 1 week | Resulted in body weight loss. | [17] |
Table 2: Ifosfamide-Related Toxicities
| Toxicity | Incidence/Details | Primary Metabolite | Management | Reference |
| Hemorrhagic Cystitis | Occurs in a significant percentage of cases without uroprotection. | Acrolein | Co-administration of Mesna and vigorous hydration. | [1][6][9] |
| Neurotoxicity (Encephalopathy) | Occurs in ~15-30% of human patients; risk increases with high doses and oral administration. | Chloroacetaldehyde (CAA) | Discontinue or reduce dose; avoid oral route. | [1][2] |
| Myelosuppression | Dose-dependent, with nadir around the second week after administration. | Isophosphoramide mustard | Monitor blood counts; dose modification may be required. | [3] |
| Nephrotoxicity | Can lead to Fanconi syndrome and irreversible damage. | Chloroacetaldehyde (CAA) & Acrolein | Monitor renal function; ensure adequate hydration. | [6][17] |
Experimental Protocols
Protocol 1: Preparation and Administration of Ifosfamide and Mesna (Mouse Model)
-
Reconstitution of Ifosfamide:
-
Aseptically reconstitute Ifosfamide powder with sterile water for injection or 0.9% sodium chloride to a desired stock concentration (e.g., 50 mg/mL).
-
Further dilute the stock solution with sterile 0.9% saline to the final concentration needed for injection based on the average weight of the mice in the treatment group.
-
-
Preparation of Mesna:
-
Prepare a separate sterile solution of Mesna in 0.9% saline. The dose of Mesna is typically a percentage of the Ifosfamide dose. A common regimen is to give Mesna at 20% of the Ifosfamide dose at the time of Ifosfamide administration, and again at 4 and 8 hours post-Ifosfamide injection.
-
-
Intraperitoneal (i.p.) Injection Procedure:
-
Properly restrain the mouse.
-
Locate the injection site in the lower abdominal quadrant, avoiding the midline to prevent bladder or cecum puncture.
-
Use a 25-27 gauge needle and insert it at a 10-20 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid is drawn back.
-
Slowly inject the calculated volume of Ifosfamide solution.
-
Administer the Mesna solution via a separate i.p. injection at the appropriate time points.
-
Protocol 2: Monitoring for Efficacy and Toxicity
-
Tumor Growth Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Plot tumor growth curves for each treatment group.
-
-
Toxicity Monitoring:
-
Record the body weight of each animal daily or at least 3 times per week.
-
Observe animals daily for clinical signs of toxicity, such as changes in posture, activity, grooming, and signs of pain or distress.
-
Monitor for hematuria (blood in urine) by visual inspection of bedding.
-
At the end of the study, collect blood for complete blood count (CBC) to assess myelosuppression and serum for chemistry panels to evaluate renal and hepatic function.
-
Perform histological analysis of the bladder and kidneys to assess urotoxicity and nephrotoxicity.
-
Visualizations
Caption: Metabolic activation and mechanism of action of this compound.
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. reference.medscape.com [reference.medscape.com]
- 5. Modulation of P450-dependent ifosfamide pharmacokinetics: a better understanding of drug activation in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinPGx [clinpgx.org]
- 10. Ifosfamide | CHEO ED Outreach [outreach.cheo.on.ca]
- 11. Frontiers | A narrative review on diagnosis and treatment of ifosfamide-induced encephalopathy, the perspective of a EURACAN reference center for sarcomas [frontiersin.org]
- 12. Metabolism and pharmacokinetics of oral and intravenous ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. karger.com [karger.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Ifosfamide (intravenous route) - Side effects & uses - Mayo Clinic [mayoclinic.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Therapeutic Index of (+)-Ifosfamide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the therapeutic index of (+)-Ifosfamide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from the standard racemic mixture?
Ifosfamide is a chiral compound administered as a racemic mixture of two enantiomers: (R)-Ifosfamide and (S)-Ifosfamide. The "(+)" designation refers to the dextrorotatory enantiomer, which is (R)-Ifosfamide. Research suggests that the enantiomers of Ifosfamide are metabolized differently. (R)-Ifosfamide is preferentially metabolized by CYP3A4/5 via the 4-hydroxylation pathway, which leads to the active, anti-cancer metabolite, 4-hydroxy-ifosfamide.[1] Conversely, (S)-Ifosfamide has a higher intrinsic metabolic clearance and is more readily metabolized through N-dechloroethylation, a pathway that produces the neurotoxic and urotoxic metabolite, chloroacetaldehyde (CAA).[1][2] Therefore, using the pure (+)-(R)-enantiomer could potentially increase the therapeutic index by maximizing the production of the active metabolite while minimizing the formation of toxic byproducts.
Q2: What are the primary dose-limiting toxicities of Ifosfamide and their underlying mechanisms?
The two primary dose-limiting toxicities of Ifosfamide are:
-
Urotoxicity (Hemorrhagic Cystitis): This is caused by the accumulation of acrolein, a metabolite of 4-hydroxy-ifosfamide, in the bladder. Acrolein is a highly reactive molecule that can damage the bladder urothelium, leading to inflammation and bleeding.
-
Neurotoxicity (Encephalopathy): This is primarily attributed to the metabolite chloroacetaldehyde (CAA), which can cross the blood-brain barrier.[3] CAA is thought to disrupt mitochondrial function, leading to a range of neurological symptoms from mild confusion and drowsiness to severe encephalopathy, seizures, and coma.[4]
Q3: How can the major toxicities of Ifosfamide be mitigated?
-
Urotoxicity: Co-administration of Mesna (sodium 2-mercaptoethane sulfonate) is the standard of care to prevent hemorrhagic cystitis. Mesna concentrates in the bladder and neutralizes acrolein, forming a non-toxic compound that is safely excreted.[5][6]
-
Neurotoxicity: Methylene blue is used for both the treatment and prophylaxis of Ifosfamide-induced encephalopathy.[7][8] It is believed to act as an alternative electron acceptor in the mitochondrial respiratory chain, bypassing the inhibition caused by CAA. It may also inhibit the formation of CAA.[9]
Q4: What are the known mechanisms of resistance to Ifosfamide?
Resistance to Ifosfamide can develop through several mechanisms, including:
-
Increased Drug Detoxification: Overexpression of aldehyde dehydrogenase (ALDH) enzymes can lead to the rapid detoxification of 4-hydroxy-ifosfamide to inactive metabolites before it can exert its cytotoxic effects.[1]
-
Enhanced DNA Repair: Cancer cells can upregulate DNA repair mechanisms to counteract the DNA damage induced by Ifosfamide's alkylating metabolites.
Troubleshooting Guides
Issue: High Incidence of Urotoxicity (Hematuria) Despite Mesna Administration
| Possible Cause | Troubleshooting Action |
| Inadequate Mesna Dosage or Scheduling | Ensure the total daily dose of Mesna is at least 60% of the total daily Ifosfamide dose. For high-dose Ifosfamide, a 1:1 ratio (Mesna:Ifosfamide) is often used. Administer Mesna immediately before or with Ifosfamide and at 4 and 8 hours after. For continuous Ifosfamide infusions, a continuous Mesna infusion is recommended.[5][10] |
| Insufficient Hydration | Maintain vigorous hydration (e.g., at least 2 L/day intravenously or orally) to ensure high urine output and dilution of any residual toxic metabolites.[3] |
| Pre-existing Risk Factors | Patients with a history of pelvic irradiation or concurrent use of other urotoxic agents may require more aggressive uroprotection strategies. Consider increasing the Mesna to Ifosfamide ratio or extending the duration of Mesna administration. |
Issue: Onset of Neurotoxicity (Confusion, Drowsiness, Seizures)
| Possible Cause | Troubleshooting Action |
| High Dose or Rapid Infusion of Ifosfamide | Consider reducing the Ifosfamide dose or prolonging the infusion duration in subsequent cycles.[11] |
| Patient-Specific Risk Factors | Patients with renal impairment, low serum albumin, or a history of CNS disorders are at higher risk. Prophylactic administration of Methylene Blue should be considered for these patients.[8][12] |
| Metabolic Disturbance | If neurotoxicity occurs, immediately discontinue the Ifosfamide infusion and administer Methylene Blue. Monitor electrolytes and renal function closely. |
Quantitative Data Summary
Table 1: Ifosfamide and Metabolite In Vitro Cytotoxicity
| Cell Line | Metabolite | IC50 (µM) |
| MX1 (Human Breast Cancer) | 4-hydroxy-ifosfamide | 10.8[13] |
| Chloroacetaldehyde (CAA) | 8.6[13] | |
| S117 (Human Non-Small-Cell Lung Cancer) | 4-hydroxy-ifosfamide | 25.0[13] |
| Chloroacetaldehyde (CAA) | 15.3[13] | |
| Landa Leiden (Human Renal Tubular Cells) | 4-hydroxy-ifosfamide | Similar toxicity to CAA[13] |
| Chloroacetaldehyde (CAA) | Similar toxicity to 4-hydroxy-ifosfamide[13] |
Table 2: Clinical Efficacy of Ifosfamide/Mesna in Sarcoma
| Study Population | Treatment Regimen | Overall Response Rate |
| 124 Previously Treated Sarcoma Patients | Ifosfamide 2.0g/m² days 1-4 with Mesna | 21%[14] |
Table 3: Methylene Blue Efficacy in Ifosfamide-Induced Encephalopathy (IIE)
| Study | Treatment | Outcome |
| Retrospective Study (12 patients) | 8 patients received Methylene Blue (50 mg IV every 4 hours) | Full recovery within 24-72 hours.[15] |
| 4 patients did not receive Methylene Blue | Spontaneous recovery after 48 hours.[15] | |
| Retrospective Analysis (17 patients with IIE) | 14 patients treated with Methylene Blue (3x50 mg/day IV) | All 14 patients recovered.[16] |
Experimental Protocols
Protocol 1: Mesna Administration for Uroprotection
Objective: To prevent Ifosfamide-induced hemorrhagic cystitis.
Materials:
-
Ifosfamide for injection
-
Mesna for injection or oral tablets
-
0.9% Sodium Chloride or 5% Dextrose for infusion
-
Hydration fluids (oral or IV)
Procedure:
-
Hydration: Initiate vigorous hydration (e.g., 1-2 L of IV fluid or oral equivalent) prior to Ifosfamide administration.
-
Mesna Dosing:
-
IV Bolus: The total daily dose of Mesna should be at least 60% of the total daily Ifosfamide dose. Administer the first dose of Mesna (20% of the Ifosfamide dose) as an IV bolus immediately before the Ifosfamide infusion. Administer subsequent doses (20% of the Ifosfamide dose each) at 4 and 8 hours after the start of the Ifosfamide infusion.[3]
-
IV/Oral Combination: Administer an IV bolus of Mesna (20% of the Ifosfamide dose) at the time of Ifosfamide administration. Follow with oral Mesna tablets (40% of the Ifosfamide dose) at 2 and 6 hours after Ifosfamide.[10]
-
Continuous Infusion: For continuous Ifosfamide infusions, administer Mesna as a continuous infusion at a dose equal to the Ifosfamide dose.
-
-
Monitoring: Monitor for signs of hematuria (visual inspection of urine, urinalysis for red blood cells).
Protocol 2: Methylene Blue Administration for Neurotoxicity
Objective: For the treatment and prophylaxis of Ifosfamide-induced encephalopathy.
Materials:
-
Methylene Blue 1% solution for injection
-
5% Dextrose for dilution
Procedure:
-
Treatment of Acute IIE:
-
Upon observation of neurological symptoms (confusion, agitation, somnolence), discontinue the Ifosfamide infusion.
-
Administer Methylene Blue 50 mg intravenously every 4 to 8 hours until symptoms resolve.[7][17] For children, a dose of 1 mg/kg may be used.[17]
-
The Methylene Blue can be given as a slow IV push over at least 5 minutes or diluted in 50 mL of 5% Dextrose and infused over 15-30 minutes.[18]
-
-
Prophylaxis of IIE:
-
Monitoring:
-
Perform baseline and regular neurological assessments.
-
Monitor for potential side effects of Methylene Blue, such as dizziness, headache, and bluish discoloration of urine.
-
Protocol 3: In Vivo Assessment of this compound Efficacy in a Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical model.
Materials:
-
Immuno-compromised mice (e.g., nude or SCID)
-
Human tumor cell line of interest
-
This compound
-
Vehicle for drug administration (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant cultured human tumor cells into the flank of the immuno-compromised mice.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
Treatment Administration:
-
Treatment Group: Administer this compound at a predetermined dose and schedule (e.g., intraperitoneally daily for 5 days).[19]
-
Control Group: Administer an equivalent volume of the vehicle.
-
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.52 x length x width²).[20]
-
Efficacy Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined endpoint size or for a specified duration. Efficacy is determined by comparing the tumor growth inhibition in the treatment group relative to the control group.
Visualizations
Caption: Metabolic pathways of Ifosfamide enantiomers.
Caption: Experimental workflow for Mesna-mediated uroprotection.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancercareontario.ca [cancercareontario.ca]
- 4. Fatal Ifosfamide-Induced Metabolic Encephalopathy in Patients with Recurrent Epithelial Ovarian Cancer: Report of Two Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use of mesna to prevent ifosfamide-induced urotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mesna [glowm.com]
- 7. researchgate.net [researchgate.net]
- 8. sasoph.org.za [sasoph.org.za]
- 9. Methylene blue - Wikipedia [en.wikipedia.org]
- 10. Mesna - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 177-Ifosfamide-induced encephalopathy | eviQ [eviq.org.au]
- 12. gloshospitals.nhs.uk [gloshospitals.nhs.uk]
- 13. Ifosfamide cytotoxicity on human tumor and renal cells: role of chloroacetaldehyde in comparison to 4-hydroxyifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Response to ifosfamide and mesna: 124 previously treated patients with metastatic or unresectable sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ejhp.bmj.com [ejhp.bmj.com]
- 17. brieflands.com [brieflands.com]
- 18. it.houstonmethodist.org [it.houstonmethodist.org]
- 19. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Effects of N-acetylcysteine on Ifosfamide Efficacy in a Mouse Xenograft Model | Anticancer Research [ar.iiarjournals.org]
Technical Support Center: Stereospecific Synthesis of Ifosfamide Metabolites
Welcome to the technical support resource for researchers, scientists, and drug development professionals engaged in the stereospecific synthesis of ifosfamide (IFO) and its metabolites. Ifosfamide contains a chiral phosphorus center, and its metabolism is highly stereoselective, yielding enantiomers with different therapeutic and toxicological profiles.[1][2] This guide provides troubleshooting for common challenges, answers to frequently asked questions, and detailed protocols to assist in your research.
Frequently Asked questions (FAQs)
Q1: Why is the stereospecific synthesis of ifosfamide metabolites important?
Ifosfamide is administered as a racemic mixture of (R)- and (S)-enantiomers.[1] Its metabolic activation and detoxification pathways are stereoselective. The desired therapeutic effect comes from the 4-hydroxylation pathway, which is preferential for the (R)-enantiomer and leads to the active alkylating agent, isophosphoramide mustard (IPM).[2][3] Conversely, the N-dechloroethylation pathway, which produces the neurotoxic metabolite chloroacetaldehyde (CAA), is favored by the (S)-enantiomer.[1][2] Therefore, synthesizing and studying the individual enantiomers of IFO and its metabolites are crucial for developing therapies with an improved therapeutic index and reduced toxicity.[3]
Q2: What are the major metabolites of ifosfamide, and which are chiral?
The primary metabolic pathways are 4-hydroxylation (activation) and N-dechloroethylation (deactivation and toxicity).[4]
-
Chiral Metabolites:
-
Achiral Metabolites:
Q3: What are the main challenges in the stereospecific synthesis of these metabolites?
The primary challenges include:
-
Synthesis of Chiral Precursors: Obtaining enantiomerically pure starting materials, such as chiral amino alcohols, can be difficult and expensive.[9]
-
Control of Stereochemistry at Phosphorus: Introducing the phosphoramidic chloride moiety and subsequent cyclization must be carefully controlled to avoid racemization or formation of diastereomeric mixtures.
-
Stability of Metabolites: The key active metabolite, 4-hydroxyifosfamide, is unstable, making its isolation and characterization challenging.[1][10]
-
Purification and Separation: Separating enantiomers and diastereomers often requires specialized techniques like chiral chromatography, which can be difficult to scale up.[11][12]
-
Low Yields: Side reactions, moisture sensitivity, and product degradation during workup or purification can lead to low overall yields.[13][14][15]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of Chiral Precursors (e.g., (S)-3-(2-chloroethylamino)propan-1-ol)
| Symptom | Potential Cause | Suggested Solution |
| Low conversion of starting material | Incomplete reaction; insufficient reaction time or temperature. | Monitor the reaction by TLC or GC. Consider extending the reaction time or moderately increasing the temperature. Ensure high-purity starting materials. |
| Formation of multiple byproducts | Side reactions due to lack of selectivity. | Re-evaluate the choice of reagents and reaction conditions. For ring-opening of epoxides, ensure the regioselectivity is controlled by the appropriate catalyst or solvent system. |
| Product loss during workup | The amino alcohol product may be water-soluble. | During aqueous extraction, saturate the aqueous layer with NaCl to decrease the solubility of the product. Perform multiple extractions with an organic solvent. |
Issue 2: Poor Stereocontrol or Low Yield during Phosphorodiamidic Chloride Coupling and Cyclization
| Symptom | Potential Cause | Suggested Solution |
| Low yield of the coupled intermediate | Phosphorodiamidic chloride reagent is hydrolyzed by moisture. | Use freshly prepared or purchased phosphorodiamidic chloride. Ensure all glassware, solvents, and the inert atmosphere are rigorously dry.[13] |
| Inefficient base for HCl scavenging. | Use a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA) in slight excess.[16] | |
| Formation of diastereomers or racemized product | The base used for cyclization is too strong or reaction temperature is too high, causing epimerization. | Use a milder base for the cyclization step (e.g., NaH). Maintain a low reaction temperature during the addition of the base and throughout the cyclization process. |
| Low yield in the final cyclization step | Incorrect stoichiometry or slow reaction rate. | Ensure precise measurement of reagents. Monitor the reaction by ³¹P NMR to track the consumption of the starting phosphoramidate.[13] |
Issue 3: Difficulty in Chiral Separation and Analysis
| Symptom | Potential Cause | Suggested Solution |
| Poor resolution of enantiomers on chiral HPLC/GC | Incorrect stationary phase (column) or mobile phase composition. | Screen different types of chiral columns (e.g., cyclodextrin-based for GC, polysaccharide-based for HPLC).[17][18] Optimize the mobile phase composition (e.g., hexane/isopropanol ratio for normal phase HPLC) and flow rate. |
| Inaccurate determination of enantiomeric excess (e.e.) | Method is not sensitive enough or prone to error. | Use multiple methods for e.e. determination for confirmation (e.g., chiral chromatography, NMR with a chiral solvating agent).[19] Ensure proper validation with racemic and enantiomerically enriched standards. |
| Decomposition of metabolites on the column | Thermal instability (GC) or reactivity with the stationary phase. | For GC analysis, ensure the metabolites are derivatized to increase volatility and stability. For HPLC, use buffered mobile phases to control pH and avoid degradation. |
Quantitative Data Summary
The stereoselective metabolism and pharmacokinetics of ifosfamide have been studied in both humans and animals. The following table summarizes key quantitative data from literature.
| Parameter | (R)-Ifosfamide | (S)-Ifosfamide | Species / Conditions | Reference |
| Metabolic Pathway Preference | 4-Hydroxylation (Activation) | N-Dechloroethylation (Toxicity) | In vitro / In vivo (Rat) | [2] |
| Plasma Half-life | 7.12 h | 5.98 h | Human Patients | [20] |
| Plasma Clearance | 0.060 L h⁻¹ kg⁻¹ | 0.072 L h⁻¹ kg⁻¹ | Human Patients | [20] |
| Urinary Excretion (Unchanged Drug) | > (S)-IFO | < (R)-IFO | Children | [21] |
| Urinary Excretion (3-DCE-IFO) | Higher (from S-IFO) | Lower (from R-IFO) | Adult Patients | [5] |
Experimental Protocols
Protocol 1: Stereospecific Synthesis of (R)- and (S)-Ifosfamide
This protocol is a generalized representation based on asymmetric synthesis principles. A key step is the reaction of an enantiomerically pure amino alcohol with phosphorodiamidic chloride.
Step 1: Synthesis of Chiral Amino Alcohol Intermediate (Example) The synthesis of enantiopure 3-(2-chloroethylamino)propan-1-ol can be achieved via methods such as the ring-opening of a chiral epoxide or resolution of a racemic mixture.[22]
Step 2: Coupling with N,N-bis(2-chloroethyl)phosphorodiamidic chloride
-
Dissolve enantiomerically pure 3-(2-chloroethylamino)propan-1-ol (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 2.2 eq.) in anhydrous dichloromethane (DCM) under an argon atmosphere at 0 °C.
-
Slowly add a solution of N,N-bis(2-chloroethyl)phosphorodiamidic chloride (1.0 eq.) in anhydrous DCM to the mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring progress by TLC.
-
Upon completion, filter the triethylamine hydrochloride salt and wash the filtrate with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude linear intermediate.
Step 3: Intramolecular Cyclization
-
Dissolve the crude intermediate from Step 2 in anhydrous tetrahydrofuran (THF) under an argon atmosphere and cool to 0 °C.
-
Add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise to the solution.
-
Stir the mixture at 0 °C for 1 hour and then at room temperature for 4-6 hours until TLC or ³¹P NMR indicates completion.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to obtain the desired ifosfamide enantiomer.
Protocol 2: Chiral Analysis by Gas Chromatography (GC)
This protocol outlines a general method for separating and quantifying the enantiomers of ifosfamide and its dechloroethylated metabolites.[17]
-
Sample Preparation: Extract ifosfamide and its metabolites from plasma or urine samples using a suitable organic solvent (e.g., chloroform). Evaporate the solvent and reconstitute the residue in a small volume of solvent for injection.
-
GC Column: Use a chiral capillary column, such as one with a heptakis(2,6-di-O-methyl-3-O-pentyl)-beta-cyclodextrin stationary phase.
-
GC Conditions (Example):
-
Injector Temperature: 250 °C
-
Oven Program: Start at 150 °C, hold for 1 min, then ramp to 220 °C at 5 °C/min.
-
Carrier Gas: Helium
-
Detector: Mass Spectrometer (MS) using selected-ion monitoring (SIM) for quantification.
-
-
Quantification: Generate calibration curves using standards of known concentrations for each enantiomer. The peak area ratio of the analyte to an internal standard is used for quantification.
Visualizations
Caption: Stereoselective metabolism of Ifosfamide.
Caption: Troubleshooting flowchart for low yield in cyclization.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereoselective pharmacokinetics of ifosfamide in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stereoselective metabolism and pharmacokinetics of ifosfamide in the rat - ProQuest [proquest.com]
- 4. researchgate.net [researchgate.net]
- 5. The N-dechloroethylation of ifosfamide: using stereochemistry to obtain an accurate picture of a clinically relevant metabolic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Stereospecific synthesis of chiral metabolites of ifosfamide and their determination in the urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ClinPGx [clinpgx.org]
- 9. nbinno.com [nbinno.com]
- 10. Quantification of 4-hydroxyifosfamide in plasma of ifosfamide-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Chiral resolution - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enantiomeric separation of R- and S-ifosfamide and their determination in serum from clinical subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of enantiomeric excess [ch.ic.ac.uk]
- 20. Pharmacokinetics of ifosfamide and its enantiomers following a single 1 h intravenous infusion of the racemate in patients with small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Urinary excretion of the enantiomers of ifosfamide and its inactive metabolites in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Ifosfamide Resistance Mechanisms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating ifosfamide resistance in cancer cell lines.
FAQs and Troubleshooting Guides
Issue 1: Inconsistent IC50 Values for Ifosfamide
Q: We are observing high variability in our ifosfamide IC50 values between experiments using the same parental cell line. What could be the cause?
A: Inconsistent IC50 values are a common issue in cell-based assays and can arise from several factors.[1][2] Here are the primary causes and solutions:
-
Metabolic Activation Variability: Ifosfamide is a prodrug that requires activation by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2B6.[3][4] The expression and activity of these enzymes can be low or variable in cultured cancer cells.
-
Solution: For a more controlled system, consider using the pre-activated ifosfamide metabolite, 4-hydroxyifosfamide (4-OH-IFO), or mafosfamide for in vitro experiments. Alternatively, you can co-culture your cancer cells with liver S9 fractions or microsomes to mimic hepatic activation.
-
-
Compound Instability: The active metabolites of ifosfamide can be unstable in cell culture media.
-
Solution: Prepare fresh drug solutions for each experiment and minimize the time between dilution and application to the cells.
-
-
Cellular Factors:
-
Cell Passage Number: High passage numbers can lead to genetic drift and altered drug sensitivity.[1] Maintain a consistent and low passage number for your experiments.
-
Cell Density and Growth Phase: The cytotoxic effects of ifosfamide are most potent in rapidly dividing cells.[5] Standardize your cell seeding density and ensure cells are in the logarithmic growth phase during drug treatment.[6]
-
Reagent Variability: Different batches of media and serum can affect cell growth and drug response.[1] Use consistent lots of reagents whenever possible.
-
-
Assay-Specific Issues:
-
"Edge Effect" in 96-well Plates: Wells on the perimeter of the plate are prone to faster evaporation, which can concentrate the drug and affect cell growth.
-
Solution: Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media to maintain humidity.[1]
-
-
Assay Choice: Different cytotoxicity assays measure different endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different IC50 values.[1][7]
-
Solution: Be consistent with your chosen assay. The MTT assay, which measures metabolic activity, is a common choice.[8]
-
-
Issue 2: Difficulty Generating a Stable Ifosfamide-Resistant Cell Line
Q: We are struggling to develop a stable ifosfamide-resistant cell line. The cells die off when we increase the drug concentration. What is the recommended approach?
A: Generating a drug-resistant cell line is a lengthy process that requires sustained, incremental selective pressure.[9][10]
-
Inappropriate Drug Concentration: Starting with too high a concentration will kill the entire cell population before resistance can develop.
-
Solution: Begin by determining the IC50 of the parental cell line. Start the resistance induction by treating the cells with a concentration around the IC20-IC50.[9][11] Only increase the dose once the cells have adapted and resumed a normal proliferation rate.[6][10] This process can take several months.[6]
-
-
Pulsed vs. Continuous Exposure:
-
Monitoring Resistance:
Issue 3: No Significant Difference in ALDH Activity Between Sensitive and Resistant Cells
Q: We hypothesized that increased ALDH activity is the resistance mechanism in our ifosfamide-resistant cell line, but the ALDEFLUOR™ assay shows no significant difference compared to the parental line. What could be the problem?
A: While increased ALDH activity is a known mechanism of resistance to oxazaphosphorines, other mechanisms may be at play, or there could be technical issues with the assay.[4][12]
-
Alternative Resistance Mechanisms: Your resistant cell line may have developed resistance through other pathways, such as:
-
Enhanced DNA Repair: Upregulation of proteins involved in repairing ifosfamide-induced DNA crosslinks.
-
Increased Glutathione (GSH) Conjugation: Higher levels of GSH can detoxify the active metabolites of ifosfamide.
-
Altered Apoptotic Pathways: Evasion of programmed cell death.
-
Solution: Investigate these alternative mechanisms using techniques like Western blotting for DNA repair proteins, measuring intracellular GSH levels, or apoptosis assays.
-
-
ALDEFLUOR™ Assay Optimization:
-
DEAB Control: The use of diethylaminobenzaldehyde (DEAB), a specific ALDH inhibitor, is crucial for setting the gate for ALDH-positive cells.[13][14]
-
Assay Specificity: The ALDEFLUOR™ assay is not exclusively specific for ALDH1A1 and can detect other ALDH isoforms like ALDH1A2 and ALDH2.[15] Your resistant cells might be upregulating an isoform that is less efficiently detected by this assay.
-
Cell Density and Incubation Time: The optimal cell concentration and incubation time for the ALDEFLUOR™ assay can vary between cell lines.[16]
-
Efflux Pump Activity: Some cells can efflux the fluorescent product of the ALDEFLUOR™ assay.
-
Quantitative Data Summary
The following tables summarize quantitative data on ifosfamide resistance from published studies.
Table 1: Ifosfamide IC50 Values in Sensitive and Resistant Cell Lines
| Cell Line | Cancer Type | Sensitive IC50 (µM) | Resistant IC50 (µM) | Fold Resistance | Reference |
| U2OS | Osteosarcoma | 33.12 | 37.13 | ~1.1 | [5] |
| HepG2 (72h) | Hepatocellular Carcinoma | 100.2 | N/A | N/A | [17] |
N/A: Not Applicable, as a resistant line was not generated in this study.
Experimental Protocols
Protocol 1: Generating an Ifosfamide-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cell line through continuous exposure to escalating drug concentrations.[9][10]
-
Determine Initial IC50: Perform a dose-response experiment (e.g., using the MTT assay) to determine the IC50 of ifosfamide for the parental (sensitive) cell line.
-
Initial Treatment: Culture the parental cells in media containing ifosfamide at a concentration equal to the IC20-IC50.
-
Monitor and Subculture: Monitor the cells daily. Initially, a significant proportion of cells will die. When the surviving cells reach 80-90% confluency and resume a normal growth rate, subculture them.
-
Dose Escalation: Once the cells are stably proliferating in the initial drug concentration, increase the ifosfamide concentration by a factor of 1.5 to 2.
-
Repeat and Adapt: Repeat steps 3 and 4, gradually increasing the drug concentration over several months. It is crucial to allow the cells sufficient time to adapt at each concentration.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform an IC50 assay on the resistant cell population and compare it to the parental cell line. A significant rightward shift in the dose-response curve indicates acquired resistance.
-
Cryopreservation: Freeze aliquots of the resistant cells at different stages of development.[9]
Protocol 2: MTT Cytotoxicity Assay
This protocol is a standard method for assessing cell viability based on the metabolic conversion of MTT to formazan by mitochondrial dehydrogenases.[8][18][19][20][21]
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate overnight to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of ifosfamide (or its active metabolite) in culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[18]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[1][18]
-
Absorbance Reading: Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[1] Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.[1]
Protocol 3: ALDEFLUOR™ Assay for ALDH Activity
This protocol outlines the steps for identifying and quantifying cells with high ALDH activity using flow cytometry.[13][14][22]
-
Cell Preparation: Prepare a single-cell suspension of your cells at a concentration of 1 x 10^6 cells/mL in ALDEFLUOR™ Assay Buffer.
-
Reagent Preparation: Activate the ALDEFLUOR™ reagent by adding the provided acetaldehyde.
-
Staining:
-
Test Sample: To 1 mL of the cell suspension, add 5 µL of the activated ALDEFLUOR™ reagent.
-
Control Sample: Immediately transfer 0.5 mL of the test sample to a new tube containing 5 µL of DEAB, the ALDH inhibitor.[22]
-
-
Incubation: Incubate both the test and control tubes for 30-60 minutes at 37°C, protected from light. The optimal incubation time should be determined for each cell line.[13]
-
Washing: After incubation, centrifuge the cells at 250-300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 0.5 mL of ice-cold ALDEFLUOR™ Assay Buffer.
-
Flow Cytometry: Analyze the samples on a flow cytometer. Use the DEAB-treated control sample to set the gate for the ALDH-positive population.
-
Data Analysis: Quantify the percentage of ALDH-positive cells in your test sample.
Visualizations
Signaling Pathways and Workflows
Caption: Ifosfamide metabolism, mechanism of action, and key resistance pathways.
Caption: Workflow for developing and characterizing an ifosfamide-resistant cell line.
Caption: Simplified DNA damage response pathway to ifosfamide-induced crosslinks.
References
- 1. benchchem.com [benchchem.com]
- 2. Non-uniformity in in vitro drug-induced cytotoxicity as evidenced by differences in IC50 values - implications and way forward - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ClinPGx [clinpgx.org]
- 13. stemcell.com [stemcell.com]
- 14. High aldehyde dehydrogenase and expression of cancer stem cell markers selects for breast cancer cells with enhanced malignant and metastatic ability - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The enzymatic activity of human aldehyde dehydrogenases 1A2 and 2 (ALDH1A2 and ALDH2) is detected by Aldefluor, inhibited by diethylaminobenzaldehyde and has significant effects on cell proliferation and drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. youtube.com [youtube.com]
- 17. researchgate.net [researchgate.net]
- 18. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. texaschildrens.org [texaschildrens.org]
- 20. broadpharm.com [broadpharm.com]
- 21. MTT assay protocol | Abcam [abcam.com]
- 22. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
Technical Support Center: Minimizing Ifosfamide-Induced Renal Toxicity in Preclinical Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during preclinical studies on ifosfamide-induced renal toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of ifosfamide-induced renal toxicity?
Ifosfamide, a prodrug, is metabolized by cytochrome P450 enzymes (CYP3A4 and CYP2B6) in the liver and kidney to its active alkylating agent and toxic metabolites.[1][2] The primary metabolite responsible for nephrotoxicity is chloroacetaldehyde (CAA).[3][4] CAA is selectively taken up into renal proximal tubular cells by the human organic cation transporter 2 (hOCT2).[5][6] Inside these cells, CAA induces mitochondrial dysfunction, primarily by inhibiting Complex I of the electron transport chain.[1][4][5] This inhibition leads to impaired oxidative phosphorylation, decreased ATP production, and increased oxidative stress, ultimately resulting in tubular cell damage and renal dysfunction.[1][5]
Q2: What are the typical signs of ifosfamide-induced nephrotoxicity in preclinical models?
In preclinical models, such as rats, ifosfamide-induced nephrotoxicity manifests as a Fanconi-like syndrome, characterized by:
-
Glucosuria (glucose in the urine)
-
Aminoaciduria (amino acids in the urine)
-
Phosphaturia (phosphates in the urine)
-
Bicarbonaturia (bicarbonate in the urine)[1]
Additionally, researchers may observe:
-
Increased blood urea nitrogen (BUN) and creatinine levels.[2]
-
Proteinuria (protein in the urine).[1]
-
Histopathological changes in the kidney, including tubular degeneration, dilatation, epithelial hyperplasia, and focal hemorrhage.[2]
Q3: Are there any known agents that can mitigate ifosfamide-induced renal toxicity in preclinical models?
Yes, several agents have been investigated for their potential protective effects. These include:
-
Agmatine (AGM): This agent has been shown to protect against ifosfamide-induced renal injury by preserving mitochondrial respiratory chain function.[1][7]
-
N-acetylcysteine (NAC): As an antioxidant, NAC is a promising strategy to counteract the oxidative stress induced by CAA.[3][8] In vitro studies have shown that NAC can prevent ifosfamide-induced nephrotoxicity.[8]
-
Cimetidine: By competitively inhibiting hOCT2, cimetidine can prevent the selective uptake of ifosfamide into renal proximal tubular cells, thereby reducing its toxicity.[6]
Q4: What are some key considerations for designing a preclinical study to investigate ifosfamide nephrotoxicity?
Key considerations include:
-
Animal Model: Rats are a commonly used and relevant model for studying ifosfamide-induced nephrotoxicity as they exhibit a similar renal injury profile to humans.[1]
-
Ifosfamide Dosage and Administration: Dosing regimens should be carefully selected to induce measurable renal toxicity without causing excessive mortality. A common regimen in rats is daily intraperitoneal (i.p.) injections of 50 mg/kg for 5-7 days.[1][2]
-
Co-administration of Mesna: To prevent hemorrhagic cystitis, a common and severe side effect of ifosfamide, mesna (2-mercaptoethane sulfonic acid) should be co-administered.[1] It is important to note that mesna does not protect against nephrotoxicity.[4]
-
Endpoint Analysis: A comprehensive panel of endpoints should be evaluated, including serum biochemistry (BUN, creatinine), urinalysis (glucose, protein, amino acids), and histopathology of the kidneys.
Troubleshooting Guides
Problem: High variability in renal toxicity markers between animals in the same treatment group.
-
Possible Cause 1: Inconsistent Ifosfamide Administration. Ensure accurate and consistent dosing for each animal. Intraperitoneal injections should be performed carefully to avoid injection into other abdominal organs.
-
Possible Cause 2: Dehydration. Ensure all animals have free access to water. Dehydration can exacerbate renal injury.
-
Possible Cause 3: Underlying Health Status of Animals. Use healthy animals of a consistent age and weight. Pre-existing subclinical renal conditions can affect the response to ifosfamide.
Problem: No significant signs of renal toxicity are observed despite ifosfamide administration.
-
Possible Cause 1: Insufficient Ifosfamide Dose or Duration. The dose and/or duration of ifosfamide administration may be too low to induce detectable nephrotoxicity. Consider increasing the dose or extending the treatment period based on literature review. A single dose of 50 mg/kg in rats may not induce pathological changes, whereas consecutive daily administration for 7 days shows severe renal toxicity.[2]
-
Possible Cause 2: Insensitive Endpoints. The chosen markers of renal injury may not be sensitive enough to detect early or mild toxicity. Consider using more sensitive markers like Kidney Injury Molecule-1 (KIM-1) in addition to BUN and creatinine.[2]
-
Possible Cause 3: Timing of Endpoint Measurement. Renal injury markers may peak at specific time points after ifosfamide administration. Ensure that sample collection is timed appropriately. For example, enzymuria and proteinuria in rats have been shown to peak between the 3rd and 6th day of ifosfamide treatment.[1]
Problem: High mortality rate in the ifosfamide-treated group.
-
Possible Cause 1: Excessive Ifosfamide Dose. The dose of ifosfamide may be too high, leading to systemic toxicity and death. A dose-response study may be necessary to identify a dose that induces renal toxicity with acceptable mortality. For example, in a 4-week repeated dose study in rats, mortality was observed at 50 mg/kg and 70 mg/kg.[2]
-
Possible Cause 2: Severe Hemorrhagic Cystitis. Inadequate administration of mesna can lead to severe bladder toxicity, which can contribute to overall morbidity and mortality. Ensure proper mesna dosing and administration schedule.
-
Possible Cause 3: Severe Dehydration and Electrolyte Imbalance. Ifosfamide-induced Fanconi syndrome can lead to significant fluid and electrolyte loss. Monitor animals for signs of dehydration and provide supportive care if necessary.
Quantitative Data Summary
Table 1: Effect of Ifosfamide on Renal Function Markers in Rats
| Treatment Group | BUN (mg/dL) | Creatinine (mg/dL) |
| Control | ~20 | ~0.5 |
| Ifosfamide (50 mg/kg/day for 7 days) | Increased 1.2 times vs. control[2] | Increased 1.2 times vs. control[2] |
Table 2: Effect of Ifosfamide on Organ Weights in Rats (4-week repeated dose)
| Treatment Group | Relative Liver Weight | Relative Kidney Weight |
| Control | Baseline | Baseline |
| Ifosfamide (multiple doses) | Increased[2] | Increased[2] |
Experimental Protocols
Protocol 1: Induction of Ifosfamide Nephrotoxicity in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250g).
-
Acclimatization: Acclimatize animals for at least one week before the experiment.
-
Ifosfamide Preparation: Prepare a 30 mg/mL solution of ifosfamide in sterile saline.[1]
-
Dosing Regimen:
-
Administer ifosfamide at a dose of 50 mg/kg via intraperitoneal (i.p.) injection daily for 6 consecutive days.[1]
-
Co-administer mesna to protect against bladder toxicity, following established protocols.
-
-
Monitoring: Monitor animals daily for clinical signs of toxicity, including weight loss, lethargy, and changes in urine output.
-
Sample Collection:
-
Collect urine at baseline and at specified time points during and after treatment for analysis of glucose, protein, and electrolytes.
-
At the end of the study, collect blood for serum biochemistry (BUN, creatinine).
-
Harvest kidneys for histopathological examination and analysis of molecular markers (e.g., KIM-1).[2]
-
Visualizations
Caption: Signaling pathway of ifosfamide-induced renal toxicity.
Caption: Preclinical experimental workflow for ifosfamide nephrotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Investigation of Ifosfamide Toxicity Induces Common Upstream Regulator in Liver and Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ifosfamide nephrotoxicity in children: a mechanistic base for pharmacological prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Ifosfamide-Induced Nephrotoxicity: Mechanism and Prevention [ouci.dntb.gov.ua]
- 8. Prevention of ifosfamide nephrotoxicity by N-acetylcysteine: clinical pharmacokinetic considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of ifosfamide when mixed with mesna for infusion
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of ifosfamide when mixed with mesna for infusion.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of ifosfamide when mixed with mesna?
A1: Ifosfamide, when mixed with mesna in a 1:1 ratio in 0.9% sodium chloride, has been shown to be physicochemically stable for up to 14 days at room temperature at concentrations of 10, 20, and 30 mg/mL, retaining over 94% of the initial concentrations of both drugs.[1][2] Studies have also demonstrated stability for 9 days at temperatures up to 27°C.[3] At 37°C, a slight degradation of about 7% was observed after 9 days.[3]
Q2: What are the key factors that can affect the stability of ifosfamide and mesna admixtures?
A2: Several factors can influence the stability of ifosfamide and mesna admixtures:
-
Temperature: Higher temperatures can lead to increased degradation. While stable for extended periods at room temperature and under refrigeration, a noticeable loss of ifosfamide is seen at 37°C over several days.[3]
-
Concentration: The final concentration of ifosfamide in the admixture should not exceed 50 mg/mL, as higher concentrations may be incompatible with mesna and reduce ifosfamide's stability.[4][5][6][7][8][9]
-
Preservatives: The presence of benzyl alcohol, a preservative in some mesna injection vials, can reduce the stability of ifosfamide.[4][5][6][7][8][9]
-
Container Type: Studies have demonstrated stability in PVC bags.[1][2] The compatibility with other container materials should be verified.
Q3: Can ifosfamide and mesna be mixed in the same infusion bag?
A3: Yes, ifosfamide and mesna are compatible and can be mixed in the same infusion bag for co-administration.[10][11] This practice is common for continuous infusion regimens.
Q4: What are the recommended storage conditions for ifosfamide and mesna admixtures?
A4: Based on stability studies, admixtures of ifosfamide and mesna in 0.9% sodium chloride can be stored at room temperature for up to 14 days.[1][2] For shorter periods, storage at 2°C to 8°C is also acceptable. One study showed stability for 14 days at 8°C.
Q5: Are there any visual signs of instability to watch for?
A5: Yes, parenteral drug products should always be inspected visually for particulate matter and discoloration prior to administration.[4][5][6][7][8][9] Do not use any solutions that are discolored, hazy, or contain visible particulate matter.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Precipitate or particulate matter observed in the admixture. | - Incompatibility of drug concentrations.- Chemical degradation. | - Discard the solution immediately.[4][5][6][7][8][9]- Prepare a fresh admixture, ensuring the final ifosfamide concentration does not exceed 50 mg/mL.[4][5][6][7][8][9]- Verify the correct diluent and preparation procedure were used. |
| Discoloration or haziness of the solution. | - Chemical degradation of one or both drugs. | - Do not administer the solution.[4][5][6][7][8][9]- Review storage conditions and expiration dates of the individual drug vials and the prepared admixture. |
| Suspected loss of potency despite proper appearance. | - Exceeded stability period.- Exposure to inappropriate temperatures.- Use of mesna formulation containing benzyl alcohol.[4][5][6][7][8][9] | - Adhere strictly to established stability data for the specific concentration and storage conditions.- Ensure proper temperature control during storage and transport.- Whenever possible, use preservative-free mesna formulations for admixture with ifosfamide. |
Data Presentation
Table 1: Stability of Ifosfamide and Mesna Admixtures in 0.9% Sodium Chloride in PVC Bags at Room Temperature
| Concentration (Ifosfamide:Mesna 1:1) | Day 1 | Day 3 | Day 7 | Day 14 |
| 10 mg/mL | >94% | >94% | >94% | >94% |
| 20 mg/mL | >94% | >94% | >94% | >94% |
| 30 mg/mL | >94% | >94% | >94% | >94% |
| Data summarized from a study by Trissel et al.[1][2] |
Table 2: Temperature Effects on the Stability of Ifosfamide (with and without Mesna)
| Temperature | Duration | Percent of Initial Ifosfamide Remaining |
| Ambient (Daylight) | 9 days | No evidence of decay |
| 27°C (Dark) | 9 days | No evidence of decay |
| 37°C (Dark) | 9 days | ~93% |
| Data summarized from a study by Priston et al.[3] |
Experimental Protocols
Protocol: Stability Testing of Ifosfamide and Mesna Admixtures via HPLC
This protocol is a generalized summary based on methodologies described in the cited literature.[1][2]
1. Preparation of Admixtures:
- Aseptically prepare 1:1 admixtures of ifosfamide and mesna in 0.9% sodium chloride for injection in PVC infusion bags.
- Prepare solutions at final concentrations of 10, 20, and 30 mg/mL of each drug.
- Prepare triplicate bags for each concentration.
2. Storage Conditions:
- Store the prepared infusion bags at a controlled room temperature (e.g., 23-25°C).
3. Sample Collection:
- Withdraw samples from each bag immediately after preparation (Day 0) and at specified time points (e.g., Day 1, 3, 7, and 14).
4. Sample Preparation for HPLC:
- Dilute the collected samples with an appropriate mobile phase to a suitable concentration for HPLC analysis.
5. HPLC Analysis:
- Utilize a stability-indicating reversed-phase high-performance liquid chromatography (HPLC) assay with UV detection.
- Chromatographic Conditions (Example):
- Column: C18, 5 µm, 4.6 x 250 mm
- Mobile Phase: A suitable buffer and organic solvent mixture (e.g., phosphate buffer and acetonitrile).
- Flow Rate: 1.0 mL/min
- Detection Wavelength: Appropriate wavelength for simultaneous detection of ifosfamide and mesna (e.g., 195 nm).
- Injection Volume: 20 µL
- Run a standard curve with known concentrations of ifosfamide and mesna to quantify the concentrations in the test samples.
6. Data Analysis:
- Calculate the percentage of the initial concentration of both ifosfamide and mesna remaining at each time point.
- Stability is typically defined as retaining at least 90% of the initial concentration.
Mandatory Visualizations
Caption: Workflow for Stability Testing of Ifosfamide-Mesna Admixtures.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. Physical and chemical stability of high-dose ifosfamide and mesna for prolonged 14-day continuous infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The stability of ifosfamide in aqueous solution and its suitability for continuous 7-day infusion by ambulatory pump - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. DailyMed - MESNA injection, solution [dailymed.nlm.nih.gov]
- 6. DailyMed - MESNA injection, solution [dailymed.nlm.nih.gov]
- 7. These highlights do not include all the information needed to use MESNA INJECTION safely and effectively. See full prescribing information for MESNA INJECTION. MESNA injection, for intravenous useInitial U.S. Approval: 1988 [dailymed.nlm.nih.gov]
- 8. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 9. myoncologysource.com [myoncologysource.com]
- 10. pdr.net [pdr.net]
- 11. pch.health.wa.gov.au [pch.health.wa.gov.au]
Technical Support Center: Troubleshooting Ifosfamide Metabolism Variations in Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with ifosfamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues related to variations in ifosfamide metabolism during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the basic metabolic pathway of ifosfamide?
Ifosfamide is a prodrug, meaning it is inactive until it is metabolized in the body.[1] The primary site of metabolism is the liver, where cytochrome P450 (CYP) enzymes, mainly CYP3A4 and CYP2B6, convert it into its active and toxic metabolites.[2][3] The main active metabolite, ifosforamide mustard, is responsible for the drug's anticancer effects by cross-linking DNA.[1][4] The metabolism also produces toxic byproducts, such as acrolein, which can cause hemorrhagic cystitis, and chloroacetaldehyde (CAA), which is associated with neurotoxicity and nephrotoxicity.[1][2][5]
Q2: Why do I observe significant variability in ifosfamide efficacy and toxicity between my experimental subjects (in vivo) or samples (in vitro)?
Variability in ifosfamide's effects is a well-documented issue and can be attributed to several factors:
-
Genetic Polymorphisms: Variations in the genes encoding for CYP3A4 and CYP2B6 enzymes can lead to differences in metabolic activity.[2][6] For example, the CYP2B6*6 allele is associated with lower enzyme expression and activity.[2]
-
Enzyme Induction and Inhibition: Co-administration of other drugs can either induce (increase) or inhibit (decrease) the activity of CYP enzymes.[1] Inducers like rifampin can increase metabolism, potentially leading to higher toxicity, while inhibitors like ketoconazole can decrease metabolism, reducing efficacy.[1][7]
-
Auto-induction: Ifosfamide can induce its own metabolism over time, leading to changes in clearance and metabolite formation with repeated dosing.[2][8]
-
Subject-Specific Factors: Age, sex, and overall health, particularly liver and kidney function, can significantly impact drug metabolism and clearance.[2][5]
Q3: What are the key metabolites of ifosfamide I should be measuring?
The primary metabolites to consider for a comprehensive understanding of ifosfamide's disposition are:
-
Ifosfamide (parent drug): To determine pharmacokinetic parameters like clearance.
-
4-hydroxyifosfamide: The initial, unstable active metabolite.[9]
-
Ifosforamide mustard: The ultimate active alkylating agent.[9]
-
Acrolein: A toxic metabolite responsible for urotoxicity.[9]
-
Chloroacetaldehyde (CAA): A toxic metabolite linked to neurotoxicity and nephrotoxicity.[9][10]
-
2-dechloroethylifosfamide and 3-dechloroethylifosfamide: Inactive metabolites resulting from the N-dechloroethylation pathway.[11]
Troubleshooting Guides
Issue 1: Inconsistent Therapeutic Response in Animal Studies
Question: My in vivo studies with ifosfamide are showing highly variable anti-tumor responses across different animals. What could be the cause and how can I troubleshoot this?
Answer:
This is a common challenge often linked to the complex metabolism of ifosfamide. Here are the likely causes and troubleshooting steps:
Troubleshooting Steps:
-
Standardize Your Animal Model:
-
Genetic Background: Use a well-characterized animal strain with a consistent genetic background to minimize variability arising from genetic polymorphisms in drug-metabolizing enzymes.[12]
-
Health Status: Ensure all animals are of similar age, weight, and health status. Pre-screen for any underlying liver or kidney conditions that could affect metabolism.
-
-
Review Co-administered Substances:
-
Drug Interactions: Carefully review all substances being administered to the animals, including anesthetics, analgesics, and vehicle components. These could be unforeseen inducers or inhibitors of CYP enzymes.[12]
-
-
Optimize Dosing Regimen:
-
Auto-induction: Be aware of ifosfamide's auto-induction properties.[2] If using a multi-dose regimen, consider that the drug's metabolism may increase over time. A consistent and well-justified dosing schedule is crucial.
-
-
Monitor Metabolite Levels:
-
Pharmacokinetic Analysis: If feasible, collect blood or urine samples to quantify ifosfamide and its key metabolites. This can help correlate therapeutic response with the levels of the active metabolite, ifosforamide mustard.
-
Issue 2: Unexpected or High Levels of Toxicity Observed
Question: I'm observing higher-than-expected toxicity (e.g., neurotoxicity, nephrotoxicity) in my experiments. How can I investigate and mitigate this?
Answer:
Unexpected toxicity is often due to an imbalance in the metabolic pathways, leading to an overproduction of toxic metabolites.
Troubleshooting Steps:
-
Analyze Toxic Metabolite Levels:
-
Assess Enzyme Activity:
-
CYP Profiling: If working with in vitro systems like liver microsomes, characterize the specific CYP enzyme activities (CYP3A4 and CYP2B6) of your samples.[14] In animal studies, consider using liver microsomes from a subset of animals to assess baseline metabolic activity.
-
-
Consider Genetic Factors:
-
Genotyping: If significant inter-individual variation in toxicity is observed in animal studies, consider genotyping for common polymorphisms in Cyp3a and Cyp2b genes, which are the rodent orthologs of human CYP3A4 and CYP2B6.
-
-
Implement Protective Measures:
Issue 3: Poor Reproducibility in In Vitro Metabolism Assays
Question: My in vitro experiments using liver microsomes to study ifosfamide metabolism are giving inconsistent results. How can I improve the reproducibility of my assay?
Answer:
Variability in in vitro assays can stem from the biological reagents and the experimental conditions.
Troubleshooting Steps:
-
Standardize Microsome Source and Handling:
-
Pooled Microsomes: Use pooled human liver microsomes from a reputable supplier to average out inter-individual differences in enzyme expression.[12]
-
Proper Storage: Ensure microsomes are stored at -80°C and thawed on ice immediately before use to preserve enzyme activity. Avoid repeated freeze-thaw cycles.
-
-
Optimize Incubation Conditions:
-
Cofactor Concentration: Ensure that NADPH, the critical cofactor for CYP activity, is not a limiting factor. Titrate NADPH concentrations to determine the optimal level for your assay.[12]
-
Linearity of Reaction: Optimize incubation time and substrate (ifosfamide) concentration to ensure you are measuring the initial rate of metabolism (i.e., you are in the linear range of the reaction). High substrate concentrations can sometimes lead to substrate inhibition.[12]
-
-
Improve Analytical Method:
-
Internal Standard: Use a stable, isotopically labeled internal standard, such as ifosfamide-d4, to account for variability during sample preparation and instrument analysis.[11][15]
-
Validated Sample Preparation: Ensure your sample preparation method (e.g., protein precipitation, solid-phase extraction) is validated for consistency and high recovery of all analytes of interest.[15]
-
Quantitative Data Summary
Table 1: Key Cytochrome P450 Enzymes in Ifosfamide Metabolism
| Enzyme | Primary Metabolic Pathway | Contribution to Metabolism | Notes |
| CYP3A4 | 4-hydroxylation (activation) and N-dechloroethylation (inactivation/toxicity) | Major contributor to both pathways.[2][14][16] | Activity can vary up to 100-fold between individuals and is generally higher in females.[2][5] |
| CYP2B6 | 4-hydroxylation (activation) and N-dechloroethylation (inactivation/toxicity) | Significant contributor, particularly to N-dechloroethylation.[14][17] | Expression is highly variable and can be low or undetectable in pediatric livers.[2][5] The CYP2B66 allele leads to reduced protein expression.[2] |
| CYP2C9 | 4-hydroxylation (activation) | Minor contributor.[2] | Polymorphisms can be associated with higher ifosfamide blood levels.[18] |
| CYP3A5 | 4-hydroxylation (activation) | Can contribute to metabolism, particularly in individuals with the CYP3A51 allele.[2] | Predominant CYP3A enzyme in the kidney.[2] |
Table 2: Pharmacokinetic Parameters of Ifosfamide
| Parameter | Value | Conditions | Reference(s) |
| Half-life (High Dose) | ~15 hours | 3800 to 5000 mg/m² | [1] |
| Half-life (Low Dose) | ~7 hours | 1800 to 2400 mg/m² | [1] |
| Volume of Distribution | 0.64 - 0.72 L/kg | Day 1 and Day 5, respectively | [1] |
| Oral Bioavailability | ~92% | Single dose | [19] |
Experimental Protocols
Protocol 1: Quantification of Ifosfamide and its Metabolites in Plasma by LC-MS/MS
This protocol is adapted for the simultaneous quantification of ifosfamide and its key metabolites.[11]
1. Sample Preparation (Protein Precipitation): a. Thaw frozen plasma samples at room temperature. b. To 100 µL of plasma in a microcentrifuge tube, add 50 µL of a methanol solution containing the internal standard (e.g., ifosfamide-d4). c. Add 300 µL of cold acetonitrile to precipitate proteins. d. Vortex the mixture thoroughly for 1 minute. e. Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins. f. Carefully transfer the supernatant to a clean tube. g. Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 37°C. h. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
- Instrument: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
- Ionization Mode: Positive electrospray ionization (ESI+).
- Detection: Multiple Reaction Monitoring (MRM). Specific MRM transitions for each analyte and the internal standard should be optimized.
- Chromatography: A C18 reverse-phase column is typically used. The mobile phase composition and gradient will need to be optimized for adequate separation of the analytes.
Protocol 2: In Vitro Ifosfamide Metabolism Assay using Human Liver Microsomes
This protocol provides a general framework for assessing the in vitro metabolism of ifosfamide.
1. Reagents and Preparation:
- Pooled human liver microsomes (HLM)
- Ifosfamide stock solution (in a suitable solvent like methanol or DMSO, ensure final solvent concentration is low, e.g., <1%)
- Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
- NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH stock solution.
2. Incubation Procedure: a. Prepare a master mix containing phosphate buffer and the NADPH regenerating system. b. In a microcentrifuge tube, add the required volume of HLM (e.g., to a final concentration of 0.5-1.0 mg/mL). c. Add the master mix to the tube. d. Pre-incubate the mixture at 37°C for 5-10 minutes. e. Initiate the reaction by adding ifosfamide to the desired final concentration. f. Incubate at 37°C in a shaking water bath for the optimized incubation time (e.g., 15-60 minutes). g. Stop the reaction by adding an equal volume of cold acetonitrile or methanol. h. Centrifuge to pellet the precipitated protein. i. Analyze the supernatant for metabolite formation using a validated analytical method like LC-MS/MS.
Visualizations
Caption: Metabolic pathway of ifosfamide activation and toxicity.
Caption: A logical workflow for troubleshooting ifosfamide studies.
References
- 1. Ifosfamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. CYP3A4, CYP2C9 and CYP2B6 expression and ifosfamide turnover in breast cancer tissue microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SMPDB [smpdb.ca]
- 5. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Possible role of CYP2B6 genetic polymorphisms in ifosfamide-induced encephalopathy: report of three cases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition and induction of CYP enzymes in humans: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics and pharmacodynamics of ifosfamide and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The analysis of ifosfamide and its metabolites (review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ifosfamide clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Renal toxicity of ifosfamide in children with cancer: an exploratory study integrating aldehyde dehydrogenase enzymatic activity data and a wide-array urinary metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Differential activation of cyclophosphamide and ifosphamide by cytochromes P-450 2B and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Role of CYP2B6 and CYP3A4 in the in vitro N-dechloroethylation of (R)- and (S)-ifosfamide in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Genetic polymorphism of CYP3A4 is associated with poor response to ifosfamide treatment in children with solid embryonic tumors [archivesofmedicalscience.com]
- 19. Metabolism and pharmacokinetics of oral and intravenous ifosfamide - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (+)-Ifosfamide and (-)-Ifosfamide Antitumor Activity
For Researchers, Scientists, and Drug Development Professionals
Ifosfamide, a widely used chemotherapeutic agent, is a chiral molecule administered as a racemic mixture of its two enantiomers: (+)-(R)-ifosfamide and (-)-(S)-ifosfamide. Emerging research indicates that the stereochemistry of ifosfamide plays a crucial role in its metabolic activation, antitumor efficacy, and toxicity profile. This guide provides an objective comparison of the antitumor activities of (+)-ifosfamide and (-)-ifosfamide, supported by experimental data, to inform future research and drug development efforts.
Executive Summary
The antitumor activity of ifosfamide is dependent on its metabolic activation by cytochrome P450 (CYP) enzymes into the active metabolite, 4-hydroxyifosfamide. This process, however, also leads to the formation of neurotoxic byproducts. Studies have revealed that the two enantiomers of ifosfamide exhibit different metabolic fates and, consequently, varying therapeutic and toxicological properties.
Evidence suggests a stereoselective difference in the antitumor effects of ifosfamide enantiomers. Several studies have indicated that (-)-(S)-ifosfamide demonstrates superior antitumor and antiproliferative activity across various cancer models.[1][2] Conversely, other research highlights that (+)-(R)-ifosfamide may possess a more favorable clinical profile due to its metabolic preference for the activation pathway, leading to a higher yield of the active metabolite and reduced formation of neurotoxic chloroacetaldehyde.[3] However, it is noteworthy that a study on childhood rhabdomyosarcoma xenografts in mice found no statistically significant difference in the efficacy between the two enantiomers and the racemic mixture.[4][5]
This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to derive these findings, and visualize the key metabolic pathways and experimental workflows.
Data Presentation
In Vivo Antitumor Activity
The following table summarizes the comparative in vivo antitumor efficacy of this compound and (-)-Ifosfamide in various tumor models.
| Tumor Model | Animal Model | Enantiomer with Higher Activity | Key Findings | Reference |
| Leukemia L1210 | Mice | (-)-Ifosfamide | Exerted higher antitumour effects and revealed higher therapeutic indices. | [1] |
| Leukemia P388 | Mice | (-)-Ifosfamide | Exerted higher antitumour effects and revealed higher therapeutic indices. | [1] |
| Lewis Lung Carcinoma | Mice | (-)-Ifosfamide | Exerted higher antitumour effects and revealed higher therapeutic indices. | [1] |
| 16/C Mammary Adenocarcinoma | Mice | (-)-Ifosfamide | Exerted higher antitumour effects and revealed higher therapeutic indices. | [1] |
| B16 Melanoma | Mice | (-)-Ifosfamide | Exerted higher antitumour effects and revealed higher therapeutic indices. | [1] |
| Childhood Rhabdomyosarcoma (HxRh28) | Immune-deprived mice | No significant difference | No statistically significant differences in efficacy were observed between (+)-(R)-IFF, (-)-(S)-IFF, and rac-IFF. | [4][5] |
In Vitro Antiproliferative Activity
The antiproliferative effects of the ifosfamide enantiomers have been evaluated in different cancer cell lines.
| Cell Line | Assay | Enantiomer with Higher Activity | Key Findings | Reference |
| P-388 leukemic cells | Leukemic Colony Forming Units (LCFU) assay | (-)-Ifosfamide | Exerted a higher antiproliferative effect. | [2] |
| Lewis lung cells | Experimental metastasis assay | (-)-Ifosfamide | Exerted a higher antiproliferative effect. | [2] |
Enantioselective Metabolism and Cytotoxicity
The metabolism of ifosfamide is enantioselective, which impacts the generation of active and toxic metabolites.
| P450 Isoform | Preferred Substrate | Metabolic Pathway | Outcome | Reference |
| CYP3A4 | (+)-(R)-Ifosfamide | 4-hydroxylation (activation) | Higher rate of conversion to the active 4-hydroxylated metabolite. | [6] |
| CYP2B6 | (-)-(S)-Ifosfamide | N-dechloroethylation (inactivation/toxification) | Preferential formation of inactive N-dechloroethylated metabolites. | [3][6] |
Experimental Protocols
In Vivo Antitumor Efficacy in Murine Tumor Models
A representative protocol for evaluating the in vivo antitumor activity of ifosfamide enantiomers is described below, based on studies with Leukemia L1210 and P388 models.[1]
-
Animal Model: DBA/2 or C57BL/6 mice are used for the leukemia models.
-
Tumor Inoculation: Mice are inoculated intraperitoneally (i.p.) with 10^5 L1210 or P388 leukemia cells.
-
Drug Administration:
-
This compound, (-)-Ifosfamide, and the racemic mixture are dissolved in sterile saline.
-
Treatment is initiated 24 hours after tumor inoculation.
-
The compounds are administered i.p. at various dose levels, typically on a predefined schedule (e.g., daily for 5 days).
-
-
Efficacy Evaluation:
-
The primary endpoint is the increase in lifespan (ILS) of treated mice compared to a control group receiving the vehicle.
-
ILS (%) is calculated as: [(median survival time of treated group / median survival time of control group) - 1] x 100.
-
The therapeutic index is often calculated as the ratio of the maximum tolerated dose to the effective dose.
-
-
Toxicity Assessment: Animal body weight and general health are monitored daily.
In Vitro Cytotoxicity Assay in Tumor Cells Expressing CYP Enzymes
This protocol is based on a study evaluating the cytotoxicity of ifosfamide enantiomers in 9L gliosarcoma cells engineered to express specific CYP450 enzymes.[6]
-
Cell Culture: 9L gliosarcoma cells are stably transfected to express human CYP3A4 or CYP2B1/2B6.
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
Drug Treatment:
-
This compound and (-)-Ifosfamide are prepared in the culture medium at various concentrations.
-
The cells are exposed to the drugs for a defined period (e.g., 72 hours).
-
-
Viability Assessment:
-
Cell viability is determined using a standard assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
The absorbance is measured, and the percentage of cell survival is calculated relative to untreated control cells.
-
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are determined from the dose-response curves.
Mandatory Visualization
Ifosfamide Metabolic Pathway
The following diagram illustrates the enantioselective metabolism of ifosfamide, highlighting the key enzymes and the formation of active and toxic metabolites.
Caption: Enantioselective metabolic pathways of ifosfamide.
Experimental Workflow for In Vivo Antitumor Efficacy Study
This diagram outlines the general workflow for a comparative in vivo study of ifosfamide enantiomers.
Caption: Workflow for in vivo comparison of ifosfamide enantiomers.
References
- 1. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. I. Antitumour effect of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. II. Antiproliferative activity of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of ifosfamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of (+)-Ifosfamide and Cyclophosphamide for Researchers
An objective analysis of the performance, mechanisms, and therapeutic potential of two closely related alkylating agents.
Introduction
Ifosfamide and cyclophosphamide are both oxazaphosphorine alkylating agents widely used in cancer chemotherapy. As structural isomers, they share a common mechanism of action but exhibit distinct pharmacological profiles. This guide provides a detailed comparison of the efficacy, toxicity, and underlying molecular mechanisms of (+)-Ifosfamide and cyclophosphamide, with a focus on preclinical and clinical data to inform researchers, scientists, and drug development professionals. Of note, while the user's query specified this compound, preclinical evidence strongly suggests that the (-)-S-enantiomer of ifosfamide possesses superior antitumor activity and a better therapeutic index.[1] This guide will address the properties of both enantiomers where data is available, providing a comprehensive overview.
Comparative Efficacy: Preclinical and Clinical Data
The antitumor activity of ifosfamide and cyclophosphamide has been evaluated in numerous preclinical models and clinical trials. Racemic ifosfamide has demonstrated greater antitumor activity than cyclophosphamide in several experimental tumors, including some that are resistant to cyclophosphamide.[2] Clinical trials have suggested superior single-agent activity of ifosfamide in soft tissue sarcoma and ovarian cancer.[2] However, ifosfamide also presents a more challenging toxicity profile.[3]
Preclinical Antitumor Activity
A key study comparing the enantiomers of both ifosfamide and cyclophosphamide in various murine tumor models revealed significant differences in their antitumor effects. The S-(-)-enantiomer of ifosfamide consistently demonstrated higher antitumor activity and therapeutic indices across all tested tumor models compared to the R-(+)-enantiomer.[1]
| Drug | Tumor Model | Dosing Regimen | Efficacy Metric | Result | Citation |
| (-)-S-Ifosfamide | Leukemia L1210 | Not Specified | Increased Lifespan | Higher than (+)-R-Ifosfamide | [1] |
| P388 Leukemia | Not Specified | Increased Lifespan | Higher than (+)-R-Ifosfamide | [1] | |
| Lewis Lung Carcinoma | Not Specified | Tumor Growth Inhibition | Higher than (+)-R-Ifosfamide | [1] | |
| 16/C Mammary Adenocarcinoma | Not Specified | Tumor Growth Inhibition | Higher than (+)-R-Ifosfamide | [1] | |
| B16 Melanoma | Not Specified | Tumor Growth Inhibition | Higher than (+)-R-Ifosfamide | [1] | |
| (+)-R-Ifosfamide | Leukemia L1210 | Not Specified | Increased Lifespan | Lower than (-)-S-Ifosfamide | [1] |
| P388 Leukemia | Not Specified | Increased Lifespan | Lower than (-)-S-Ifosfamide | [1] | |
| Lewis Lung Carcinoma | Not Specified | Tumor Growth Inhibition | Lower than (-)-S-Ifosfamide | [1] | |
| 16/C Mammary Adenocarcinoma | Not Specified | Tumor Growth Inhibition | Lower than (-)-S-Ifosfamide | [1] | |
| B16 Melanoma | Not Specified | Tumor Growth Inhibition | Lower than (-)-S-Ifosfamide | [1] | |
| Racemic Cyclophosphamide | Leukemia L1210 | Not Specified | Increased Lifespan | Similar to enantiomers | [1] |
| P388 Leukemia | Not Specified | Increased Lifespan | Similar to enantiomers | [1] | |
| Solid Tumors (various) | Not Specified | Tumor Growth Inhibition | (-)-S-enantiomer more effective | [1] |
Clinical Trials in Soft Tissue Sarcoma
A randomized phase II clinical trial directly compared racemic ifosfamide with cyclophosphamide in adult patients with advanced soft tissue sarcoma. The results suggested a higher overall response rate for ifosfamide, although the difference was not statistically significant.[4]
| Treatment Arm | Number of Evaluable Patients | Overall Response Rate |
| Ifosfamide (5 g/m²) | 68 | 18% |
| Cyclophosphamide (1.5 g/m²) | 67 | 7.5% |
Mechanisms of Action and Resistance
Both ifosfamide and cyclophosphamide are prodrugs that require metabolic activation in the liver by cytochrome P450 enzymes.[5][6] This activation leads to the formation of their respective active metabolites, phosphoramide mustard and ifosfamide mustard, which are responsible for their cytotoxic effects.[5]
Metabolic Activation and DNA Alkylation
The metabolic activation pathway is a critical determinant of both the efficacy and toxicity of these agents. The rate of 4-hydroxylation, the key activation step, is slower for ifosfamide than for cyclophosphamide.[7] The active mustards then act as bifunctional alkylating agents, forming covalent bonds with DNA, primarily at the N7 position of guanine.[8][9] This leads to the formation of DNA interstrand and intrastrand cross-links, which inhibit DNA replication and transcription, ultimately triggering apoptosis.[10][11][12]
Metabolic activation pathway of Ifosfamide and Cyclophosphamide.
Toxicity Profile
A significant difference between the two drugs lies in their toxicity profiles. The slower activation of ifosfamide leads to a greater proportion of the drug being metabolized via N-dechloroethylation, producing chloroacetaldehyde, a metabolite associated with neurotoxicity and nephrotoxicity.[7] This is the dose-limiting toxicity for ifosfamide.[3] In contrast, the dose-limiting toxicity for cyclophosphamide is typically myelosuppression.[3]
Mechanism of DNA alkylation by active metabolites.
Experimental Protocols
In Vivo Antitumor Activity in Murine Models
Objective: To compare the antitumor efficacy of this compound and cyclophosphamide in a xenograft or syngeneic mouse model.
Methodology:
-
Animal Model: Select an appropriate mouse strain (e.g., BALB/c or C57BL/6 for syngeneic models, or immunodeficient mice such as NOD/SCID for xenograft models).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 1 x 10^6 cells in 100 µL of sterile PBS) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
Control Group: Administer the vehicle (e.g., sterile saline) intraperitoneally (i.p.) according to the treatment schedule.
-
This compound Group: Administer this compound at a predetermined dose and schedule (e.g., 100 mg/kg, i.p., daily for 5 days).
-
Cyclophosphamide Group: Administer cyclophosphamide at a predetermined dose and schedule (e.g., 100 mg/kg, i.p., daily for 5 days).
-
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the experiment. The primary efficacy endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis.
-
Toxicity Assessment: Monitor the general health of the animals, including body weight changes, as an indicator of toxicity.
Experimental workflow for in vivo comparison.
Clinical Trial Protocol for Advanced Soft Tissue Sarcoma (Representative)
Objective: To compare the efficacy and safety of ifosfamide versus cyclophosphamide in patients with advanced soft tissue sarcoma.
Methodology:
-
Patient Population: Adult patients with histologically confirmed, unresectable, or metastatic soft tissue sarcoma.
-
Study Design: A randomized, open-label, phase II clinical trial.
-
Treatment Arms:
-
Arm A (Ifosfamide): Ifosfamide administered at a dose of 5 g/m² as a 24-hour intravenous infusion every 3 weeks. Mesna is co-administered for uroprotection.
-
Arm B (Cyclophosphamide): Cyclophosphamide administered at a dose of 1.5 g/m² as a 24-hour intravenous infusion every 3 weeks.
-
-
Efficacy Assessment: Tumor response is evaluated every two cycles according to RECIST criteria. The primary endpoint is the overall response rate. Secondary endpoints include progression-free survival and overall survival.
-
Safety Assessment: Adverse events are monitored and graded according to the Common Terminology Criteria for Adverse Events (CTCAE).
Conclusion
Both this compound and cyclophosphamide are potent antitumor agents with a well-defined mechanism of action. Preclinical and clinical data suggest that racemic ifosfamide may offer a higher response rate in certain malignancies, such as soft tissue sarcoma, when compared to cyclophosphamide. However, this potential for enhanced efficacy is accompanied by a more severe and distinct toxicity profile, notably neurotoxicity and nephrotoxicity. A critical consideration for researchers is the stereochemistry of ifosfamide, as preclinical studies indicate that the (-)-S-enantiomer is the more active and therapeutically favorable form. Further research focusing on the individual enantiomers of ifosfamide is warranted to optimize its therapeutic potential and minimize its toxicity. This guide provides a foundational understanding for researchers to design and interpret experiments aimed at further elucidating the comparative efficacy of these important alkylating agents.
References
- 1. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. I. Antitumour effect of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of ifosfamide and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ifosfamide vs cyclophosphamide in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclophosphamide versus ifosfamide: a randomized phase II trial in adult soft-tissue sarcomas. The European Organization for Research and Treatment of Cancer [EORTC], Soft Tissue and Bone Sarcoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of the anticancer drugs cyclophosphamide and ifosfamide by cytochrome P450 BM3 mutants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. irispublishers.com [irispublishers.com]
- 7. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA guanine-guanine crosslinking sequence specificity of isophosphoramide mustard, the alkylating metabolite of the clinical antitumor agent ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Covalent DNA-Protein Cross-Linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DNA cross-linking and single-strand breaks induced by teratogenic concentrations of 4-hydroperoxycyclophosphamide and phosphoramide mustard in postimplantation rat embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Covalent DNA-Protein Cross-linking by Phosphoramide Mustard and Nornitrogen Mustard in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A structural basis for a phosphoramide mustard-induced DNA interstrand cross-link at 5'-d(GAC) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro and In Vivo Activity of (+)-Ifosfamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the enantiomer (+)-Ifosfamide with its parent compound, racemic ifosfamide, its structural analog cyclophosphamide, and other derivatives. The information presented herein is curated from preclinical in vitro and in vivo studies to facilitate an evidence-based evaluation of their therapeutic potential.
Introduction to this compound and its Analogs
Ifosfamide (IFO) is a well-established alkylating agent used in the treatment of a variety of solid tumors, including sarcomas and lymphomas.[1] It is a prodrug that requires metabolic activation by cytochrome P450 (CYP) enzymes in the liver to exert its cytotoxic effects.[1] The active metabolite, isophosphoramide mustard (IPM), forms covalent bonds with DNA, leading to cross-linking, inhibition of DNA replication, and ultimately, apoptosis.[1][2]
Ifosfamide is a chiral molecule and is clinically administered as a racemic mixture of two enantiomers: (+)-(R)-Ifosfamide and (-)-(S)-Ifosfamide.[1] Research has shown that the metabolism of these enantiomers is stereoselective, potentially leading to differences in their efficacy and toxicity profiles.[1] (+)-(R)-Ifosfamide is preferentially metabolized by CYP3A4 to the active 4-hydroxyifosfamide, while (-)-(S)-Ifosfamide is more readily N-dechloroethylated, a pathway associated with toxic metabolites.[1] This guide will focus on the activity of the therapeutically relevant this compound and compare it with cyclophosphamide and other analogs.
Cyclophosphamide (CPA) is a structural isomer of ifosfamide and another widely used alkylating agent.[3] While both drugs share a similar mechanism of action, differences in their metabolism and pharmacokinetic properties can influence their therapeutic index.[3][4] This guide also includes data on other cyclophosphamide analogs to provide a broader context for drug development professionals.
Comparative In Vitro Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a key metric for assessing the potency of a compound in vitro. The following table summarizes the IC50 values for this compound's active metabolites, racemic ifosfamide, cyclophosphamide, and its analogs in various cancer cell lines. It is important to note that since ifosfamide and cyclophosphamide are prodrugs, in vitro assays require metabolic activation (e.g., using liver S9 fractions) or the use of pre-activated derivatives like 4-hydroperoxyifosfamide (4-OOH-IF) and 4-hydroperoxycyclophosphamide (4-OOH-CP).
| Compound | Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| 4-hydroxy-ifosfamide | MX1 | Human Tumor | 10.8 | Not Specified |
| Chloroacetaldehyde | MX1 | Human Tumor | 8.6 | Not Specified |
| 4-hydroxy-ifosfamide | S117 | Human Tumor | 25.0 | Not Specified |
| Chloroacetaldehyde | S117 | Human Tumor | 15.3 | Not Specified |
| Racemic Ifosfamide | HepG2 | Hepatocellular Carcinoma | 133 ± 8.9 | 24 hours |
| Racemic Ifosfamide | HepG2 | Hepatocellular Carcinoma | 125 ± 11.2 | 48 hours |
| Racemic Ifosfamide | HepG2 | Hepatocellular Carcinoma | 100.2 ± 7.6 | 72 hours |
| U2OS R+ (resistant) | U2OS | Osteosarcoma | 37.13 | Not Specified |
| 4-Hydroperoxyifosfamide | MOLT-4 | Acute Lymphoblastic Leukemia | Less cytotoxic than 4-OOH-CP | Not Specified |
| 4-Hydroperoxyifosfamide | ML-1 | Acute Myeloblastic Leukemia | Less cytotoxic than 4-OOH-CP | Not Specified |
| 4-Hydroperoxycyclophosphamide | MOLT-4 | Acute Lymphoblastic Leukemia | More cytotoxic than 4-OOH-IF | Not Specified |
| 4-Hydroperoxycyclophosphamide | ML-1 | Acute Myeloblastic Leukemia | More cytotoxic than 4-OOH-IF | Not Specified |
| Cyclophosphamide | Raw 264.7 | Monocyte Macrophage | 145.44 µg/ml | 48 hours |
| Cyclophosphamide | OVCAR-4 | Ovarian Cancer | Not specified | Not specified |
| Cyclophosphamide | PEO1 | Ovarian Cancer | Not specified | Not specified |
Comparative In Vivo Antitumor Activity
Preclinical in vivo studies are crucial for evaluating the therapeutic potential of anticancer agents in a physiological context. The following table summarizes the antitumor activity of ifosfamide and cyclophosphamide in human tumor xenograft models.
| Drug | Tumor Type | Model | Efficacy |
| Ifosfamide | Breast Cancer | Xenograft | 4/5 tumors showed regression |
| Ifosfamide | Colon Cancer | Xenograft | 1/3 tumors showed regression |
| Ifosfamide | Gastric Cancer | Xenograft | 1/1 tumor showed regression |
| Ifosfamide | Non-Small-Cell Lung Cancer | Xenograft | 2/7 tumors showed regression |
| Ifosfamide | Small-Cell Lung Cancer | Xenograft | 3/4 tumors showed regression |
| Ifosfamide | Sarcoma | Xenograft | 1/2 tumors showed regression |
| Ifosfamide | Testicular Cancer | Xenograft | 3/3 tumors showed regression |
| Ifosfamide | Overall | 30 Human Tumor Xenografts | 13/30 (43%) showed regression/remission |
| Cyclophosphamide | Overall | 30 Human Tumor Xenografts | 10/30 (33%) showed regression/remission |
A study on various experimental tumors indicated that ifosfamide demonstrated a greater increase in lifespan and cure rate compared to cyclophosphamide, particularly in tumors that were primarily resistant to cyclophosphamide.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of IC50 values using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (this compound, Cyclophosphamide, etc.)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the overnight culture medium from the cells and add the compound dilutions. Include untreated control wells. For prodrugs like ifosfamide and cyclophosphamide, a metabolic activation system (e.g., rat liver S9 fraction) should be included.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.
In Vivo Human Tumor Xenograft Model
This protocol describes a general procedure for evaluating the antitumor efficacy of test compounds in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cells
-
Complete culture medium
-
Matrigel (optional)
-
Test compounds and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation: Culture human cancer cells to 80-90% confluency. Harvest the cells and resuspend them in a sterile, serum-free medium or PBS, optionally mixed with Matrigel, to the desired concentration.
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of the immunocompromised mice.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the test compounds and vehicle control to the respective groups according to the planned dosing schedule and route of administration (e.g., intraperitoneal, oral gavage).
-
Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a specified duration), euthanize the mice. Tumors can be excised and weighed for further analysis.
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of ifosfamide and cyclophosphamide are mediated through the induction of DNA damage, which triggers a cascade of cellular events culminating in apoptosis.
Metabolic Activation of Ifosfamide
Ifosfamide is a prodrug that requires bioactivation in the liver. This process is stereoselective, with the (+)-(R)-enantiomer being preferentially hydroxylated at the C4 position by CYP3A4 to form 4-hydroxyifosfamide. This active metabolite exists in equilibrium with its tautomer, aldoifosfamide, which then spontaneously decomposes to the ultimate alkylating agent, isophosphoramide mustard, and the urotoxic byproduct, acrolein.[1][4] The (-)-(S)-enantiomer is more prone to N-dechloroethylation, leading to the formation of the neurotoxic metabolite chloroacetaldehyde.[1]
Caption: Metabolic activation pathway of this compound.
DNA Damage and Apoptotic Signaling
Isophosphoramide mustard, the active metabolite, is a bifunctional alkylating agent that forms inter- and intrastrand DNA cross-links.[2] This extensive DNA damage triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and the activation of apoptotic signaling cascades. Key players in this process include the activation of caspases 3, 8, and 9, and the modulation of pro- and anti-apoptotic proteins of the Bcl-2 family.[1][2]
Caption: Simplified signaling pathway of Ifosfamide-induced DNA damage and apoptosis.
Experimental Workflow for In Vitro and In Vivo Correlation
A logical workflow is essential for establishing a meaningful correlation between in vitro activity and in vivo efficacy.
Caption: Workflow for correlating in vitro and in vivo data.
References
- 1. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ClinPGx [clinpgx.org]
- 5. Comparative activity of ifosfamide and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation of (+)-Ifosfamide as a Single-Agent Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (+)-Ifosfamide against its racemic counterpart and other alternatives, supported by available experimental data. While clinical validation of this compound as a single-agent therapy is not extensively documented in publicly available literature, a strong scientific rationale for its preferential use can be constructed from preclinical and metabolic data. This document summarizes the existing evidence to support further investigation and development of this compound as a potentially safer and more effective chemotherapeutic agent.
Executive Summary
Ifosfamide is a chiral alkylating agent administered clinically as a racemic mixture of (+)-(R)-Ifosfamide and (-)-(S)-Ifosfamide. The enantiomers exhibit significantly different metabolic fates, which has profound implications for both therapeutic efficacy and toxicity. The activation of ifosfamide to its cytotoxic metabolite, isophosphoramide mustard, occurs primarily through 4-hydroxylation, a pathway preferentially undergone by the (+)-(R)-enantiomer. Conversely, the (-)-(S)-enantiomer is more susceptible to N-dechloroethylation, a metabolic route that not only detoxifies the drug but also generates metabolites responsible for the dose-limiting neurotoxicity and nephrotoxicity associated with ifosfamide therapy.[1]
This guide will delve into the metabolic pathways, compare preclinical efficacy and toxicity data, and present clinical data for racemic ifosfamide as a benchmark for the potential validation of this compound as a single-agent therapy.
Metabolic Pathways and Rationale for this compound
The differential metabolism of ifosfamide enantiomers by cytochrome P450 (CYP) enzymes is the cornerstone of the argument for the development of this compound.
Caption: Metabolic pathways of ifosfamide enantiomers.
As illustrated, the metabolic pathway of (+)-(R)-Ifosfamide is skewed towards the formation of the active cytotoxic metabolite, while the pathway for (-)-(S)-Ifosfamide leads to the generation of toxic byproducts. This suggests that a therapy based solely on this compound could potentially offer an improved therapeutic index.
Preclinical Efficacy and Toxicity
A key preclinical study in mice bearing childhood rhabdomyosarcoma xenografts directly compared the efficacy and toxicity of the individual enantiomers and the racemic mixture.
Table 1: Comparative Efficacy of Ifosfamide Enantiomers and Racemate in a Murine Rhabdomyosarcoma Xenograft Model [2]
| Treatment Group | Optimal Dose (mg/kg) | Tumor Growth Delay (days) |
| (+)-(R)-Ifosfamide | 200 | 14.5 |
| (-)-(S)-Ifosfamide | 200 | 13.9 |
| Racemic Ifosfamide | 200 | 14.2 |
Note: The differences in tumor growth delay were not statistically significant.[2]
Table 2: Comparative Toxicity of Ifosfamide Enantiomers and Racemate in Mice [2]
| Treatment Group | LD50 (mg/kg) |
| (+)-(R)-Ifosfamide | 630 |
| (-)-(S)-Ifosfamide | 610 |
| Racemic Ifosfamide | 620 |
Note: The differences in LD50 were not statistically significant.[2]
While this pivotal study did not demonstrate a significant difference in the therapeutic index between the enantiomers and the racemate in this specific model, it is important to note that the primary dose-limiting toxicities in humans, particularly neurotoxicity, are not always accurately recapitulated in murine models. The strong evidence of differential metabolism and the established role of chloroacetaldehyde in neurotoxicity provide a compelling argument for the potential of reduced toxicity with this compound in a clinical setting.[1]
Clinical Performance of Racemic Ifosfamide (Single-Agent)
The following tables summarize the clinical performance of racemic ifosfamide as a single agent in various cancer types. This data serves as a benchmark for what could be expected from a potentially improved agent like this compound.
Table 3: Single-Agent Racemic Ifosfamide Efficacy in Sarcomas
| Sarcoma Type | Dose (g/m²) | Number of Patients | Overall Response Rate (%) | Reference |
| Soft Tissue and Bone | 6 | - | 10 | [3] |
| Soft Tissue and Bone | 10 | - | 21 | [3] |
| Recurrent/Metastatic Osteosarcoma | 5 | - | 23 | [4] |
| Recurrent/Metastatic Osteosarcoma | 9 | - | 36 | [4] |
Table 4: Single-Agent Racemic Ifosfamide Efficacy in Other Solid Tumors
| Cancer Type | Dose | Number of Patients | Overall Response Rate (%) | Reference |
| Platinum/Paclitaxel Refractory Ovarian Cancer | 1.8 g/m²/day x 3 days | 21 | ~10-15 | [5] |
| Recurrent Germ Cell Tumors (third-line or greater) | - | - | 36 (disease-free status) | [6] |
Table 5: Common Toxicities of Racemic Ifosfamide [7]
| Adverse Event | Incidence (%) |
| Alopecia | ~90 |
| Hematuria (without mesna) | ~90 |
| Metabolic Acidosis | ~30 |
| Encephalopathy | ~15 |
Experimental Protocols
Preclinical Efficacy and Toxicity Study in Mice[2]
-
Animal Model: Immune-deprived female CBA/CaJ mice.
-
Tumor Model: Childhood rhabdomyosarcoma (HxRh28) xenografts.
-
Drug Administration: Intraperitoneal injection of (+)-(R)-Ifosfamide, (-)-(S)-Ifosfamide, or racemic ifosfamide at various doses.
-
Efficacy Endpoint: Tumor growth delay, defined as the difference in the time for tumors in treated versus control mice to reach a predetermined size.
-
Toxicity Endpoint: Lethal dose 50 (LD50) was determined in non-tumor-bearing mice.
-
Metabolism Studies: In vitro metabolism was assessed using hepatic microsomes from non-tumor-bearing female CBA/CaJ mice to measure the production of aldoifosfamide and isophosphoramide mustard.
Clinical Trial of Single-Agent Racemic Ifosfamide in Sarcomas[3]
-
Patient Population: Patients with advanced soft tissue or bone sarcomas.
-
Treatment Regimen: Ifosfamide administered at total doses of 6 g/m² or 10 g/m² per course.
-
Uroprotection: Mesna was co-administered to mitigate hemorrhagic cystitis.
-
Response Evaluation: Tumor response was assessed using standard imaging criteria.
-
Toxicity Monitoring: Patients were monitored for hematologic and non-hematologic toxicities.
Quantitative Analysis of Ifosfamide Enantiomers in Human Plasma[8]
Caption: Workflow for pharmacokinetic analysis of ifosfamide enantiomers.
A detailed protocol involves:
-
Sample Collection: Collection of blood samples from patients at various time points after ifosfamide administration.
-
Sample Preparation: Extraction of ifosfamide and its metabolites from plasma using liquid-liquid extraction.
-
Chromatographic Separation: Separation of the enantiomers using a chiral chromatography column (e.g., gas chromatography or HPLC).
-
Detection and Quantification: Detection and quantification of each enantiomer using a sensitive detector, such as a mass spectrometer.
Conclusion and Future Directions
The stereoselective metabolism of ifosfamide provides a strong rationale for the clinical development of this compound as a single-agent therapy. The preferential activation of the (+)-(R)-enantiomer and the association of the (-)-(S)-enantiomer with the production of neurotoxic and nephrotoxic metabolites suggest that an enantiomerically pure formulation of this compound could offer an improved therapeutic window compared to the currently used racemic mixture.
While a key preclinical study in a murine model did not show a significant difference in efficacy or toxicity, the limitations of animal models in predicting human-specific toxicities, particularly neurotoxicity, are well-recognized. The extensive clinical data on the efficacy and toxicity of racemic ifosfamide provide a solid foundation for comparison.
The validation of this compound as a single-agent therapy requires dedicated clinical trials. Such trials should be designed to compare the efficacy, and critically, the toxicity profile of this compound against racemic ifosfamide in relevant patient populations. The development of this compound represents a promising opportunity for a safer and potentially more effective treatment option for patients with various cancers.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Enantiomeric separation of R- and S-ifosfamide and their determination in serum from clinical subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Partitioning of ifosfamide and its metabolites between red blood cells and plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chromatographic analysis of the enantiomers of ifosfamide and some of its metabolites in plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. benchchem.com [benchchem.com]
- 7. ascopubs.org [ascopubs.org]
Navigating Oxazaphosphorine Resistance: A Comparative Guide to Ifosfamide and Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profiles of two widely used alkylating agents, ifosfamide and cyclophosphamide. By presenting supporting experimental data, detailed methodologies, and visual representations of key cellular pathways, this document aims to be a valuable resource for researchers investigating mechanisms of drug resistance and developing novel therapeutic strategies.
Executive Summary
Ifosfamide (IFO) and cyclophosphamide (CPA) are structurally related oxazaphosphorine prodrugs that require metabolic activation to exert their cytotoxic effects. While sharing a common mechanism of action—DNA alkylation—clinical and preclinical evidence suggests an incomplete cross-resistance between them. This guide delves into the experimental data that underpins this observation, focusing on differential metabolism, mechanisms of resistance, and comparative cytotoxicity. The presented data indicates that ifosfamide may retain activity in some cyclophosphamide-resistant tumors, a phenomenon attributed to differences in their activation by cytochrome P450 isozymes and detoxification by aldehyde dehydrogenase.
Comparative Cytotoxicity Data
Direct, head-to-head comparisons of IC50 values for ifosfamide and cyclophosphamide in the same sensitive and resistant cancer cell lines are limited in publicly available literature. However, studies on their active metabolites and in specific cancer models provide valuable insights into their relative potency and potential for cross-resistance.
Table 1: Comparative in vitro Cytotoxicity of Activated Oxazaphosphorines
| Cell Line | Cancer Type | Drug | IC50 (µM) | Comments |
| MOLT-4 | Acute Lymphoblastic Leukemia | 4-Hydroperoxyifosfamide (Active IFO metabolite) | Less cytotoxic | 4-OOH-IF was found to be less potent than 4-OOH-CP in this cell line.[1] |
| ML-1 | Acute Myeloblastic Leukemia | 4-Hydroperoxycyclophosphamide (Active CPA metabolite) | More cytotoxic | MOLT-4 cells were more sensitive to both agents than ML-1 cells.[1] |
| U2OS (Sensitive) | Osteosarcoma | Ifosfamide | ~26.77 µM | Baseline sensitivity before induction of resistance. |
| U2OS (Resistant) | Osteosarcoma | Ifosfamide | ~37.13 µM | Demonstrates acquired resistance to ifosfamide. |
| HepG2 | Hepatocellular Carcinoma | Glufosfamide (Ifosfamide derivative) | 112.32 ± 8.5 (24h) | Glufosfamide is a glucose conjugate of isophosphoramide mustard. |
| HepG2 | Hepatocellular Carcinoma | Ifosfamide | 133 ± 8.9 (24h) |
Note: The data for U2OS cells with ifosfamide did not include a direct comparison with cyclophosphamide.
Table 2: Clinical Response in Cyclophosphamide-Pretreated Patients
| Cancer Type | Treatment | Response Rate | Reference |
| Soft Tissue Sarcoma | Ifosfamide | 7% in pretreated patients | |
| Malignant Lymphomas | Ifosfamide | Active in multi-refractory cases | [2] |
| Small Cell Lung Cancer | Ifosfamide | Active in refractory cases | [2] |
Signaling Pathways and Mechanisms of Resistance
The differential activity and incomplete cross-resistance between ifosfamide and cyclophosphamide can be attributed to several factors, primarily their metabolic activation and detoxification pathways, as well as downstream DNA damage response and repair mechanisms.
Metabolic Activation and Detoxification
Both drugs are activated by hepatic cytochrome P450 (CYP) enzymes and can be detoxified by aldehyde dehydrogenases (ALDH). However, the specific isozymes involved and the efficiency of these processes differ, influencing the generation of active and inactive metabolites. Overexpression of ALDH1A1 and ALDH3A1 is a key mechanism of resistance to both drugs.[3]
DNA Damage Response
The active metabolites of both drugs, isophosphoramide mustard and phosphoramide mustard, are bifunctional alkylating agents that form DNA cross-links, triggering the DNA damage response (DDR) pathway, which can lead to cell cycle arrest and apoptosis.[4] Enhanced DNA repair capacity is a crucial mechanism of resistance. The key signaling kinases ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are activated in response to DNA double-strand breaks and single-strand DNA, respectively, initiating a cascade that involves checkpoint kinases Chk1 and Chk2.[5][6][7]
Experimental Protocols
Establishment of Drug-Resistant Cancer Cell Lines
A common method for developing drug-resistant cell lines is through continuous or intermittent exposure to escalating concentrations of the cytotoxic agent.
Protocol:
-
Determine Initial IC50: Culture the parental cancer cell line and determine the 50% inhibitory concentration (IC50) of ifosfamide or cyclophosphamide using a standard cytotoxicity assay (e.g., MTT assay).
-
Initial Exposure: Treat the parental cells with a starting concentration of the drug, typically at or below the IC50.
-
Dose Escalation: Gradually increase the drug concentration in the culture medium as the cells begin to recover and proliferate. This can be done in a stepwise manner, for example, by increasing the concentration by 1.5 to 2-fold with each passage.[8]
-
Maintenance: Once a desired level of resistance is achieved (typically confirmed by a significant increase in IC50 compared to the parental line), the resistant cell line is maintained in a culture medium containing a constant, sublethal concentration of the drug.
-
Validation: Periodically assess the stability of the resistant phenotype by determining the IC50 and comparing it to the parental cell line.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of ifosfamide or cyclophosphamide (and/or their active metabolites). Include untreated control wells. For prodrugs like ifosfamide and cyclophosphamide, a metabolic activation system (e.g., liver S9 fraction) may be required in the culture medium.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value from the dose-response curve.[9][10]
Aldehyde Dehydrogenase (ALDH) Activity Assay
The ALDEFLUOR™ assay is a fluorescent reagent system used to identify and quantify the population of cells with high ALDH enzymatic activity.
Protocol:
-
Cell Preparation: Prepare a single-cell suspension from the cell line of interest.
-
ALDEFLUOR™ Reaction: Incubate the cells with the activated ALDEFLUOR™ reagent. A portion of the cells should be treated with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) to serve as a negative control.
-
Incubation: Incubate the cells at 37°C to allow for the conversion of the ALDEFLUOR™ substrate to a fluorescent product in ALDH-positive cells.
-
Flow Cytometry: Analyze the cell populations using a flow cytometer. The cells with high ALDH activity will exhibit a shift in fluorescence intensity compared to the DEAB-treated control population.
-
Quantification: Quantify the percentage of ALDH-positive cells in the total cell population.
Conclusion
The evidence presented in this guide suggests that while ifosfamide and cyclophosphamide are closely related, they exhibit a degree of differential activity and incomplete cross-resistance. This is likely due to nuances in their metabolic activation and detoxification pathways. For researchers, these differences present opportunities for therapeutic strategies that could overcome resistance to one agent by utilizing the other. Further head-to-head preclinical studies are warranted to fully elucidate the comparative efficacy and mechanisms of cross-resistance between these two important chemotherapeutic agents.
References
- 1. Comparison of In Vitro Antileukemic Activity of 4-Hydroperoxyifosfamide and 4-Hydroperoxycyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative activity of ifosfamide and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting DNA Repair Pathways in Hematological Malignancies [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. The ATM-Chk2 and ATR-Chk1 pathways in DNA damage signaling and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
Comparative Toxicity Profiles of Ifosfamide Enantiomers: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the toxicity profiles of the (R)- and (S)-enantiomers of the chemotherapeutic agent ifosfamide. The information presented is collated from preclinical and in vitro studies to support further research and drug development efforts.
Executive Summary
Ifosfamide, a widely used anticancer drug, is administered as a racemic mixture of its two enantiomers, (R)-ifosfamide and (S)-ifosfamide. Emerging evidence strongly indicates that the toxicity profile of ifosfamide is primarily associated with its (S)-enantiomer. This is attributed to the differential metabolism of the enantiomers by cytochrome P450 enzymes. (S)-ifosfamide is preferentially metabolized via N-dechloroethylation, leading to the formation of the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA). In contrast, (R)-ifosfamide is predominantly converted to its active alkylating metabolite, 4-hydroxyifosfamide, suggesting a potentially superior therapeutic index. This guide delves into the experimental data supporting these differences in toxicity.
Data Presentation: Comparative Toxicity
While direct comparative LD50 and IC50 values for the individual enantiomers are not extensively reported in publicly available literature, the existing data on racemic ifosfamide and the metabolic profiles of the enantiomers provide a strong basis for understanding their differential toxicity.
| Parameter | Racemic Ifosfamide | (R)-Ifosfamide | (S)-Ifosfamide | Key Findings & References |
| Acute Toxicity (LD50) | Oral LD50 (rat): 143 mg/kg[1] Intraperitoneal LD50 (rat): 140 mg/kg[1] Subcutaneous LD50 (rat): 160 mg/kg[1] | Data not consistently available. | Data not consistently available. | One study in mice found no statistically significant differences in toxicity between the enantiomers and the racemic mixture.[2] However, metabolic studies strongly suggest (S)-ifosfamide is the more toxic enantiomer. |
| In Vitro Cytotoxicity (IC50) | U2OS (osteosarcoma): 32.24 µM - 38.97 µM[3] HOS (osteosarcoma): 1,202 µM[4] HT1080 (fibrosarcoma): 0.38 mM[5] | Tumor cells expressing CYP3A4 are most sensitive to (R)-ifosfamide cytotoxicity.[6] | Data not consistently available. | (R)-ifosfamide is more efficiently converted to the active cytotoxic metabolite by CYP3A4, suggesting potentially higher potency against certain cancer cells.[6] |
| Primary Toxicities | Neurotoxicity, nephrotoxicity, urotoxicity, myelosuppression.[7][8] | Lower potential for neurotoxicity and nephrotoxicity. | Major contributor to neurotoxicity and nephrotoxicity due to chloroacetaldehyde (CAA) formation.[9] | The differential metabolism is the key determinant of the toxicity profile. |
| Metabolizing Enzymes | Primarily CYP3A4 and CYP2B6.[7][9][10] | Preferentially metabolized by CYP3A4 via 4-hydroxylation (activation).[11] | Preferentially metabolized by CYP2B6 and CYP3A4 via N-dechloroethylation (toxification).[9][11] | Enantioselective metabolism is well-documented.[10][11] |
| Key Toxic Metabolite | Chloroacetaldehyde (CAA) and Acrolein.[7][9] | Lower production of CAA. | Higher production of CAA.[9] | CAA is directly implicated in neurotoxicity and nephrotoxicity. |
Signaling Pathways and Mechanisms of Toxicity
The differential toxicity of ifosfamide enantiomers is rooted in their metabolic pathways. The following diagrams illustrate the key metabolic routes and the subsequent mechanism of chloroacetaldehyde-induced toxicity.
The neurotoxicity and nephrotoxicity associated with (S)-ifosfamide are primarily mediated by its metabolite, chloroacetaldehyde (CAA). CAA exerts its toxic effects through mechanisms including mitochondrial dysfunction and depletion of glutathione.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings. Below are representative protocols for in vivo and in vitro toxicity assessments of ifosfamide.
In Vivo Toxicity Assessment in Mice
This protocol outlines a general procedure for evaluating the acute toxicity of ifosfamide enantiomers in a murine model.
Protocol Details:
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.[12]
-
Housing: Standardized conditions with a 12-hour light/dark cycle and ad libitum access to food and water.[12]
-
Drug Preparation: Ifosfamide enantiomers are dissolved in sterile saline.[12]
-
Dosing: A single intraperitoneal injection of the test compound is administered.[12] For acute toxicity, a range of doses (e.g., 12.5, 25, 50 mg/kg) would be used to determine the LD50.[13]
-
Monitoring: Animals are observed daily for clinical signs of toxicity, and body weight is recorded.
-
Endpoint: At a predetermined time point (e.g., 24 hours or upon observation of severe toxicity), animals are euthanized.[13]
-
Analysis: Blood is collected for biochemical analysis (e.g., kidney and liver function tests). Tissues (e.g., kidney, brain) are collected for histopathological examination.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
Protocol Details: [14][15][16]
-
Cell Culture: Human cancer cell lines (e.g., U2OS osteosarcoma cells) are cultured in appropriate media and conditions.[3]
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere overnight.[3]
-
Drug Treatment: The culture medium is replaced with fresh medium containing various concentrations of the ifosfamide enantiomers.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT reagent (final concentration 0.5 mg/mL) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the control, and IC50 values are calculated from the dose-response curves.
Conclusion
The available evidence strongly suggests that the toxicity of ifosfamide is enantiomer-dependent, with (S)-ifosfamide being the primary contributor to neurotoxic and nephrotoxic side effects through its metabolite, chloroacetaldehyde. Conversely, (R)-ifosfamide is preferentially metabolized to the active anticancer compound. These findings highlight the potential for developing enantiomerically pure (R)-ifosfamide as a therapeutic agent with an improved safety profile. Further research, particularly direct comparative in vivo toxicity studies and clinical trials, is warranted to fully elucidate the therapeutic potential of (R)-ifosfamide.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Efficacy, toxicity, pharmacokinetics, and in vitro metabolism of the enantiomers of ifosfamide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induced resistance to ifosfamide in osteosarcoma cells suggests a more aggressive tumor profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Role of human liver microsomal CYP3A4 and CYP2B6 in catalyzing N-dechloroethylation of cyclophosphamide and ifosfamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stereoselectivity in metabolism of ifosfamide by CYP3A4 and CYP2B6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Head-to-Head Battle in Sarcoma Treatment: Ifosfamide vs. Cyclophosphamide
For researchers, scientists, and drug development professionals, understanding the nuances between structurally similar yet functionally distinct chemotherapeutic agents is paramount. This guide provides an in-depth, data-driven comparison of ifosfamide and cyclophosphamide, two alkylating agents pivotal in the treatment of various sarcomas.
Both ifosfamide and cyclophosphamide are oxazaphosphorine prodrugs that require hepatic activation to exert their cytotoxic effects. Their primary mechanism of action involves the alkylation of DNA, leading to strand breakage and inhibition of protein synthesis, ultimately resulting in cancer cell death.[1][2] Despite their shared heritage, differences in their metabolic pathways lead to distinct efficacy and toxicity profiles, a critical consideration in clinical practice and future drug development.
Efficacy in Sarcomas: A Comparative Analysis
Clinical evidence from randomized trials provides a direct comparison of the anti-tumor activity of ifosfamide and cyclophosphamide in specific sarcoma subtypes.
Ewing Sarcoma
The large, international, randomized, non-inferiority Euro-EWING99-R1 trial provided key insights into the comparative efficacy of these two agents in standard-risk Ewing sarcoma.[3][4] Following a standardized induction therapy, patients were randomized to receive consolidation therapy with either a cyclophosphamide-based regimen (VAC) or an ifosfamide-based regimen (VAI).
| Efficacy Endpoint | Vincristine, Dactinomycin, Ifosfamide (VAI) | Vincristine, Dactinomycin, Cyclophosphamide (VAC) |
| 3-Year Event-Free Survival (EFS) | 78.2% | 75.4% |
| 3-Year Overall Survival (OS) | Not significantly different between arms | Not significantly different between arms |
| Data from the Euro-EWING99-R1 trial.[3][4] |
The trial concluded that cyclophosphamide may be a suitable replacement for ifosfamide in the consolidation treatment of standard-risk Ewing sarcoma, demonstrating non-inferiority in terms of survival outcomes.[3]
Soft Tissue Sarcomas
A randomized phase II trial by the European Organization for Research and Treatment of Cancer (EORTC) compared single-agent ifosfamide to cyclophosphamide in adult patients with advanced soft tissue sarcomas.[5][6]
| Efficacy Endpoint | Ifosfamide | Cyclophosphamide |
| Overall Response Rate (ORR) | 18% | 8% |
| Response Rate in Chemotherapy-Naïve Patients | 25% | 13% |
| Data from the EORTC randomized phase II trial.[5][6] |
The results suggested a trend towards a higher response rate with ifosfamide, particularly in patients who had not received prior chemotherapy.[5][6] Responses were noted in synovial sarcomas, mixed mesodermal sarcomas, and fibrosarcomas.[6]
Rhabdomyosarcoma
The Cooperative Weichteilsarkom Studiengruppe (CWS) has conducted studies evaluating the substitution of cyclophosphamide with ifosfamide in treatment regimens for rhabdomyosarcoma. The CWS-86 study replaced cyclophosphamide with ifosfamide in the VACA regimen (vincristine, actinomycin D, cyclophosphamide, and doxorubicin) to create the VAIA regimen. A comparison of initial tumor response between the two regimens was reported.
| Response to Initial Chemotherapy | VACA (Cyclophosphamide) | VAIA (Ifosfamide) |
| Good Responders (Complete or >2/3 Regression) | 55% | 71% |
| Preliminary data from a comparison of CWS studies. |
These preliminary findings indicated a trend towards a higher rate of good responders with the ifosfamide-containing regimen.
Toxicity Profiles: A Tale of Two Metabolites
The differing toxicity profiles of ifosfamide and cyclophosphamide are largely attributed to variations in their metabolic pathways and the resulting byproducts.[7]
| Adverse Event | Ifosfamide | Cyclophosphamide |
| Renal Toxicity (Acute Tubular) | More frequent (Grade 2-4: 31% in VAI arm of Euro-EWING99-R1)[3] | Less frequent (Grade 2-4: 16% in VAC arm of Euro-EWING99-R1)[3] |
| Hematologic Toxicity (Thrombocytopenia) | Less frequent (35% in VAI arm of Euro-EWING99-R1)[3] | More frequent (45% in VAC arm of Euro-EWING99-R1)[3] |
| Neurotoxicity (Encephalopathy) | A known dose-limiting toxicity[1] | Less common |
| Myelosuppression | Generally less severe than cyclophosphamide at equitoxic doses[5] | More pronounced leukopenia observed in some studies[6] |
| Nausea and Vomiting | Can be more severe[6] | Generally less severe |
The preferential N-dechloroethylation of ifosfamide leads to a higher production of chloroacetaldehyde, a metabolite implicated in its characteristic neurotoxicity and nephrotoxicity.[7] Conversely, cyclophosphamide's metabolism favors the formation of acrolein, which is primarily responsible for hemorrhagic cystitis, a toxicity that can be mitigated with the use of mesna.[7]
Experimental Protocols: A Closer Look at Key Trials
A detailed understanding of the methodologies employed in comparative clinical trials is crucial for interpreting their findings.
Euro-EWING99-R1 Trial (NCT00020566)
-
Patient Population: Patients under 50 years of age with standard-risk localized Ewing sarcoma.[8][9]
-
Induction Chemotherapy: All patients received six courses of VIDE (vincristine, ifosfamide, doxorubicin, and etoposide) and one course of VAI.[8]
-
Randomization: Patients were then randomized to one of two consolidation arms:
-
Endpoints: The primary endpoint was event-free survival. Secondary endpoints included overall survival and toxicity.[3]
EORTC Randomized Phase II Trial in Soft Tissue Sarcomas
-
Patient Population: Adult patients (15-75 years) with advanced or metastatic soft tissue sarcoma.[5]
-
Treatment Arms:
-
Supportive Care: All patients received mesna to prevent urothelial toxicity.[5]
-
Endpoints: The primary endpoint was the overall response rate.[5]
Mechanism of Action and Metabolic Pathways
The following diagrams illustrate the metabolic activation and detoxification pathways of cyclophosphamide and ifosfamide, as well as the experimental workflow of a comparative clinical trial.
References
- 1. An overview of cyclophosphamide and ifosfamide pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ifosfamide vs cyclophosphamide in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cyclophosphamide compared with ifosfamide in consolidation treatment of standard-risk Ewing sarcoma: results of the randomized noninferiority Euro-EWING99-R1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cyclophosphamide versus ifosfamide: a randomized phase II trial in adult soft-tissue sarcomas. The European Organization for Research and Treatment of Cancer [EORTC], Soft Tissue and Bone Sarcoma Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cyclophosphamide versus ifosfamide: final report of a randomized phase II trial in adult soft tissue sarcomas. [iris.hunimed.eu]
- 7. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. ISRCTN [isrctn.com]
Efficacy of Ifosfamide in Cyclophosphamide-Resistant Tumors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of ifosfamide, with a particular focus on its potential utility in tumors that have developed resistance to the structurally related alkylating agent, cyclophosphamide. This document summarizes key preclinical and clinical findings, details relevant experimental methodologies, and visualizes the underlying molecular pathways to inform future research and drug development efforts.
Introduction
Cyclophosphamide (CYC) is a widely used chemotherapeutic agent effective against a broad spectrum of malignancies. However, the development of resistance is a significant clinical challenge, limiting its long-term efficacy. Ifosfamide (IFO), a structural analog of cyclophosphamide, has emerged as a potential therapeutic option in this setting. Evidence suggests a lack of complete cross-resistance between these two agents, indicating that ifosfamide may retain activity in tumors that no longer respond to cyclophosphamide.[1] This guide explores the experimental data supporting this hypothesis.
Comparative Efficacy of Ifosfamide in Cyclophosphamide-Resistant Models
Preclinical and clinical studies have investigated the activity of ifosfamide in tumors with demonstrated resistance to cyclophosphamide.
Preclinical Evidence
A key preclinical study utilized human tumor xenografts in thymus aplastic nude mice to compare the antineoplastic efficacy of ifosfamide and cyclophosphamide. In a panel of 30 human tumor xenografts, ifosfamide demonstrated a higher overall response rate than cyclophosphamide.[2]
Table 1: Comparative Efficacy of Ifosfamide vs. Cyclophosphamide in Human Tumor Xenografts [2]
| Treatment Group | Number of Xenografts | Tumor Regression/Remission | Response Rate |
| Ifosfamide (IFO) | 30 | 13 | 43% |
| Cyclophosphamide (CYC) | 30 | 10 | 33% |
These findings suggest that ifosfamide may be active against a broader range of tumors, including those with inherent or acquired resistance to cyclophosphamide.
Clinical Evidence
The differential activity of ifosfamide has also been observed in clinical settings. Combination chemotherapy with ifosfamide has proven effective in the second-line treatment of various cancers, including sarcomas, malignant lymphomas, lung cancer, and testicular cancer, many of which were pretreated with or refractory to cyclophosphamide-containing regimens.[1]
The Role of Ifosfamide Enantiomers
Ifosfamide is a chiral molecule and is administered as a racemic mixture of two enantiomers: (+)-(R)-Ifosfamide and (-)-(S)-Ifosfamide. Research into the differential activity and metabolism of these enantiomers is ongoing. Some studies suggest that the metabolism of R- and S-ifosfamide is enantioselective, which could impact both their efficacy and toxicity profiles.[3][4]
One study indicated that tumor cells expressing the P450 enzyme CYP3A4 were most sensitive to the cytotoxic effects of R-ifosfamide.[3] This was attributed to a higher rate of activation of R-ifosfamide to its 4-hydroxylated active metabolite by CYP3A4 compared to S-ifosfamide.[3] Conversely, another study reported that the (-)-S enantiomers of both cyclophosphamide and ifosfamide exerted a higher antiproliferative effect in several tumor models.[5][6] However, a separate in vivo study in a childhood rhabdomyosarcoma xenograft model found no statistically significant difference in the efficacy of (+)-(R)-IFF, (-)-(S)-IFF, and racemic-IFF.[7][8]
These conflicting findings highlight the need for further investigation into the specific roles of each enantiomer, particularly in the context of cyclophosphamide resistance.
Mechanisms of Cyclophosphamide Resistance and the Potential of Ifosfamide
Understanding the molecular mechanisms underlying cyclophosphamide resistance is crucial for developing strategies to overcome it. Key pathways implicated in resistance include drug metabolism and DNA repair.
The Aldehyde Dehydrogenase (ALDH) Pathway
A primary mechanism of resistance to oxazaphosphorines involves their metabolic detoxification by aldehyde dehydrogenase (ALDH) enzymes.[9][10][11][12] Both cyclophosphamide and ifosfamide are pro-drugs that require hepatic activation by cytochrome P450 enzymes to form their active metabolites. These active metabolites can then be detoxified by ALDH to inactive carboxylic acid derivatives. Overexpression of ALDH, particularly the ALDH1A1 and ALDH3A1 isoforms, has been correlated with increased resistance to cyclophosphamide in various tumor cell lines.[12]
The differential metabolism of ifosfamide compared to cyclophosphamide may contribute to its efficacy in resistant tumors. While both are substrates for ALDH, variations in their affinity for specific ALDH isoforms could lead to different rates of detoxification.
DNA Repair Pathways
The cytotoxic effects of cyclophosphamide and ifosfamide are mediated by the formation of DNA cross-links by their active mustard metabolites. Efficient DNA repair mechanisms in tumor cells can counteract this damage, leading to drug resistance. Several DNA repair pathways, including base excision repair (BER), nucleotide excision repair (NER), and homologous recombination (HR), are involved in repairing alkylating agent-induced DNA damage.[13][14][15][16] Overexpression or enhanced activity of key enzymes in these pathways can contribute to cyclophosphamide resistance. While both drugs induce DNA damage, subtle differences in the types of adducts formed or their recognition by repair enzymes could potentially lead to differential sensitivity in resistant cells.
Experimental Protocols
Detailed methodologies are essential for the accurate interpretation and replication of preclinical findings. Below is a generalized protocol for establishing a cyclophosphamide-resistant tumor xenograft model and evaluating the efficacy of ifosfamide.
Establishment of a Cyclophosphamide-Resistant Tumor Xenograft Model
-
Cell Line Selection: Begin with a human cancer cell line known to be initially sensitive to cyclophosphamide.
-
Animal Model: Utilize immunodeficient mice (e.g., athymic nude or SCID mice) to prevent graft rejection.[17]
-
Tumor Implantation: Subcutaneously inject a suspension of the selected cancer cells into the flank of the mice.[18]
-
Induction of Resistance: Once tumors are established (e.g., reach a volume of 100-200 mm³), begin treatment with cyclophosphamide at a clinically relevant dose and schedule.
-
Monitoring and Selection: Monitor tumor growth. Tumors that continue to grow despite cyclophosphamide treatment are considered resistant.
-
Passaging of Resistant Tumors: Excise the resistant tumors, mechanically or enzymatically dissociate them, and implant the tumor fragments or cells into new recipient mice. Repeat this process for several passages to establish a stable cyclophosphamide-resistant xenograft line.
Efficacy Testing of Ifosfamide in the Resistant Model
-
Animal Groups: Randomly assign mice bearing the established cyclophosphamide-resistant tumors to different treatment groups:
-
Vehicle control
-
Cyclophosphamide (to confirm resistance)
-
Racemic Ifosfamide
-
(+)-(R)-Ifosfamide
-
(-)-(S)-Ifosfamide
-
-
Drug Administration: Administer the drugs via a clinically relevant route (e.g., intraperitoneal or intravenous injection) at predetermined doses and schedules.[2]
-
Tumor Volume Measurement: Measure tumor dimensions with calipers at regular intervals (e.g., twice weekly) and calculate tumor volume using the formula: (Length x Width²) / 2.[18]
-
Endpoint Analysis: The primary endpoint is typically tumor growth inhibition. Other endpoints can include tumor weight at the end of the study, survival analysis, and biomarker analysis from tumor tissue.
-
Statistical Analysis: Compare tumor growth between the treatment groups and the vehicle control group using appropriate statistical methods.
Conclusion
The available evidence suggests that ifosfamide is a promising agent for the treatment of cyclophosphamide-resistant tumors. Its lack of complete cross-resistance and differential metabolic profile provide a strong rationale for its use in this clinical setting. However, the precise role and efficacy of the individual (+)- and (-)-enantiomers of ifosfamide in overcoming cyclophosphamide resistance remain to be fully elucidated and require further dedicated preclinical investigation. The experimental framework outlined in this guide provides a basis for conducting such studies, which will be critical for optimizing the clinical application of ifosfamide and its enantiomers in patients with cyclophosphamide-refractory malignancies.
References
- 1. Comparative activity of ifosfamide and cyclophosphamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical phase II study of ifosfamide in human tumour xenografts in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective metabolism and cytotoxicity of R-ifosfamide and S-ifosfamide by tumor cell-expressed cytochromes P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. II. Antiproliferative activity of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparative studies on biological activity of /+/R and /-/S enantiomers of cyclophosphamide and ifosfamide. I. Antitumour effect of cyclophosphamide and ifosfamide enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinPGx [clinpgx.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Role of aldehyde dehydrogenase in cyclophosphamide-resistant L1210 leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Selective Inhibitors for Human Aldehyde Dehydrogenase 3A1 (ALDH3A1) for the Enhancement of Cyclophosphamide Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Induction of cyclophosphamide-resistance by aldehyde-dehydrogenase gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of DNA repair enzymes in the cellular resistance to oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DNA repair and the contribution to chemotherapy resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. entity-health.com.au [entity-health.com.au]
- 16. Inhibition of DNA Repair Enzymes as a Valuable Pharmaceutical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scispace.com [scispace.com]
- 18. veterinarypaper.com [veterinarypaper.com]
A Comparative Guide to the Metabolic Pathways of Ifosfamide and Cyclophosphamide
For Researchers, Scientists, and Drug Development Professionals
Ifosfamide (IFO) and cyclophosphamide (CPA) are structurally isomeric oxazaphosphorine alkylating agents, both widely used as prodrugs in cancer chemotherapy. Their therapeutic and toxic effects are dictated by a complex series of metabolic activation and detoxification pathways, primarily mediated by hepatic cytochrome P450 (CYP) and aldehyde dehydrogenase (ALDH) enzymes. While sharing a common metabolic framework, critical differences in enzyme kinetics and pathway preferences lead to distinct efficacy and toxicity profiles. This guide provides a detailed comparison of their metabolic pathways, supported by experimental data and methodologies.
Key Metabolic Differences at a Glance
The primary metabolic distinction between ifosfamide and cyclophosphamide lies in the balance between two competing pathways: 4-hydroxylation (bioactivation) and N-dechloroethylation (inactivation and toxification).
-
Cyclophosphamide preferentially undergoes 4-hydroxylation, leading to the formation of its active cytotoxic metabolite, phosphoramide mustard, and the urotoxic byproduct, acrolein.[1][2]
-
Ifosfamide , in contrast, has a significantly higher propensity for N-dechloroethylation, a pathway that generates the neurotoxic and nephrotoxic metabolite, chloroacetaldehyde (CAA).[3][4] This difference is a key determinant of the characteristic central nervous system toxicity associated with ifosfamide.[2]
Quantitative Comparison of Metabolic Pathways
The following tables summarize key quantitative data comparing the metabolism of ifosfamide and cyclophosphamide.
| Parameter | Ifosfamide | Cyclophosphamide | Reference |
| Primary Metabolic Route | N-dechloroethylation | 4-Hydroxylation (ring-opening) | [2] |
| N-dechloroethylation (%) | ~45% | ~10% | [3][4] |
| Peak Activated Metabolite Levels | Lower (approx. 1/3 of CPA) | Higher | [5] |
| Excretion as Activated Metabolites (%) | 0.3% | 1.0% | [5] |
Table 1: Major Metabolic Pathway Comparison
| Enzyme | Ifosfamide Preference | Cyclophosphamide Preference | Reference |
| CYP3A4 | Higher | Lower | [6] |
| CYP2B6 | Lower | Higher | [6] |
Table 2: Cytochrome P450 Isoenzyme Preference for 4-Hydroxylation
Metabolic Pathway Diagrams
The following diagrams illustrate the metabolic pathways of ifosfamide and cyclophosphamide.
Experimental Protocols
A variety of analytical techniques are employed to study the metabolism of ifosfamide and cyclophosphamide. Below are summaries of common experimental methodologies.
In Vitro Metabolism Studies Using Liver Microsomes
-
Objective: To determine the kinetics of metabolism by specific CYP enzymes.
-
Methodology:
-
Incubation: Human liver microsomes are incubated with the drug (ifosfamide or cyclophosphamide) in the presence of an NADPH-generating system.
-
Reaction Termination: The reaction is stopped at various time points by the addition of a solvent like acetonitrile.
-
Analysis: The formation of metabolites is quantified using LC-MS/MS or other sensitive analytical methods.[7][8]
-
Enzyme Kinetics: By varying the substrate concentration, Michaelis-Menten kinetics (Km and Vmax) can be determined for the formation of each metabolite.[6]
-
Quantification of Metabolites in Biological Samples (UPLC-ESI-QTOFMS)
-
Objective: To identify and quantify drug metabolites in biological matrices like urine or plasma.
-
Methodology:
-
Sample Preparation: Urine samples are diluted with aqueous acetonitrile and centrifuged to remove proteins.[9]
-
Chromatographic Separation: An aliquot of the supernatant is injected into a UPLC system equipped with a C18 column. A gradient elution with mobile phases consisting of 0.1% formic acid in water and acetonitrile is used for separation.[9]
-
Mass Spectrometric Detection: The eluent is introduced into a QTOF mass spectrometer operating in positive electrospray ionization mode. Accurate mass measurements and MS/MS fragmentation patterns are used to identify and quantify the metabolites.[9]
-
Fluorometric Determination of Activated Metabolites
-
Objective: To quantify the concentration of activated 4-hydroxy metabolites in blood and urine.
-
Methodology:
-
Principle: The assay is based on the condensation of acrolein, liberated from the 4-hydroxy metabolites, with m-aminophenol to yield a fluorescent product, 7-hydroxyquinoline.[5]
-
Sample Preparation: Blood or urine samples are treated to liberate acrolein. Interfering fluorescent compounds are removed by extraction with dichloromethane.[5]
-
Fluorescence Measurement: The fluorescence of the resulting 7-hydroxyquinoline is measured to determine the concentration of the activated metabolites.[5][10]
-
Conclusion
The metabolic pathways of ifosfamide and cyclophosphamide, while sharing many similarities, exhibit critical differences that have profound clinical implications. The preferential N-dechloroethylation of ifosfamide leads to a higher production of the neurotoxic and nephrotoxic metabolite chloroacetaldehyde, explaining its distinct toxicity profile compared to cyclophosphamide. Conversely, the more efficient 4-hydroxylation of cyclophosphamide results in higher levels of its active metabolite. A thorough understanding of these metabolic nuances, supported by robust experimental data, is crucial for optimizing the therapeutic use of these important anticancer agents and for the development of safer and more effective analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. ClinPGx [clinpgx.org]
- 4. PharmGKB summary: ifosfamide pathways, pharmacokinetics and pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative study on human pharmacokinetics of activated ifosfamide and cyclophosphamide by a modified fluorometric test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential activation of cyclophosphamide and ifosphamide by cytochromes P-450 2B and 3A in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An in vitro metabolic activation assay using liver microsomes in diffusion chambers: induction of sister chromatid exchanges and chromosome aberrations by cyclophosphamide or ifosfamide in cultured human and Chinese hamster cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Comparative Metabolism of Cyclophosphamide and Ifosfamide in the Mouse Using UPLC-ESI-QTOFMS-Based Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [Fluorometric determination of "activated" cyclophosphamide and ifosfamide in blood (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Ifosfamide Enantiomer Separation
For Researchers, Scientists, and Drug Development Professionals
The stereoselective analysis of ifosfamide enantiomers is critical in pharmacokinetic and clinical studies due to their different pharmacological and toxicological profiles. This guide provides a comparative overview of validated analytical methods for the separation and quantification of ifosfamide enantiomers, focusing on High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE). Experimental data and detailed methodologies are presented to aid in the selection and implementation of the most suitable method for your research needs.
Quantitative Data Summary
The following tables summarize the performance characteristics of various analytical methods for the separation of ifosfamide enantiomers.
Table 1: High-Performance Liquid Chromatography (HPLC) Methods
| Parameter | Method 1: Achiral-Chiral Coupled System[1] | Method 2: Chiral Stationary Phase (CSP)[2] |
| Chiral Selector | Alpha 1 glycoprotein column | Cellulose-tris(3,5-dimethylphenylcarbamate) (OD-CSP) |
| Mobile Phase | 1% acetonitrile in 0.015 M phosphate buffer (pH 4) | Not specified |
| Flow Rate | 1 ml/min | Not specified |
| Retention Time (S-ifosfamide) | 11.6 min | Not specified |
| Retention Time (R-ifosfamide) | 13.0 min | Not specified |
| Resolution (Rs) | 1.53 | Not specified |
| Enantioselectivity (α) | Not specified | 1.45 |
| Detection | Not specified | Not specified |
Table 2: Gas Chromatography (GC) Method
| Parameter | Enantioselective GC-MS[3] |
| Chiral Stationary Phase | Heptakis(2,6-di-O-methyl-3-O-pentyl)-beta-cyclodextrin |
| Detection | Mass Spectrometry (MS) with selected-ion monitoring |
| Limit of Quantitation (Plasma) | 250 ng/ml for each enantiomer |
| Limit of Quantitation (Urine) | 500 ng/ml for each enantiomer |
| Intra-day Coefficient of Variation | < 8% |
| Inter-day Coefficient of Variation | < 8% |
Table 3: Capillary Electrophoresis (CE) - General Approach
While a specific validated method for ifosfamide was not detailed in the provided search results, a general approach based on the separation of other chiral compounds is presented.[4][5]
| Parameter | General CE Method |
| Chiral Selector | Cyclodextrins (e.g., sulfated β-cyclodextrin) added to background electrolyte |
| Background Electrolyte (BGE) | Phosphate buffer |
| Applied Voltage | Typically 15-30 kV |
| Detection | UV |
| Expected Outcome | Baseline resolution of enantiomers |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC) Protocol: Achiral-Chiral Coupled System[1]
This method utilizes a coupled achiral-chiral system for the determination of R- and S-ifosfamide in serum.
-
Sample Preparation: Liquid-liquid extraction of ifosfamide from serum samples.
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a suitable detector.
-
Achiral Separation:
-
Column: C1 spherisorb stationary phase.
-
Mobile Phase: 1% acetonitrile in 0.015 M phosphate buffer (pH 4).
-
Flow Rate: 1 ml/min.
-
The eluent containing the racemic ifosfamide is selectively transferred to the chiral system.
-
-
Chiral Separation:
-
Column: Alpha 1 glycoprotein column.
-
Mobile Phase: 1% acetonitrile in 0.015 M phosphate buffer (pH 4).
-
Flow Rate: 1 ml/min.
-
-
Data Analysis: The concentrations of R- and S-ifosfamide are determined from the resulting chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol[3]
This method is a rapid and sensitive enantioselective assay for the quantitation of ifosfamide enantiomers in plasma and urine.
-
Sample Preparation: Extraction of ifosfamide and its metabolites from plasma or urine into chloroform.
-
Instrumentation: A gas chromatograph coupled with a mass selective detector.
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A capillary column with a chiral stationary phase based on heptakis(2,6-di-O-methyl-3-O-pentyl)-beta-cyclodextrin.
-
-
Detection: Mass selective detection with selected-ion monitoring.
-
Quantitation: The concentrations of the enantiomers are determined based on the peak areas.
Capillary Electrophoresis (CE) Protocol: General Approach for Chiral Separations[4][5]
This protocol provides a general framework for developing a chiral separation method for ifosfamide using CE.
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: A fused-silica capillary.
-
Background Electrolyte (BGE) Preparation: Prepare a buffer solution (e.g., 25 mM phosphate buffer). Dissolve a chiral selector, such as a cyclodextrin derivative (e.g., sulfated β-cyclodextrin), in the BGE.
-
Sample Preparation: Dissolve the ifosfamide sample in the BGE or a suitable low-conductivity buffer.
-
Electrophoretic Conditions:
-
Applied Voltage: Apply a high voltage (e.g., 20-30 kV).
-
Temperature: Control the capillary temperature (e.g., 25°C).
-
Injection: Inject the sample using hydrodynamic or electrokinetic injection.
-
-
Detection: Monitor the separation at a suitable UV wavelength.
-
Method Optimization: Optimize the type and concentration of the chiral selector, buffer pH, and applied voltage to achieve baseline separation of the enantiomers.
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the workflows for the analytical methods and the logical process for method selection.
Caption: HPLC Workflow for Ifosfamide Enantiomer Separation.
Caption: GC-MS Workflow for Ifosfamide Enantiomer Analysis.
Caption: Logical Flow for Selecting an Analytical Method.
References
- 1. Enantiomeric separation of R- and S-ifosfamide and their determination in serum from clinical subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of the enantiomers of ifosfamide and its 2- and 3-N-dechloroethylated metabolites in plasma and urine using enantioselective gas chromatography with mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enantiomer Separations by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral Separation of Indapamide Enantiomers by Capillary Electrophoresis - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (+)-Ifosfamide: A Guide for Laboratory Professionals
Essential guidelines for the safe handling and disposal of (+)-Ifosfamide are critical for ensuring the safety of laboratory personnel and maintaining environmental compliance. As a potent cytotoxic and antineoplastic agent, this compound and all materials it contacts must be treated as hazardous waste.[1][2] Adherence to strict protocols is mandatory, from initial handling to final disposal, and must comply with all local, state, and federal regulations.[3]
Personal Protective Equipment (PPE) and Waste Containment
Proper personal protective equipment is the first line of defense against exposure to this compound.[1] All waste generated must be segregated and stored in designated, clearly labeled containers to await disposal by environmental health and safety (EHS) professionals.[2][4]
| Item Category | Specifications | Disposal Container |
| Gloves | Two pairs of chemotherapy-tested, powder-free nitrile gloves (ASTM D6978 compliant) should be worn.[1] The outer glove should be placed over the gown cuff, and gloves should be changed every 30 minutes or immediately upon contamination.[1] | Yellow, labeled "Chemotherapeutic Waste" or "Trace Waste" container.[4][5] |
| Gowns | A disposable, impermeable gown made of a material such as polyethylene-coated polypropylene is required. It should have a closed front, long sleeves, and tight-fitting cuffs.[1] | Yellow, labeled "Chemotherapeutic Waste" or "Trace Waste" container.[4][5] |
| Eye and Face Protection | Safety goggles and a full-face shield are mandatory when there is a risk of splashing.[1] | Not typically disposed of after single use unless contaminated. If contaminated, dispose of in the yellow "Trace Waste" container. |
| Respiratory Protection | A NIOSH-certified N95 respirator or higher (e.g., PAPR) is necessary when handling the compound outside of a containment ventilated enclosure or if aerosolization is possible.[1] | Dispose of in the yellow "Trace Waste" container after use. |
| Contaminated Labware | Includes items like vials, syringes, pipette tips, and absorbent pads that have come into contact with this compound.[1] | Trace Contamination: Items with minimal residual drug should be placed in the yellow "Trace Waste" sharps container.[5] Bulk Contamination: Items with visible residue or containing more than a minimal amount of the drug must be disposed of in a black, labeled "Bulk Waste" or RCRA hazardous waste container.[5] |
| Unused/Expired Drug | Any pure, unused, or expired this compound. | Must be disposed of as hazardous chemical waste in a black RCRA container.[4][5] Do not dispose of down the drain.[4][6] |
Step-by-Step Disposal Protocol
The proper disposal of this compound waste is a multi-step process that begins at the point of generation and concludes with collection by trained personnel.
-
Segregation at the Source : Immediately after use, all contaminated materials must be segregated from regular laboratory trash.[4]
-
Containerization :
-
Place all disposable PPE and trace-contaminated items into a designated yellow, leak-proof, and puncture-resistant container labeled "Chemotherapeutic Waste".[1][4][5]
-
Syringes and other sharps with only trace amounts of residue should be placed in a yellow chemotherapy sharps container.[5]
-
Any items with visible liquid or powder residue, or unused portions of the drug, are considered "bulk" hazardous waste and must be placed in a separate black container labeled for hazardous chemical waste in accordance with RCRA regulations.[5]
-
-
Container Management : Waste containers should be sealed when they are three-quarters full to prevent overfilling and potential spills.[2] The exterior of the containers should be kept clean and decontaminated if necessary.[7]
-
Storage : Sealed waste containers should be stored in a secure, designated area away from general laboratory traffic while awaiting pickup.[1]
-
Waste Pickup : Arrange for the collection of hazardous waste through your institution's Environmental Health and Safety (EHS) department.[4][8] Ensure all required documentation is completed.[2]
Spill Management and Decontamination
In the event of a spill, the area should be immediately secured.[1] Personnel involved in the cleanup must wear full PPE.[1]
Experimental Protocol for Decontamination:
While there is no single universally accepted method for chemical deactivation of all antineoplastic agents, studies have shown the effectiveness of certain procedures for Ifosfamide.[5]
-
Initial Cleanup : Absorb the spill using a cytotoxic drug spill kit.[1]
-
Decontamination Procedure :
-
Research indicates that a 0.1% sodium hypochlorite solution can be effective in decontaminating surfaces, though multiple applications may be necessary to render Ifosfamide undetectable.[9][10]
-
Step 1 : After initial absorption of the spill, wipe the surface with a detergent solution.[2]
-
Step 2 : Rinse the surface with sterile water.[2]
-
Step 3 : Apply the 0.1% sodium hypochlorite solution to the contaminated area.
-
Step 4 : Allow for an appropriate contact time as per institutional guidelines.
-
Step 5 : Rinse the surface again with clean water to remove any residual decontaminating agent.
-
Step 6 : All materials used for cleanup are to be disposed of as hazardous chemotherapeutic waste.[1]
-
Chemical degradation using Fenton reagent (hydrogen peroxide and an iron catalyst) or a 5.25% sodium hypochlorite solution has also been shown to be effective in breaking down Ifosfamide in laboratory settings prior to disposal, though these methods are typically performed by specialized waste management services.[11]
Disposal Workflow Diagram
Caption: Workflow for the segregation and disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. web.uri.edu [web.uri.edu]
- 6. chemos.de [chemos.de]
- 7. ph.health.mil [ph.health.mil]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Chemical degradation of wastes of antineoplastic agents: cyclophosphamide, ifosfamide and melphalan - PubMed [pubmed.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling (+)-Ifosfamide
Audience: Researchers, scientists, and drug development professionals.
This document provides crucial procedural guidance for the safe handling and disposal of (+)-Ifosfamide, a hazardous cytotoxic compound. Adherence to these protocols is essential to minimize exposure and ensure laboratory safety.
Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent dermal, ocular, and inhalation exposure. All personnel must be trained in the correct donning and doffing procedures.
| PPE Category | Specifications |
| Gloves | Wear two pairs of chemotherapy-tested, powder-free nitrile gloves that meet ASTM D6978 standards. The inner glove cuff should be tucked under the gown cuff, and the outer glove should extend over the cuff. Gloves must be changed every 30 minutes or immediately if contaminated or damaged.[1] |
| Gown | A disposable, impermeable gown made of a material such as polyethylene-coated polypropylene is required. It must have a solid front, long sleeves, and tight-fitting elastic or knit cuffs. Gowns should be discarded after each use.[1] |
| Eye/Face Protection | Safety goggles and a full-face shield are mandatory whenever there is a risk of splashing or aerosol generation.[1] |
| Respiratory Protection | A NIOSH-certified N95 respirator or a higher-level device like a powered air-purifying respirator (PAPR) is required when handling the compound outside of a containment ventilated enclosure or when aerosolization is possible.[1][2] |
| Other Protective Wear | Disposable shoe covers should be worn in areas where this compound is handled and must be removed before exiting to prevent the spread of contamination.[1] |
Operational and Disposal Plans
A comprehensive safety plan must be established for all stages of this compound handling. All personnel must receive training on these procedures before working with the compound.[1]
Experimental Protocol: Safe Handling and Disposal
1. Receiving and Storage
-
1.1 Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage. Wear one pair of chemotherapy-tested gloves during this process.[1]
-
1.2 Storage: Store this compound in a designated, clearly labeled, and secure area separate from other chemicals.[1][3] The storage area should ideally be under negative pressure to contain any potential airborne particles.[1]
2. Preparation and Handling
-
2.1 Engineering Controls: All manipulations that could generate aerosols, such as weighing, reconstituting, or aliquoting, must be performed within a certified Class II Biological Safety Cabinet (BSC) or a Compounding Aseptic Containment Isolator (CACI).[1]
-
2.2 Work Surface: Place a plastic-backed absorbent pad on the work surface inside the BSC to contain any spills.[1]
-
2.3 Drug Transfer: Utilize Closed-System Drug-Transfer Devices (CSTDs) whenever feasible to minimize exposure during drug transfers.[1] Ensure all syringes and related equipment have Luer-lock fittings to prevent accidental disconnection.[1]
-
2.4 Personal Practices: Do not eat, drink, smoke, or apply cosmetics in areas where this compound is handled.[4][5][6] Wash hands thoroughly after handling the compound and before leaving the work area.[4][5]
3. Spill Management
-
3.1 Preparedness: A spill kit specifically designed for cytotoxic drugs must be readily available in all handling areas.[1]
-
3.2 Procedure:
-
Immediately cordon off the spill area to prevent exposure to others.
-
Personnel involved in the cleanup must wear the full PPE ensemble described in the table above. For large spills, a higher level of respiratory protection may be necessary.[1]
-
Absorb the spill using appropriate materials from the spill kit.
-
Decontaminate the area according to established procedures.
-
Dispose of all contaminated cleaning materials as hazardous waste.[1]
-
4. Waste Disposal
-
4.1 Classification: All materials that come into contact with this compound are considered hazardous cytotoxic waste. This includes gloves, gowns, vials, syringes, absorbent pads, and cleaning materials.[1]
-
4.2 Containment:
-
Trace Waste: Items with less than 3% of the original drug volume remaining (e.g., empty vials, IV bags, used PPE) should be disposed of in designated yellow chemotherapy waste containers.[7]
-
Bulk Waste: Materials containing more than 3% of the drug, or items used to clean up spills, are considered bulk hazardous waste and must be placed in black hazardous waste containers.[7]
-
Sharps: All contaminated sharps must be placed in a puncture-resistant sharps container specifically labeled for cytotoxic waste.[7][8]
-
-
4.3 Final Disposal: All waste containers must be clearly labeled, leak-proof, and puncture-resistant.[1] Final disposal must adhere to all institutional, local, state, and federal regulations for cytotoxic waste.[1][8]
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 4. fishersci.com [fishersci.com]
- 5. editor.fresenius-kabi.us [editor.fresenius-kabi.us]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medprodisposal.com [medprodisposal.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
